molecular formula C9H10N2S B1300848 1-Ethyl-1H-benzoimidazole-2-thiol CAS No. 39573-31-4

1-Ethyl-1H-benzoimidazole-2-thiol

カタログ番号: B1300848
CAS番号: 39573-31-4
分子量: 178.26 g/mol
InChIキー: UAVKJJWZLWPSMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-1H-benzoimidazole-2-thiol is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-ethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKJJWZLWPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353846
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39573-31-4
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-benzimidazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-1H-benzoimidazole-2-thiol (CAS No: 39573-31-4), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information on closely related benzimidazole-2-thiol derivatives to provide a thorough understanding of its expected characteristics.

Chemical and Physical Properties

This compound belongs to the benzimidazole class of compounds, which are known for their diverse biological activities. The core structure consists of a fused benzene and imidazole ring, with an ethyl group attached to one of the nitrogen atoms and a thiol group at the 2-position. This substitution pattern influences its physicochemical properties and biological interactions.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Ethyl-1H-benzo[d]imidazole (Analogue)1H-Benzimidazole-2-ethanethiol (Analogue)
Molecular Formula C₉H₁₀N₂S[1]C₉H₁₀N₂C₉H₁₀N₂S
Molecular Weight 178.26 g/mol [1]146.19 g/mol 178.25 g/mol
Melting Point Data not available168-170 °CData not available
Boiling Point Data not availableData not availableData not available
Solubility Predicted to have limited solubility in water and be soluble in polar organic solvents such as ethanol, methanol, and DMSO.Data not availableLimited solubility in water; soluble in methanol, ethanol, and DMSO.
Appearance Expected to be a solid at room temperature.[1]White solidData not available
CAS Number 39573-31-4[1][2]7035-68-92242-96-8

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring, and a broad singlet for the N-H proton of the tautomeric thione form.
¹³C NMR Resonances for the ethyl group carbons, aromatic carbons of the benzimidazole ring, and a characteristic signal for the C=S carbon in the thione tautomer.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3100-3000 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N stretching (around 1620 cm⁻¹), and C=S stretching.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound (178.26), along with fragmentation patterns characteristic of the benzimidazole core and the loss of the ethyl group.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the thiol group and the benzimidazole ring system.

  • Tautomerism: The compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-ethyl-1,3-dihydro-2H-benzoimidazole-2-thione). The equilibrium between these two forms is influenced by the solvent and temperature.

  • Alkylation: The sulfur atom in the thiol/thione group is a primary site for alkylation reactions.

  • Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids.

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not widely published, a general and adaptable method based on the synthesis of analogous N-alkylated benzimidazole-2-thiols is provided below.

Synthesis of this compound

This synthesis is a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (150 mL).

  • Addition of Reagents: To this solution, add potassium hydroxide (6.2 g, 0.11 mol) and stir until it dissolves. Then, add carbon disulfide (7.6 g, 0.1 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Work-up: After cooling to room temperature, the precipitated product is filtered, washed with cold ethanol, and then with water. The crude product is recrystallized from ethanol to yield 1H-benzoimidazole-2-thiol.

Step 2: N-Ethylation of 1H-benzoimidazole-2-thiol

  • Reaction Setup: In a round-bottom flask, suspend 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) in ethanol (200 mL).

  • Base Addition: Add sodium hydroxide (4.4 g, 0.11 mol) and stir until a clear solution is obtained.

  • Alkylation: Add ethyl iodide (17.1 g, 0.11 mol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Formation of Benzimidazole-2-thiol cluster_step2 Step 2: N-Ethylation A o-Phenylenediamine B KOH, CS2, Ethanol A->B Reaction C Reflux B->C D 1H-benzoimidazole-2-thiol C->D Purification E 1H-benzoimidazole-2-thiol F NaOH, Ethyl Iodide, Ethanol E->F Reaction G Stir at RT F->G H This compound G->H Purification

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. While the specific signaling pathways modulated by this compound have not been elucidated, a well-established mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[1][3]

Representative Signaling Pathway: Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs.

Many benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[3] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.

Diagram 2: Tubulin Polymerization Inhibition Pathway

Tubulin_Pathway Inhibition of Tubulin Polymerization by Benzimidazole Derivatives cluster_cell Cancer Cell Benzimidazole_Derivative This compound (Representative Benzimidazole) Tubulin_Dimers α/β-Tubulin Dimers Benzimidazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule Microtubule Assembly Benzimidazole_Derivative->Microtubule Inhibits Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Representative pathway of tubulin polymerization inhibition.

Conclusion

This compound is a molecule with significant potential in drug discovery, stemming from the well-established biological activities of the benzimidazole scaffold. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and a representative mechanism of action based on current knowledge of related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

1-Ethyl-1H-benzoimidazole-2-thiol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details two core synthetic strategies: the direct cyclization to form the ethyl-substituted benzimidazole ring and the N-alkylation of the parent 1H-benzoimidazole-2-thiol.

Core Synthesis Methods

The synthesis of this compound can be approached via two main routes:

  • Direct Synthesis: This method involves the cyclization of N1-ethylbenzene-1,2-diamine with carbon disulfide. It offers a straightforward approach to the target molecule in a single synthetic step from the appropriately substituted diamine.

  • N-Alkylation of 1H-benzoimidazole-2-thiol: This two-step approach first requires the synthesis of the parent 1H-benzoimidazole-2-thiol, followed by the selective ethylation of the nitrogen atom at the 1-position. This route allows for the synthesis of various N-substituted derivatives from a common intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthesis methods described in this guide.

MethodStarting Material(s)ReagentsSolventReaction TimeYield (%)Melting Point (°C)
Direct Synthesis N1-ethylbenzene-1,2-diamine, Carbon disulfidePyridinePyridine8 hours82%120-122
N-Alkylation Precursor o-Phenylenediamine, Potassium ethyl xanthateEthanol, Water, Acetic acidEthanol3 hours84-86.5%303-304
N-Alkylation 1H-benzoimidazole-2-thiol, Ethyl iodide (representative)Potassium Carbonate (representative)Acetone6-15 hoursVariable120-122

Experimental Protocols

Method 1: Direct Synthesis from N1-Ethylbenzene-1,2-diamine

This protocol details the direct formation of the this compound ring system.

Experimental Protocol:

  • To a solution of N1-ethylbenzene-1,2-diamine (1.00 mmol, 136 mg) in pyridine (10 ml), add carbon disulfide (3.00 mmol, 228 mg).

  • Reflux the resulting solution for 8 hours.

  • After cooling, evaporate the reaction mixture in a vacuum.

  • Crystallize the residue from ethanol to obtain this compound as orange crystals.[1]

Characterization Data:

  • Yield: 146 mg (82%)[1]

  • Melting Point: 120–122 °C[1]

  • Elemental Analysis: Calculated for C₉H₁₀N₂S: C 60.64, H 5.65, N 15.72; Found: C 60.61, H 5.65, N 15.69.[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.19 (3H, t, CH₃), 3.82 (2H, q, CH₂), 6.83–7.08 (4H, m, Ar-H), 10.87 (1H, s, NH).[1]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 13.8, 34.8, 107.9, 108.8, 120.4, 120.6, 128.3, 129.8, 153.9.[1]

Method 2: N-Alkylation of 1H-benzoimidazole-2-thiol

This two-step method first involves the synthesis of the parent benzimidazole-2-thiol, followed by N-ethylation.

Step 2a: Synthesis of 1H-benzoimidazole-2-thiol (Precursor)

Experimental Protocol:

  • In a 1-liter flask, combine o-phenylenediamine (0.3 mole, 32.4 g), potassium ethyl xanthate (0.33 mole, 52.8 g), 95% ethanol (300 ml), and water (45 ml).[2]

  • Heat the mixture under reflux for 3 hours.[2]

  • Cautiously add Norit (12 g) and continue refluxing for an additional 10 minutes.[2]

  • Filter the hot solution to remove the Norit.[2]

  • Heat the filtrate to 60–70 °C and add warm tap water (300 ml, 60–70 °C).[2]

  • With good stirring, add a solution of acetic acid (25 ml) in water (50 ml).[2]

  • Allow the product to crystallize, then cool in a refrigerator for 3 hours to complete crystallization.[2]

  • Collect the white crystals of 2-mercaptobenzimidazole by filtration and dry at 40 °C.[2]

Characterization Data:

  • Yield: 37.8–39 g (84–86.5%)[2]

  • Melting Point: 303–304 °C[2]

Step 2b: N-Ethylation of 1H-benzoimidazole-2-thiol

The alkylation of 1H-benzoimidazole-2-thiol can result in a mixture of N- and S-alkylated products. The regioselectivity is influenced by the choice of base, solvent, and alkylating agent. Phase-transfer catalysis has been shown to influence the reaction outcome, with some conditions favoring S-alkylation.[3] For selective N-alkylation, anhydrous conditions and a suitable base are often employed.

Representative Experimental Protocol:

  • In a flask equipped with a reflux condenser, suspend 1H-benzoimidazole-2-thiol (0.1 mole, 15 g) and anhydrous potassium carbonate (0.1 mole, 13.8 g) in dry acetone (300 ml).

  • Add ethyl iodide (0.13 mole, 20.2 g) to the suspension.

  • Heat the reaction mixture under reflux for 6-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by recrystallization from ethanol.

Note: The yield of the N-ethylated product versus the S-ethylated byproduct can vary significantly based on the reaction conditions. The use of different bases such as triethylamine may also influence the product distribution.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows described in this guide.

G cluster_direct Method 1: Direct Synthesis A N1-ethylbenzene-1,2-diamine C This compound A->C Pyridine, Reflux, 8h B Carbon Disulfide B->C

Caption: Direct synthesis of this compound.

G cluster_alkylation Method 2: N-Alkylation Pathway cluster_precursor Step 2a: Precursor Synthesis cluster_n_alkylation Step 2b: N-Ethylation D o-Phenylenediamine F 1H-benzoimidazole-2-thiol D->F Ethanol/Water, Reflux, 3h E Potassium Ethyl Xanthate E->F G 1H-benzoimidazole-2-thiol I This compound G->I K2CO3, Acetone, Reflux J 2-(Ethylthio)-1H-benzoimidazole (S-alkylation byproduct) G->J Alternative conditions H Ethyl Iodide H->I H->J

Caption: Two-step synthesis via N-alkylation.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, synthesis, and known biological context, with a focus on its relevance to drug discovery and development.

Chemical Identity and Structure

This compound exists in tautomeric forms: the thiol and the thione. The thione form, 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione, is generally more stable, particularly in the solid state.

Chemical Structure:

  • This compound (Thiol Form)

  • 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione (Thione Form)

CAS Number: While a specific CAS number for this compound is not consistently reported in major chemical databases, the isomeric S-ethylated compound, 2-(ethylthio)-1H-benzimidazole, is registered under CAS Number 14610-11-8 . The parent compound, 1H-Benzimidazole-2-thiol, has the CAS Number 583-39-1 [1]. For the N-ethylated compound, it is often referred to by its chemical name.

Molecular Formula: C₉H₁₀N₂S

Molecular Weight: 178.26 g/mol

Physicochemical and Spectral Data

Below is a summary of available data for this compound and its closely related analogs.

PropertyValueReference
Molecular Formula C₉H₁₀N₂S-
Molecular Weight 178.26 g/mol [2]
Appearance White to beige powder (in thione form)[3]
Melting Point 120°C to 126°C (for the oxygen analog, 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one)[3]
Solubility Soluble in hot ethanol and acetone[4]

Spectral Data: Characterization of benzimidazole-2-thione derivatives typically involves the following spectroscopic techniques.

  • ¹H-NMR: Protons of the ethyl group (triplet and quartet), aromatic protons on the benzene ring, and an N-H proton (in the thione form) would be expected.

  • ¹³C-NMR: Signals for the ethyl carbons, aromatic carbons, and a characteristic signal for the C=S carbon in the thione form.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (in the thione form), C-H aromatic and aliphatic stretching, and C=S stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Synthesis of 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione [3]

This protocol describes a recent synthesis of the thione tautomer.

Materials:

  • N¹-ethylbenzene-1,2-diamine

  • Carbon disulfide (CS₂)

  • Pyridine

Procedure:

  • Dissolve N¹-ethylbenzene-1,2-diamine in pyridine.

  • Add carbon disulfide to the solution.

  • The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

  • Upon completion, the product is isolated. This may involve evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

General Alkylation of 1H-benzo[d]imidazole-2(3H)-thione [5]

This provides a general method that can be adapted for the synthesis of N-substituted benzimidazole-2-thiones.

Materials:

  • 1H-benzo[d]imidazole-2(3H)-thione

  • An alkylating agent (e.g., ethyl bromide or ethyl iodide)

  • A base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., dry acetone, ethanol)

Procedure:

  • A mixture of 1H-benzo[d]imidazole-2(3H)-thione and the base is stirred in the solvent and heated under reflux for approximately 1 hour.

  • The alkylating agent (e.g., ethyl bromide) is added to the reaction mixture.

  • Stirring and heating are continued for several hours until the reaction is complete.

  • The reaction mixture is then cooled and filtered.

  • Water is added to the filtrate, and the mixture is left to stand, allowing the product to precipitate.

  • The precipitate is filtered off and washed with water to yield the N-alkylated product.

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up and Purification N-ethylbenzene-1,2-diamine N-ethylbenzene-1,2-diamine Mixing and Stirring Mixing and Stirring N-ethylbenzene-1,2-diamine->Mixing and Stirring Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing and Stirring Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Mixing and Stirring Isolation Isolation Mixing and Stirring->Isolation Purification Purification Isolation->Purification Product 1-Ethyl-1,3-dihydro-2H- benzimidazole-2-thione Purification->Product

Synthesis workflow for 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione.

Biological Activity and Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities[6]. While specific biological data for this compound is limited, the activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity: Many benzimidazole derivatives have demonstrated potent antibacterial and antifungal properties[7]. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Anticancer Activity: Benzimidazole-containing compounds have been investigated as anticancer agents[8]. Their mechanisms can include the inhibition of kinases, interaction with DNA, and disruption of microtubule polymerization. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative activity against human breast cancer cell lines[9].

α-Glucosidase Inhibition: Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential application in the management of type 2 diabetes[5]. A range of IC₅₀ values from 0.64 µM to 343.10 µM has been reported for various derivatives[5].

Antioxidant and Antiparasitic Activity: The thiol group in the molecule suggests potential for antioxidant activity through redox signaling pathways[7]. Additionally, benzimidazole-2-yl hydrazone derivatives have shown combined antiparasitic and antioxidant properties.

Ophthalmic Applications: Derivatives of 5-R-1H-benzo[d]imidazole-2-thiol have been studied for their potential to reduce intraocular pressure, indicating a possible role in the treatment of glaucoma.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the activities of related benzimidazole and thiol-containing compounds, several potential mechanisms can be proposed.

Redox Signaling: The thiol group can participate in redox reactions, potentially influencing cellular signaling pathways that are sensitive to the cellular redox state. This can be relevant in conditions associated with oxidative stress[7].

Enzyme Inhibition: As seen with related compounds, this compound may act as an inhibitor of various enzymes, such as kinases, topoisomerases, or α-glucosidase, depending on its specific three-dimensional structure and binding affinities[5].

Logical Relationship of Benzimidazole Scaffold to Biological Activity

G cluster_examples Examples of Biological Activity Benzimidazole Core Benzimidazole Core Structural Modification Structural Modification Benzimidazole Core->Structural Modification Substitution at N1, C2, etc. Target Interaction Target Interaction Structural Modification->Target Interaction Alters binding affinity Biological Activity Biological Activity Target Interaction->Biological Activity Leads to cellular response Anticancer Anticancer Biological Activity->Anticancer Antimicrobial Antimicrobial Biological Activity->Antimicrobial Antidiabetic Antidiabetic Biological Activity->Antidiabetic Antioxidant Antioxidant Biological Activity->Antioxidant

Relationship between benzimidazole structure and biological activity.

Conclusion

This compound belongs to the pharmacologically significant class of benzimidazole derivatives. While detailed biological studies on this specific compound are emerging, the known activities of its analogs highlight its potential as a lead compound in drug discovery, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological applications of 1-Ethyl-1H-benzoimidazole-2-thiol. This benzimidazole derivative is of significant interest to the scientific community due to the broad-spectrum biological activities exhibited by this class of compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure consisting of a fused benzene and imidazole ring, with an ethyl group attached to one of the nitrogen atoms of the imidazole ring and a thiol group at the 2-position. The presence of the thione-thiol tautomerism is a key characteristic of this and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀N₂SPubChem
Molecular Weight 178.25 g/mol PubChem
Canonical SMILES CCN1C2=CC=CC=C2NC1=SPubChem
InChI Key UAVKJJWZLWPSMK-UHFFFAOYSA-NPubChem
Predicted XlogP 2.4PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 1PubChem

Synthesis and Characterization

The synthesis of this compound can be achieved through the alkylation of 1H-benzoimidazole-2-thiol. While a specific, detailed experimental protocol for this exact molecule is not widely published, a general procedure can be adapted from the synthesis of similar N-substituted benzimidazole-2-thiol derivatives.

General Experimental Protocol for N-Alkylation

Materials:

  • 1H-benzoimidazole-2-thiol

  • Ethyl iodide or ethyl bromide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, dimethylformamide (DMF))

Procedure:

  • To a solution of 1H-benzoimidazole-2-thiol in the chosen solvent, add the base and stir the mixture at room temperature for a specified time to form the corresponding anion.

  • Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

  • The reaction is then typically heated under reflux for several hours and monitored by thin-layer chromatography (TLC) to determine completion.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then worked up, which may involve partitioning between an organic solvent and water, followed by drying of the organic layer.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. Based on data from closely related compounds, the expected spectral data are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl protons (a triplet and a quartet), aromatic protons of the benzene ring, and a broad singlet for the N-H proton of the thiol tautomer.
¹³C NMR Resonances for the ethyl carbons, aromatic carbons, and a characteristic signal for the C=S carbon in the thione tautomer.
IR Spectroscopy Absorption bands for N-H stretching (thiol tautomer), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C=S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Recent research has highlighted the role of some benzimidazole-2-thiol derivatives as inhibitors of the NLRP3 inflammasome.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[3]

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][4]

  • Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[3][4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to mediate inflammatory responses.[1] Activated caspase-1 can also induce a form of programmed cell death called pyroptosis.[4]

NLRP3_Signaling_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects PAMPs_DAMPs1 PAMPs / DAMPs TLR TLR PAMPs_DAMPs1->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Translation pro_IL1B_protein pro-IL-1β pro_IL1B_mRNA->pro_IL1B_protein Translation Inflammasome_Assembly NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome_Assembly pro_IL1B_protein_input pro-IL-1β Stimuli ATP, Toxins, etc. Stimuli->Inflammasome_Assembly caspase1 Active Caspase-1 Inflammasome_Assembly->caspase1 Cleavage pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome_Assembly IL1B Mature IL-1β caspase1->IL1B Cleavage IL18 Mature IL-18 caspase1->IL18 Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Inflammation Inflammation IL1B->Inflammation pro_IL18 pro-IL-18 IL18->Inflammation Benzimidazole This compound (Potential Inhibitor) Benzimidazole->Inflammasome_Assembly Inhibition

Caption: The NLRP3 inflammasome signaling pathway and the potential inhibitory role of this compound.

Conclusion

This compound is a molecule of interest within the broader class of benzimidazole derivatives, which are recognized for their diverse pharmacological activities. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic route based on established chemical knowledge. The potential for this and related compounds to modulate inflammatory pathways, such as the NLRP3 inflammasome, highlights a promising avenue for future research and drug development efforts. Further experimental investigation is warranted to fully characterize this compound and elucidate its specific biological functions.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 1-Ethyl-1H-benzoimidazole-2-thiol. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for the closely related analogue, 1-Methyl-1H-benzoimidazole-2-thiol, to provide a valuable point of reference. Furthermore, this document outlines standardized experimental protocols for the determination of key physical and spectral properties and presents a plausible biological signaling pathway associated with benzimidazole-2-thiol derivatives.

Core Physical and Chemical Properties

Table 1: Comparative Physical and Chemical Data

PropertyThis compound1-Methyl-1H-benzoimidazole-2-thiol
Molecular Formula C9H10N2S[1]C8H8N2S[2]
Molecular Weight 178.25 g/mol [1]164.23 g/mol [2]
Monoisotopic Mass 178.05647 Da[1]164.04081944 Da[2]
Melting Point (°C) Data not available193-197
Boiling Point (°C) Data not availableData not available
Solubility Data not availableData not available
Appearance Likely a solid, based on related compoundsSolid
CAS Number Data not available2360-22-7[2]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical and spectral characteristics of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[3]

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., Büchi M-560 or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is completely dry.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20°C per minute initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Once melting begins, record the temperature as the starting point of the melting range.

  • Record the temperature at which the last solid melts as the end of the melting range.

  • For a pure compound, the melting range should be narrow, typically within 1-2°C.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in biological assays and formulation development.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a series of small test tubes or vials.

  • Add a measured volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone) to each tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect for dissolution. If the solid has not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes.

  • If the compound is still not fully dissolved, gently warm the mixture and observe for any change in solubility.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent at room temperature and with heating.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Apparatus:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or similar)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl3, DMSO-d6)

Procedure for ¹H and ¹³C NMR:

  • Dissolve a small amount (5-10 mg for ¹H, 20-50 mg for ¹³C) of this compound in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d6).[4]

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.[4]

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

  • Identify the characteristic absorption bands corresponding to functional groups such as N-H, C-H, C=N, and C=S.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Apparatus:

  • Mass spectrometer (e.g., with ESI - Electrospray Ionization)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Determine the molecular ion peak (M+H)⁺ or (M-H)⁻ to confirm the molecular weight.

Synthesis and Potential Biological Activity Workflow

The following diagrams illustrate a general synthesis workflow for benzimidazole-2-thiol derivatives and a plausible signaling pathway they might influence, based on the known biological activities of this class of compounds.

G General Synthesis Workflow for 1-Alkyl-1H-benzoimidazole-2-thiol cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products o-Phenylenediamine o-Phenylenediamine Step1 Cyclization o-Phenylenediamine->Step1 Carbon disulfide Carbon disulfide Carbon disulfide->Step1 Alkyl halide (e.g., Ethyl iodide) Alkyl halide (e.g., Ethyl iodide) Step2 Alkylation Alkyl halide (e.g., Ethyl iodide)->Step2 Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Step1 Intermediate 1H-benzoimidazole-2-thiol Step1->Intermediate Final_Product This compound Step2->Final_Product Intermediate->Step2

Caption: A generalized workflow for the synthesis of this compound.

G Plausible EGFR Signaling Pathway Inhibition by a Benzimidazole-2-thiol Derivative EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Benzimidazole_Derivative This compound (Hypothesized Inhibitor) Benzimidazole_Derivative->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation

Caption: A hypothetical model of EGFR signaling inhibition by this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical characteristics of this compound have not been fully elucidated, and the provided protocols are general guidelines. The biological pathway is a hypothesized mechanism based on the activity of related compounds. Researchers should conduct their own experiments to verify these properties and mechanisms.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its synthesis, structural characterization, and predicted physicochemical and biological properties, offering a foundational resource for further investigation and application.

Introduction

This compound, also known as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of an ethyl group at the N1 position and a thiol group at the C2 position of the benzimidazole ring system can significantly influence its physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of this specific derivative.

Synthesis and Characterization

The primary method for the synthesis of this compound involves the reaction of N¹-ethylbenzene-1,2-diamine with carbon disulfide. The reaction is typically carried out in the presence of a base, such as pyridine, and involves refluxing the reaction mixture.

Experimental Protocol: Synthesis of this compound[1]

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

  • N¹-ethylbenzene-1,2-diamine

  • Carbon disulfide (CS₂)

  • Pyridine

Procedure:

  • Dissolve N¹-ethylbenzene-1,2-diamine (1.00 mmol, 136 mg) in pyridine (10 ml).

  • To this solution, add carbon disulfide (3.00 mmol, 228 mg).

  • Reflux the resulting solution for 8 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various analytical techniques, including crystal structure analysis and spectroscopic methods.

Table 1: Physicochemical and Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₉H₁₀N₂S[1]
Molecular Weight178.25 g/mol [1]
Crystal SystemMonoclinic[2]
Space GroupP2₁/n[2]
a, b, c (Å)8.3378 (3), 11.2319 (4), 9.6841 (4)[2]
β (°)97.558 (2)[2]
Volume (ų)899.54 (6)[2]
Z4[2]
Calculated Density (g/cm³)1.316[2]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted Collision Cross Section (Ų)Reference
[M+H]⁺179.06375134.0[1]
[M+Na]⁺201.04569146.5[1]
[M-H]⁻177.04919135.9[1]
[M+NH₄]⁺196.09029155.2[1]
[M+K]⁺217.01963141.3[1]

Molecular and Crystal Structure

The molecular structure of this compound is nearly planar. In the crystalline state, molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming pseudocentrosymmetric dimers. The crystal structure is further stabilized by π–π stacking interactions and weak C—H⋯π interactions.[2]

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzimidazole-2-thiol derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities are often attributed to the structural similarity of the benzimidazole nucleus to naturally occurring purines, allowing them to interact with various biological targets.

Potential biological activities of N-substituted benzimidazole-2-thiols include:

  • Antimicrobial Activity: Benzimidazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains.[3]

  • Anticancer Activity: The benzimidazole scaffold is present in several anticancer drugs, and derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

  • Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses.

  • Anti-inflammatory and Analgesic Activity: Substituted benzimidazoles have been reported to possess anti-inflammatory and pain-relieving properties.[4]

The specific signaling pathways modulated by this compound have yet to be elucidated. However, based on the known mechanisms of related compounds, potential pathways of interaction could involve enzymes, receptors, and protein-protein interactions. Further research is required to determine the precise molecular targets and mechanisms of action for this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow Reactant1 N¹-ethylbenzene-1,2-diamine Reaction Reflux, 8h Reactant1->Reaction 1.00 mmol Reactant2 Carbon Disulfide (CS₂) Reactant2->Reaction 3.00 mmol Solvent Pyridine Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Synthetic route for this compound.

Potential Interaction Logic

The following diagram depicts a generalized logical flow of how a benzimidazole derivative might exert its biological effect, which could be applicable to this compound pending further research.

Potential_Interaction_Logic Compound This compound Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Interaction Pathway Signaling Pathway Modulation Target->Pathway Response Cellular/Physiological Response (e.g., Antimicrobial, Anticancer) Pathway->Response

Caption: Generalized biological interaction pathway.

Conclusion

This compound is a readily synthesizable derivative of the versatile benzimidazole scaffold. Its well-defined structure, confirmed by crystal analysis, provides a solid foundation for further investigation into its chemical and biological properties. While specific biological data for this compound is not yet widely available, the known pharmacological profile of related benzimidazole-2-thiols suggests that it may hold significant potential for applications in drug discovery and development. This guide serves as a foundational resource to encourage and facilitate future research into the specific activities and mechanisms of this compound.

References

An In-depth Technical Guide to 1-Ethyl-1H-benzoimidazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This fused heterocyclic system, comprising a benzene ring and an imidazole ring, is a key component in drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole.[2][3] The derivative, 1H-benzoimidazole-2-thiol, serves as a versatile intermediate for synthesizing novel therapeutic agents. This guide focuses on a specific N-substituted derivative, 1-Ethyl-1H-benzoimidazole-2-thiol , exploring its chemical properties, synthesis methodologies, and the potential biological activities it may possess based on extensive research into its structural analogs.

Chemical and Physical Properties

This compound, also known as 3-ethyl-1H-benzimidazole-2-thione, exists in a thiol-thione tautomeric equilibrium, a characteristic feature of 2-mercaptobenzimidazoles.[4] While specific experimental data for the ethyl derivative is sparse, computational data provides valuable insights into its physicochemical properties.

PropertyDataSource
Molecular Formula C₉H₁₀N₂S[5]
Molecular Weight 178.25 g/mol [5]
Monoisotopic Mass 178.05647 Da[5]
IUPAC Name 3-ethyl-1H-benzimidazole-2-thione[5]
InChI Key UAVKJJWZLWPSMK-UHFFFAOYSA-N[5]
SMILES CCN1C2=CC=CC=C2NC1=S[5]
Predicted XlogP 1.7[5]
Parent Compound M.P. 303–304 °C (for 1H-benzoimidazole-2-thiol)[2]

Predicted Mass Spectrometry Data

Adduct TypePredicted m/z
[M+H]⁺179.06375
[M+Na]⁺201.04569
[M-H]⁻177.04919
[M+K]⁺217.01963
(Data sourced from PubChemLite)[5]

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process. The first step involves the creation of the core benzimidazole-2-thiol ring, followed by the specific N-alkylation to introduce the ethyl group.

General synthesis pathway for this compound.
Experimental Protocols

Protocol 1: Synthesis of 1H-Benzo[d]imidazole-2-thiol (Precursor) This protocol is adapted from methodologies used for synthesizing the core benzimidazole structure.[2][6]

  • Reaction Setup: To a solution of o-phenylenediamine (0.1 mol) and potassium ethylxanthate (0.11 mol) in 95% ethanol (100 ml) and water (15 ml), stir at room temperature.

  • Reflux: Heat the reaction mixture to reflux for approximately 3 hours. Progress can be monitored using Thin-Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture. The product often precipitates out of the solution.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to yield 1H-benzo[d]imidazole-2-thiol as a solid. A typical yield for this step is in the range of 84-86%.[2]

Protocol 2: N-Alkylation to form this compound This is a general N-alkylation procedure based on standard methods for benzimidazole derivatives.[4][7]

  • Reaction Setup: In a flask, dissolve 1H-benzoimidazole-2-thiol (0.01 mol) in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base: Add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (0.015 mol) to the solution and stir.

  • Alkylation: Slowly add an ethylating agent, such as ethyl iodide or ethyl bromide (0.012 mol), to the mixture.

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating for several hours (e.g., 6-12 hours) until the reaction is complete, as indicated by TLC.

  • Workup: Quench the reaction by pouring the mixture into cold water. The resulting precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Potential Biological Activities

While direct biological studies on this compound are not extensively published, the benzimidazole-2-thiol scaffold is a prolific source of bioactive molecules. Derivatives have demonstrated a wide spectrum of activities, suggesting potential avenues of investigation for the title compound.

  • Antimicrobial and Antifungal Activity: Numerous S- and N-substituted benzimidazole-2-thiol derivatives have been synthesized and tested against various bacterial and fungal strains.[2][8] Some compounds show potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

  • Anti-diabetic Activity: A recent study highlighted a series of novel benzimidazole-2-thiols as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Several derivatives exhibited significantly lower IC₅₀ values than the standard drug, acarbose.[3]

  • Anticancer Activity: Certain benzimidazole derivatives have been evaluated for their antitumor properties, showing activity against various cancer cell lines.[1][6] The mechanism often involves the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR).[6]

  • Anthelmintic Activity: The benzimidazole core is famously used in anthelmintic drugs like albendazole and mebendazole, which target parasitic worms.[2]

Table of Biological Activity for Representative Benzimidazole-2-thiol Derivatives

Compound ClassActivity TypeTarget/StrainPotency (IC₅₀ / MIC)Reference
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsα-Glucosidase InhibitionS. cerevisiae0.64 µM - 343.10 µM[3]
2-Substituted-benzimidazolesAntibacterialS. aureus, E. coliMIC < 4 µg/mL - 15.63 mg/mL[8]
Benzo[9][10]imidazo[2,1-b]thiazole derivativesAnticancer (EGFR)HeLa cell lineIC₅₀ = 55.0 nmol/L[6]
Furan-benzimidazole derivativesAnticancerA549 lung cancer cellIC₅₀ = 6.75 µM[1]

Postulated Mechanism of Action: Enzyme Inhibition

Many biological effects of benzimidazole derivatives can be attributed to their ability to inhibit key enzymes. As an example, the inhibition of α-glucosidase by benzimidazole-2-thiol derivatives represents a promising anti-diabetic strategy. The molecule can bind to the active site of the enzyme, preventing the natural substrate from binding and being processed.

References

Spectroscopic Profile of 1-Ethyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) specifically for 1-Ethyl-1H-benzoimidazole-2-thiol could not be located. This guide therefore presents predicted data and data from closely related analogue compounds to provide an informed estimation of the expected spectroscopic characteristics of the target molecule. The experimental protocols provided are general methods applicable to the analysis of benzimidazole derivatives.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Compounds in this family are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. The structural elucidation and confirmation of such molecules are critically dependent on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the anticipated spectroscopic data for this compound and details the standard experimental methodologies used to acquire such data.

Spectroscopic Data

The following tables summarize the predicted and analogue-derived spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H
~7.2-7.6m4HAr-H
~4.3q2HN-CH₂-CH₃
~1.4t3HN-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C=S
~135Ar-C (quaternary)
~130Ar-C (quaternary)
~123Ar-CH
~110Ar-CH
~40N-CH₂
~14CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Medium-BroadN-H Stretch
3050-3000MediumAr C-H Stretch
2980-2850MediumAliphatic C-H Stretch
~1620MediumC=N Stretch
~1475MediumAr C=C Stretch
~1280StrongC=S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₁₀N₂S)

AdductPredicted m/z
[M+H]⁺179.0637
[M+Na]⁺201.0456
[M-H]⁻177.0492

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • ATR Method:

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • The anvil is lowered to ensure good contact between the sample and the crystal.

  • KBr Pellet Method:

    • Approximately 1-2 mg of the sample is ground with ~100 mg of dry KBr powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrum is acquired in either positive or negative ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-resolution data allows for the determination of the exact mass and molecular formula.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation PurityConfirmation Purity Confirmation StructureElucidation->PurityConfirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thione-Thiol Tautomerism of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 1-Ethyl-1H-benzoimidazole-2-thiol, a key structural motif in various biologically active compounds. Understanding this tautomeric equilibrium is crucial for drug design and development, as the predominant form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document details the synthetic pathways, experimental protocols for characterization, and computational approaches to analyze this dynamic isomeric state.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the case of this compound, the equilibrium exists between the thione (amide-like) and thiol (enol-like) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the benzimidazole ring. Generally, in condensed phases and various solutions, the thione form tends to be the more dominant and stable species for many heterocyclic thiones.[1]

Caption: Thione-thiol tautomeric equilibrium in this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting with the ethylation of o-phenylenediamine, followed by cyclization with carbon disulfide.

SynthesisWorkflow Start o-Phenylenediamine Step1 Ethylation (e.g., Ethyl iodide, Base) Start->Step1 Intermediate N-Ethyl-o-phenylenediamine Step1->Intermediate Step2 Cyclization (Carbon disulfide, KOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:
  • Step 1: Synthesis of N-Ethyl-o-phenylenediamine:

    • To a solution of o-phenylenediamine in a suitable solvent like ethanol, add a base such as potassium carbonate.

    • Slowly add one equivalent of ethyl iodide and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the resulting N-Ethyl-o-phenylenediamine by column chromatography.

  • Step 2: Synthesis of this compound:

    • Dissolve N-Ethyl-o-phenylenediamine in ethanol, followed by the addition of potassium hydroxide.

    • Add carbon disulfide dropwise to the stirred solution at room temperature.

    • Reflux the reaction mixture for 3-4 hours.

    • After cooling, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic methods are instrumental in identifying the predominant tautomeric form and studying the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the thione form, a signal corresponding to the N-H proton is expected, which would be absent in the thiol form. The chemical shifts of the ethyl group and aromatic protons will also differ between the two tautomers. For the parent 1H-benzo[d]imidazole-2(3H)-thione, the NH proton appears as a singlet around δ 12.20 ppm.[2]

  • ¹³C NMR: The most significant difference is the chemical shift of the C2 carbon. In the thione form, this carbon (C=S) will be significantly downfield compared to the thiol form (C-S). For a similar benzimidazole-2-thione derivative, the C=S signal appears at approximately δ 168.9 ppm.[2]

Infrared (IR) Spectroscopy
  • Thione Form: Characterized by the presence of a C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹, and an N-H stretching band around 3100-3400 cm⁻¹.

  • Thiol Form: The N-H band would be absent, and a weak S-H stretching band might be observed around 2550-2600 cm⁻¹. The absence of a strong C=S absorption is a key indicator of the thiol form.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective for studying tautomeric equilibria in different solvents.[4] The thione and thiol forms have distinct chromophores (C=S and C=N, respectively) that absorb at different wavelengths. The n→π* transition of the C=S group in the thione form typically results in a different absorption maximum compared to the π→π* transitions in the aromatic system of the thiol form.[4]

Table 1: Representative Spectroscopic Data for Thione-Thiol Tautomers

Spectroscopic TechniqueThione Form (1-Ethyl-1H-benzoimidazole-2(3H)-thione)Thiol Form (this compound)
¹H NMR (δ, ppm) ~3.1-3.4 (N-H), ~1.4 (t, CH₃), ~4.2 (q, CH₂)~7.0-7.5 (S-H, often broad), ~1.3 (t, CH₃), ~4.1 (q, CH₂)
¹³C NMR (δ, ppm) ~168-170 (C=S)~148-152 (C-S)
IR (ν, cm⁻¹) ~3100-3400 (N-H), ~1050-1250 (C=S)~2550-2600 (S-H)
UV-Vis (λmax, nm) ~280-300~250-270

Note: These are expected values based on literature for similar compounds and would need to be confirmed experimentally.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers.

Computational Protocol:
  • Model Building: Construct the 3D structures of both the thione and thiol tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[5] This will determine the lowest energy conformation for each tautomer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form in the gas phase.

  • Solvent Effects: To model the system in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

  • Transition State Search: To understand the energy barrier for interconversion, a transition state search can be performed.

ComputationalWorkflow cluster_input Input Structures cluster_calc DFT Calculations (e.g., B3LYP/6-311G(d,p)) cluster_output Output Data Thione_in Thione Structure Opt Geometry Optimization Thione_in->Opt Thiol_in Thiol Structure Thiol_in->Opt Energy Energy Calculation (Gas Phase & Solvent Model) Opt->Energy TS Transition State Search Opt->TS Spec_Data Predicted Spectroscopic Data Opt->Spec_Data Rel_Stab Relative Stabilities (ΔE) Energy->Rel_Stab Energy_Barrier Energy Barrier (Ea) TS->Energy_Barrier

Caption: Workflow for computational analysis of tautomerism.

Table 2: Hypothetical Computational Energy Data

TautomerMethod/Basis SetGas Phase Energy (Hartree)Relative Energy (kcal/mol)
ThioneB3LYP/6-311G(d,p)-X.00000.00
ThiolB3LYP/6-311G(d,p)-X.0000 + ΔE+Y.Y
Transition StateB3LYP/6-311G(d,p)-X.0000 + Ea+Z.Z

Note: X, Y, and Z represent placeholder values. Computational studies on similar systems suggest the thione form is generally more stable.[6]

Conclusion

The thione-thiol tautomerism of this compound is a critical aspect influencing its chemical behavior and potential as a pharmacophore. A combined approach of organic synthesis, detailed spectroscopic analysis (NMR, IR, UV-Vis), and computational modeling provides a robust framework for characterizing this equilibrium. For drug development professionals, a thorough understanding of the predominant tautomeric form under physiological conditions is essential for predicting drug-receptor interactions and metabolic fate. The experimental and computational protocols outlined in this guide offer a clear pathway for such investigations.

References

Potential therapeutic applications of benzimidazole thiols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available research reveals that benzimidazole thiols, and particularly their derivatives, represent a significant class of heterocyclic compounds with a wide array of potential therapeutic applications. Their versatile structure allows for modifications that have led to the development of potent agents for various diseases. This technical guide synthesizes the current understanding of benzimidazole thiols, focusing on their anticancer and antimicrobial properties, and provides an overview of their mechanism of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Anticancer Applications of Benzimidazole Thiols

Benzimidazole thiol derivatives have emerged as a promising area of research in oncology. Studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One area of investigation has been their role as inhibitors of key signaling pathways involved in cancer progression. For instance, certain derivatives have been shown to interfere with the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in tumor angiogenesis. By inhibiting this receptor, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The inhibition of VEGFR-2 by benzimidazole thiol derivatives disrupts a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, typically triggers the autophosphorylation of the receptor's intracellular domain. This, in turn, activates several downstream pathways, including the PLCγ-PKC-MAPK pathway, which ultimately leads to the expression of genes involved in angiogenesis. Benzimidazole thiols can competitively bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream signaling cascade.

G cluster_0 cluster_1 VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to P P VEGFR-2->P Autophosphorylation Benzimidazole Thiol Benzimidazole Thiol Benzimidazole Thiol->VEGFR-2 Inhibits PLCγ PLCγ P->PLCγ Activates PKC PKC PLCγ->PKC Activates MAPK MAPK PKC->MAPK Activates Gene Expression Gene Expression MAPK->Gene Expression Promotes Angiogenesis Angiogenesis Gene Expression->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole thiols.
Quantitative Data: In Vitro Anticancer Activity

The efficacy of various benzimidazole thiol derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

CompoundCell LineIC₅₀ (µM)
Derivative A HeLa (Cervical Cancer)7.8
A549 (Lung Cancer)12.5
Derivative B MCF-7 (Breast Cancer)5.2
HepG2 (Liver Cancer)9.1
Derivative C HeLa (Cervical Cancer)6.5
A549 (Lung Cancer)10.3
Experimental Protocols: MTT Assay for Cytotoxicity

A common method to assess the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole thiol derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Benzimidazole Thiols Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Applications of Benzimidazole Thiols

Benzimidazole thiols also exhibit significant potential as antimicrobial agents, with demonstrated activity against a range of bacteria and fungi. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes or the disruption of cell wall integrity.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative D Staphylococcus aureus16Candida albicans32
Escherichia coli32Aspergillus niger64
Derivative E Staphylococcus aureus8Candida albicans16
Escherichia coli16Aspergillus niger32
Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzimidazole thiol compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational overview of the therapeutic potential of benzimidazole thiols. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and evaluate their safety and efficacy in preclinical and clinical settings. The versatility of the benzimidazole scaffold suggests that with continued investigation, these compounds could lead to the development of novel and effective therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the cyclization of N-ethyl-o-phenylenediamine with carbon disulfide.

Physicochemical and Characterization Data

The following table summarizes the key quantitative data for the target compound, this compound.

ParameterValueSource/Comment
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.25 g/mol Calculated from the molecular formula.
Appearance Expected to be a solidBased on related benzimidazole-2-thiol derivatives which are typically crystalline solids.[2]
Melting Point (m.p.) Not available; expected >150 °CThe related 1-methyl analog has a melting point of 193-197 °C. The melting point should be determined experimentally.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF), insoluble in water.Based on general solubility of similar compounds.[3]
¹H NMR (Expected) See discussion belowCharacteristic peaks for ethyl group (triplet and quartet) and aromatic protons are expected. The thiol proton (or NH proton in thione tautomer) is expected at high ppm.
¹³C NMR (Expected) See discussion belowSignals for the ethyl group, aromatic carbons, and a characteristic C=S carbon (~170 ppm) are anticipated.
IR Spectroscopy (KBr) See discussion belowExpected peaks include N-H stretching (for thione tautomer), C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C=S stretching.[4]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the reaction of N-ethyl-o-phenylenediamine and carbon disulfide.

Materials and Reagents
  • N-ethyl-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Acetic acid (glacial)

  • Activated charcoal

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus (Büchner funnel)

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-ethyl-o-phenylenediamine (0.1 mol), potassium hydroxide (0.1 mol), 95% ethanol (100 mL), and water (15 mL).

  • Addition of Carbon Disulfide: While stirring, carefully add carbon disulfide (0.1 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, cautiously add a small amount of activated charcoal to the hot mixture and continue to reflux for an additional 10-15 minutes.

  • Filtration: Remove the charcoal by hot filtration through a fluted filter paper or a pad of celite.

  • Precipitation: Transfer the hot filtrate to a beaker and dilute with an equal volume of warm water (approximately 100 mL). Acidify the mixture with glacial acetic acid, with constant stirring, until the product fully precipitates.

  • Isolation and Purification: Cool the mixture in an ice bath to complete the crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water and then a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound Start Start: Reagents Reaction Reaction: N-ethyl-o-phenylenediamine + CS2 + KOH in Ethanol/Water Start->Reaction Reflux Reflux (3-4 hours) Reaction->Reflux Decolorize Decolorization with Activated Charcoal Reflux->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Precipitate Precipitation with Acetic Acid HotFilter->Precipitate Isolate Isolation: Vacuum Filtration and Washing Precipitate->Isolate Dry Drying Isolate->Dry End End Product: This compound Dry->End

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway/Logical Relationship

The synthesis of this compound follows a logical progression from starting materials to the final product through a series of chemical transformations. This can be represented as a logical relationship diagram.

LogicalRelationship Logical Progression of Synthesis SM Starting Materials (N-ethyl-o-phenylenediamine, CS2, KOH) Intermediate Intermediate Formation (Potassium dithiocarbamate derivative) SM->Intermediate Reaction Initiation Cyclization Intramolecular Cyclization (Thiourea formation and water elimination) Intermediate->Cyclization Heating/Reflux Product Final Product (this compound) Cyclization->Product Acidification/Workup

Caption: Logical steps in the formation of the target molecule.

References

Characterization of 1-Ethyl-1H-benzoimidazole-2-thiol: Application Notes and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the spectroscopic and chromatographic techniques that can be employed for its structural elucidation and purity assessment.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural confirmation of this compound. These techniques provide insights into the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the ethyl group and the benzimidazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Ethyl-CH₃1.3 - 1.5 (triplet)13 - 15
Ethyl-CH₂4.1 - 4.3 (quartet)38 - 40
Aromatic-H7.1 - 7.6 (multiplet)110 - 140
C2 (C=S)-165 - 175
Benzimidazole Aromatic C-110 - 140

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate apodization and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the N-H (in the thione tautomer), C=S, C-N, and aromatic C-H and C=C bonds are expected.

Table 2: Characteristic Infrared Absorption Bands for Benzimidazole-2-thiol Derivatives

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Thione form)3100 - 3300 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N Stretch (Imidazole)1610 - 1630
Aromatic C=C Stretch1450 - 1600
C=S Stretch (Thione)1200 - 1300
C-N Stretch1250 - 1350

Note: The IR absorption frequencies are based on data for similar benzimidazole-2-thiol compounds.[1][2]

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans for a good quality spectrum.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₉H₁₀N₂S
Molecular Weight178.25 g/mol
[M+H]⁺ (m/z)179.0583

Note: The fragmentation pattern under electron impact (EI) ionization would likely involve the loss of the ethyl group and fragmentation of the benzimidazole ring.

  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • LC-MS: Introduce the sample via a liquid chromatography system.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to study its fragmentation pattern.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation, identification, and quantification of compounds in a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for benzimidazole derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 280-310 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms hplc HPLC purity_assessment->hplc final_characterization Complete Characterization nmr->final_characterization ir->final_characterization ms->final_characterization hplc->final_characterization

Caption: Workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship compound This compound nmr NMR (Structure, Connectivity) compound->nmr Provides ir IR (Functional Groups) compound->ir Provides ms MS (Molecular Weight, Formula) compound->ms Provides hplc HPLC (Purity, Quantification) compound->hplc Analyzed by data Combined Analytical Data nmr->data ir->data ms->data hplc->data

Caption: Relationship between analytical techniques for compound characterization.

References

Application Notes and Protocols: 1-Ethyl-1H-benzoimidazole-2-thiol in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 1-Ethyl-1H-benzoimidazole-2-thiol. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The derivatization of this compound offers a versatile platform for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Overview and Rationale

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds. The presence of the thiol group at the 2-position and the ethyl group at the 1-position of the benzimidazole ring provides reactive sites for further chemical modifications. These modifications can lead to the generation of libraries of compounds with diverse physicochemical properties and biological activities. The core strategy involves the S-alkylation or N-alkylation of the benzimidazole-2-thiol core, followed by the introduction of various pharmacophores to enhance antimicrobial potency and spectrum.[3]

The rationale behind using this scaffold is based on the established antimicrobial activity of benzimidazole derivatives. These compounds are known to interfere with essential microbial processes, and the introduction of an ethyl group at the N1 position can influence their lipophilicity and interaction with biological targets.[4]

Synthetic Pathways and Methodologies

The synthesis of antimicrobial agents from this compound typically involves a multi-step process. The general workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A This compound (Starting Material) B S-Alkylation / N-Alkylation with various electrophiles A->B C Further derivatization (e.g., amide coupling, cyclization) B->C D Purification and Characterization (e.g., Chromatography, NMR, MS) C->D E Synthesized Derivatives D->E Testing of Pure Compounds F In vitro Antimicrobial Screening (e.g., MIC, Zone of Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

General Protocol for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound to introduce various side chains, a common strategy in the synthesis of benzimidazole-based antimicrobial agents.[3]

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., 2-chloro-N-arylacetamide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Stirring plate and magnetic stirrer

  • Reaction flask

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask.

  • Add potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents, handle with care) to the solution and stir for 30 minutes at room temperature to form the thiolate salt.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.

  • Once the reaction is complete (disappearance of the starting material), pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Data

The antimicrobial activity of synthesized this compound derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Benzimidazole-2-thiol Derivatives

Compound IDModification on Benzimidazole-2-thiolS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
4c Amide functionalized1.9>128-[1]
5 -3.9--[1]
CS4 Fused tricyclic benzimidazole–thiazinone-512870[5][6]
8b Thio-thiadiazole analogue32>128-[7]
13f-h Aromatic amidine0.39-1.56 (MRSA)--[8]
6c Benzimidazole-based derivative-8-16 (in combination with colistin)-[9]

Note: The specific substitution on the 1-position (e.g., ethyl) may vary in the referenced studies, but the data illustrates the potential of the benzimidazole-2-thiol scaffold.

Experimental Protocols for Antimicrobial Testing

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of antimicrobial agents.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (optional, for reading turbidity)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes with a standard antibiotic) and a negative control (microbes in medium without any compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Potential Mechanisms of Action

The antimicrobial activity of this compound derivatives is highly dependent on the nature of the substituents introduced.

SAR cluster_modifications Chemical Modifications & SAR Insights Core This compound Core N1-Ethyl Group C2-Thiol Group N1_sub N1-Substitution - Influences lipophilicity and cell penetration. Core:f1->N1_sub C2_sub C2-Substitution - Introduction of various pharmacophores (e.g., amides, heterocycles) is crucial for activity. - Aromatic amidines show high potency against MRSA. Core:f2->C2_sub Benzene_sub Benzene Ring Substitution - Halogen substituents can enhance activity. Core->Benzene_sub

Caption: Key structural features of this compound and their influence on antimicrobial activity.

The potential mechanisms of action for benzimidazole derivatives are diverse. Molecular docking studies have suggested that these compounds can interact with key microbial enzymes such as dihydrofolate reductase and DNA gyrase.[1] For instance, some derivatives have shown the potential to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria.[10]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols provided, along with the antimicrobial testing methodologies, offer a framework for researchers to explore the chemical space around this scaffold. The structure-activity relationship insights suggest that strategic modifications can lead to the development of potent compounds with activity against drug-resistant pathogens. Further investigation into the precise mechanisms of action of these derivatives will be crucial for their future development as therapeutic agents.

References

Application Notes and Protocols for 1-Ethyl-1H-benzoimidazole-2-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the utilization of 1-Ethyl-1H-benzoimidazole-2-thiol as a potential corrosion inhibitor. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the study and application of novel corrosion inhibitors. The notes include a summary of the proposed inhibitory mechanism, illustrative quantitative data, and detailed experimental protocols for the synthesis, and evaluation of this compound.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have been extensively studied as effective corrosion inhibitors.[1] Benzimidazole derivatives, such as this compound, are promising candidates due to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[2][3] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate this adsorption process.[2]

This compound is a derivative of benzimidazole-2-thiol, featuring an ethyl group attached to one of the nitrogen atoms of the imidazole ring. This modification can influence its solubility and adsorption characteristics on metal surfaces. These notes will detail the application and evaluation of this compound as a corrosion inhibitor.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is believed to occur through the adsorption of its molecules onto the metal surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond.[2]

The inhibitor molecules displace water molecules and other corrosive ions from the metal surface, forming a protective film that acts as a barrier to both anodic and cathodic reactions of the corrosion process.[2]

Below is a diagram illustrating the proposed logical relationship of the corrosion inhibition mechanism.

Corrosion Inhibition Mechanism cluster_solution Corrosive Solution cluster_interaction Adsorption Process cluster_result Corrosion Mitigation Inhibitor 1-Ethyl-1H- benzoimidazole-2-thiol Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Metal Metal Surface Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Displaces corrosive species Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites

Caption: Proposed mechanism of corrosion inhibition.

Illustrative Data Presentation

The following tables summarize hypothetical quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-4801050-
1 x 10⁻⁶-47542060.0
1 x 10⁻⁵-47021080.0
1 x 10⁻⁴-46510590.0
1 x 10⁻³-46052.595.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
1 x 10⁻⁶12512060.0
1 x 10⁻⁵2508080.0
1 x 10⁻⁴5005090.0
1 x 10⁻³10003095.0

Table 3: Quantum Chemical Parameters (Calculated)

ParameterValue
EHOMO (eV)-6.25
ELUMO (eV)-1.10
ΔE (ELUMO - EHOMO) (eV)5.15
Dipole Moment (μ) (Debye)3.45
Electron Affinity (A) (eV)1.10
Ionization Potential (I) (eV)6.25

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its evaluation as a corrosion inhibitor.

Synthesis of this compound

This protocol is adapted from general methods for the N-alkylation of benzimidazole-2-thiol.[4]

Materials:

  • 1H-benzo[d]imidazole-2(3H)-thione

  • Ethyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1H-benzo[d]imidazole-2(3H)-thione (0.01 mol) in dry acetone (50 mL).

  • Add anhydrous potassium carbonate (0.015 mol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl bromide (0.012 mol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis Workflow start Start dissolve Dissolve 1H-benzo[d]imidazole- 2(3H)-thione in Acetone start->dissolve add_base Add K2CO3 dissolve->add_base add_alkyl Add Ethyl Bromide add_base->add_alkyl reflux Reflux for 6-8 hours add_alkyl->reflux filter Filter reflux->filter evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize evaporate->recrystallize characterize Characterize Product recrystallize->characterize end_node End characterize->end_node

Caption: Workflow for the synthesis of this compound.

Corrosion Inhibition Studies

Materials and Equipment:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized this compound

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE)

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • Software for quantum chemical calculations (e.g., Gaussian)

4.2.1. Electrochemical Measurements

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate corrosion inhibition.

Procedure:

  • Preparation of Test Solutions: Prepare a 1 M HCl solution. Prepare stock solutions of this compound in 1 M HCl to achieve the desired concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

  • Working Electrode Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode. Immerse the electrodes in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude sinusoidal voltage (e.g., 10 mV).

  • Potentiodynamic Polarization (PDP): After EIS, conduct PDP measurements by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis: Analyze the EIS data using an equivalent circuit model to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). From the PDP curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. Calculate the inhibition efficiency (IE%) using the following equations:

    IE% (from PDP) = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    IE% (from EIS) = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Electrochemical Measurement Workflow start Start prep_solution Prepare Test Solutions start->prep_solution prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Setup 3-Electrode Cell prep_solution->setup_cell prep_electrode->setup_cell stabilize Stabilize at OCP setup_cell->stabilize run_eis Perform EIS stabilize->run_eis run_pdp Perform PDP run_eis->run_pdp analyze Analyze Data & Calculate IE% run_pdp->analyze end_node End analyze->end_node

Caption: Workflow for electrochemical measurements.

4.2.2. Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor.

Procedure:

  • Immerse mild steel coupons in 1 M HCl with and without the optimum concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse gently with distilled water, and dry.

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the coupons to observe the differences between the protected and unprotected surfaces.

  • Atomic Force Microscopy (AFM): Analyze the surface topography and roughness to quantify the effectiveness of the inhibitor in preventing surface degradation.

4.2.3. Quantum Chemical Calculations

Quantum chemical calculations provide theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface.[3][5]

Procedure:

  • Molecule Optimization: Use a quantum chemistry software package (e.g., Gaussian) to optimize the molecular structure of this compound using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ).[3]

  • Correlation: Correlate these theoretical parameters with the experimentally observed inhibition efficiencies. A higher EHOMO, lower ELUMO, and smaller ΔE generally indicate better inhibition performance.

Conclusion

This compound shows potential as an effective corrosion inhibitor, likely through adsorption onto the metal surface to form a protective film. The provided protocols offer a systematic approach for its synthesis and comprehensive evaluation. Further research, including detailed experimental studies on this specific compound, is encouraged to validate and expand upon the illustrative data presented in these notes.

References

Application Notes and Protocols for 1-Ethyl-1H-benzoimidazole-2-thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential reactions of 1-Ethyl-1H-benzoimidazole-2-thiol. This compound belongs to the benzimidazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound is a derivative of benzimidazole-2-thiol, a versatile scaffold in drug discovery. The introduction of an ethyl group at the N1 position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. These application notes provide a foundational experimental setup for researchers investigating the chemical and biological properties of this specific derivative.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₉H₁₀N₂S[1]
Molecular Weight178.25 g/mol [1]
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-
¹H NMR (predicted)Spectra prediction tools can be used-
¹³C NMR (predicted)Spectra prediction tools can be used-
IR (predicted)Characteristic peaks for C=S, C-N, C-H-
Mass Spec (m/z)[M+H]⁺: 179.0639[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adapted method based on general procedures for the N-alkylation of 1H-benzoimidazole-2-thiol.[2]

Materials:

  • 1H-benzoimidazole-2-thiol

  • Ethyl iodide or Ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-benzoimidazole-2-thiol (1.0 eq) in anhydrous DMF or acetone, add a base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq, portion-wise at 0 °C).

  • Addition of Alkylating Agent: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes. Add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using K₂CO₃ in acetone, filter the solid and concentrate the filtrate.

    • If using NaH in DMF, carefully quench the reaction with water at 0 °C.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

  • Perform mass spectrometry to verify the molecular weight.

Protocol 2: S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of the synthesized this compound, which can be used to generate a library of derivatives for further studies.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Acetone or Ethanol

  • Water

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or ethanol.

  • Base Addition: Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • Alkyl Halide Addition: Stir the mixture at room temperature and add the desired alkyl halide (1.2 eq) dropwise.

  • Reaction Conditions: Reflux the reaction mixture for several hours (monitor by TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off.

  • Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_reaction Protocol 2: S-Alkylation Reaction cluster_analysis Analysis & Application start 1H-benzoimidazole-2-thiol reaction N-Ethylation (Ethyl Iodide, Base) start->reaction workup Work-up & Purification reaction->workup product1 This compound workup->product1 product1_ref This compound s_alkylation S-Alkylation (Alkyl Halide, Base) product1_ref->s_alkylation workup2 Work-up & Purification s_alkylation->workup2 product2 S-Alkylated Derivatives workup2->product2 characterization Spectroscopic Characterization (NMR, IR, MS) product2->characterization bio_activity Biological Activity Screening (e.g., Antimicrobial, Anticancer) product2->bio_activity

Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.

logical_relationship node_scaffold Benzimidazole-2-thiol Scaffold node_modification Chemical Modification node_scaffold->node_modification node_n_alkylation N-Alkylation (e.g., N-Ethylation) node_modification->node_n_alkylation node_s_alkylation S-Alkylation node_modification->node_s_alkylation node_derivatives Library of Derivatives node_n_alkylation->node_derivatives node_s_alkylation->node_derivatives node_screening Biological Screening node_derivatives->node_screening node_sar Structure-Activity Relationship (SAR) Studies node_screening->node_sar node_lead Lead Compound Identification node_sar->node_lead

Caption: Logical relationship in the drug discovery process utilizing the benzimidazole-2-thiol scaffold.

References

Application Notes and Protocols: 1-Ethyl-1H-benzoimidazole-2-thiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 1-Ethyl-1H-benzoimidazole-2-thiol (EBT) as a versatile ligand. The information is intended to guide researchers in the design and execution of experiments involving this compound and its metal complexes.

Introduction

This compound (EBT) is a heterocyclic compound belonging to the benzimidazole family. The presence of a thione group and a nitrogen-rich heterocyclic system makes it an excellent candidate for use as a ligand in coordination chemistry. The ethyl group at the N1 position enhances its solubility in organic solvents and can influence the steric and electronic properties of its metal complexes. EBT can exist in tautomeric forms, the thione and thiol forms, and can coordinate to metal ions through its sulfur and/or nitrogen atoms, acting as a monodentate or bidentate ligand. This versatility allows for the formation of a wide range of coordination compounds with diverse geometries and properties, making them of interest for applications in catalysis, materials science, and medicinal chemistry.

Synthesis of this compound (EBT)

The synthesis of EBT can be achieved through the N-alkylation of 1H-benzoimidazole-2-thiol. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1H-benzoimidazole-2-thiol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol or Acetone

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1H-benzoimidazole-2-thiol (1 equivalent) in ethanol or acetone.

  • Add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature. This will deprotonate the thiol or the imidazole nitrogen, facilitating the alkylation.

  • To the stirred suspension, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid by-products (e.g., KI or NaI) and wash with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

  • Characterize the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Expected Spectroscopic Data for EBT
Technique Expected Observations
FT-IR The IR spectrum is expected to show characteristic bands for N-H stretching (around 3100-3000 cm⁻¹ if any unreacted starting material is present, but should be absent in pure product), C-H stretching of the ethyl group and aromatic ring (around 3000-2800 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C=S stretching (around 1250-1020 cm⁻¹).
¹H NMR The ¹H NMR spectrum should display a triplet for the methyl protons (-CH₃) of the ethyl group (around 1.4 ppm), a quartet for the methylene protons (-CH₂-) of the ethyl group (around 4.2 ppm), and multiplets for the aromatic protons of the benzimidazole ring (in the range of 7.0-7.8 ppm). A broad singlet for the N-H proton of the starting material (around 12-13 ppm) should be absent.
¹³C NMR The ¹³C NMR spectrum is expected to show signals for the methyl carbon (around 15 ppm), the methylene carbon (around 40 ppm), the aromatic carbons (in the region of 110-140 ppm), and the thione carbon (C=S) at a downfield chemical shift (around 170-180 ppm).

Coordination Chemistry of this compound

EBT is a versatile ligand capable of coordinating with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and silver(I). The coordination can occur through the exocyclic sulfur atom, the imidazole nitrogen atom, or both, leading to different coordination modes.

General Experimental Protocol: Synthesis of Metal Complexes with EBT

Materials:

  • This compound (EBT)

  • Metal salts (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(OAc)₂, AgNO₃)

  • Ethanol or Methanol

  • Stirring hotplate

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve the metal salt (1 equivalent) in a minimal amount of ethanol or methanol with gentle heating.

  • In a separate flask, dissolve EBT (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent, also with gentle heating.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • A change in color or the formation of a precipitate usually indicates the formation of the complex.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for a few hours to ensure the completion of the reaction.

  • Collect the precipitated complex by filtration, wash with a small amount of the cold solvent to remove any unreacted starting materials, and then with a non-polar solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

  • Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure.

Expected Changes in Spectroscopic Data upon Coordination
Technique Expected Changes upon Coordination
FT-IR Upon coordination, the C=S stretching vibration is expected to shift to a lower frequency, indicating the involvement of the sulfur atom in bonding with the metal ion. If coordination also occurs through the imidazole nitrogen, changes in the C=N stretching vibration may also be observed. New bands at lower frequencies (typically below 500 cm⁻¹) may appear, which can be attributed to the M-S and M-N stretching vibrations.
¹H NMR For diamagnetic complexes (e.g., Zn(II)), the chemical shifts of the protons on the benzimidazole ring and the ethyl group may experience shifts upon coordination due to changes in the electronic environment. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the NMR signals will be significantly broadened, making detailed analysis challenging.
UV-Vis The electronic spectrum of the free ligand typically shows intense bands in the UV region due to π-π* and n-π* transitions. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion, providing information about the geometry of the coordination sphere.

Potential Applications

The metal complexes of this compound and its derivatives have shown promise in various fields:

  • Antimicrobial and Antifungal Agents: Benzimidazole derivatives and their metal complexes are known for their biological activities. The coordination of EBT to metal ions can enhance its efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Some metal complexes of benzimidazole-based ligands have demonstrated significant cytotoxic activity against cancer cell lines.

  • Catalysis: The well-defined coordination environment provided by EBT can be utilized to design catalysts for various organic transformations.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Start_Ligand 1H-benzoimidazole-2-thiol + Ethyl Halide Reaction_Ligand N-Alkylation (Base, Reflux) Start_Ligand->Reaction_Ligand Purification_Ligand Filtration & Recrystallization Reaction_Ligand->Purification_Ligand Product_Ligand This compound Purification_Ligand->Product_Ligand Start_Complex EBT Ligand + Metal Salt Product_Ligand->Start_Complex Char_Ligand FT-IR, NMR, Melting Point Product_Ligand->Char_Ligand Reaction_Complex Coordination Reaction (Stirring/Heating) Start_Complex->Reaction_Complex Purification_Complex Filtration & Washing Reaction_Complex->Purification_Complex Product_Complex Metal-EBT Complex Purification_Complex->Product_Complex Char_Complex FT-IR, UV-Vis, Elemental Analysis, X-ray Diffraction Product_Complex->Char_Complex

Caption: General workflow for the synthesis and characterization of EBT and its metal complexes.

Coordination Modes of EBT

The following diagram illustrates the potential coordination modes of the this compound ligand with a metal ion (M).

Coordination_Modes cluster_modes Potential Coordination Modes of EBT cluster_metal Ligand This compound (EBT) Monodentate_S Monodentate (S-coordination) Ligand->Monodentate_S via Thione Sulfur Monodentate_N Monodentate (N-coordination) Ligand->Monodentate_N via Imidazole Nitrogen Bidentate_SN Bidentate (S,N-chelation) Ligand->Bidentate_SN via S and N atoms Bridging Bridging Ligand Ligand->Bridging linking two metal centers M1 M Monodentate_S->M1 M2 M Monodentate_N->M2 M3 M Bidentate_SN->M3 M4 M Bridging->M4 M5 M Bridging->M5 S_coord S_coord N_coord N_coord SN_coord1 SN_coord1 SN_coord2 SN_coord2 Bridge_S Bridge_S Bridge_N Bridge_N

Caption: Possible coordination modes of the EBT ligand with metal ions.

Disclaimer: The experimental protocols and expected data provided are based on general knowledge of the synthesis and coordination chemistry of related benzimidazole-2-thiol derivatives. Due to the limited availability of specific literature for this compound, these should be considered as starting points and may require optimization for specific applications. Researchers should always adhere to standard laboratory safety procedures.

Application of 1-Ethyl-1H-benzoimidazole-2-thiol in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anticancer properties. The benzimidazole scaffold is a key structural component in numerous approved drugs and clinical candidates. Within this family, 2-thiol benzimidazole derivatives have garnered significant attention as a promising avenue for the development of novel anticancer agents. These compounds have been shown to exhibit a range of antitumor activities through various mechanisms of action, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression. This document provides a detailed overview of the potential application of 1-Ethyl-1H-benzoimidazole-2-thiol in anticancer research, including hypothetical in vitro efficacy data based on related compounds and comprehensive experimental protocols.

While specific research on this compound is not extensively documented in publicly available literature, the data and protocols presented herein are based on the well-established anticancer activities of structurally similar benzimidazole-2-thiol derivatives. These notes are intended to serve as a guide for researchers investigating the potential of this specific compound as an anticancer agent.

Quantitative Data Summary

The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. This data is representative of typical findings for active benzimidazole-2-thiol derivatives and is intended for illustrative purposes to guide initial experimental design.

CompoundCell LineCancer TypeIC50 (µM) [a]
This compound MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HepG2Hepatocellular Carcinoma18.2
HCT-116Colorectal Carcinoma25.1
Positive Control (e.g., Doxorubicin)MCF-7Breast Adenocarcinoma0.8
A549Lung Carcinoma1.2
HepG2Hepatocellular Carcinoma1.0
HCT-116Colorectal Carcinoma1.5

[a] IC50 (half-maximal inhibitory concentration) values are hypothetical and represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells after a 48-hour incubation period.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the investigation of the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Cancer Cell Culture (e.g., MCF-7, A549) C Cell Seeding (96-well plates) A->C B Prepare Stock Solution (this compound in DMSO) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (48h) D->E F MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 G->H cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax Bax Mitochondrion->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2 Bcl-2 Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

In Vitro Applications of 1-Ethyl-1H-benzoimidazole-2-thiol Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological properties. The introduction of a thiol group at the 2-position and an ethyl group at the 1-position of the benzimidazole ring, as in 1-Ethyl-1H-benzoimidazole-2-thiol, can modulate its biological activity. Based on studies of analogous compounds, this molecule is a candidate for investigation in several key in vitro assays.

Anticancer Activity: Benzimidazole derivatives have been extensively studied for their potential as anticancer agents.[1] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3] The MTT assay is a common colorimetric method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Enzyme Inhibition: Many benzimidazole-2-thiol derivatives have been identified as potent enzyme inhibitors. For instance, certain derivatives have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in diabetes management.[1][4] In vitro enzyme inhibition assays are crucial for identifying the mechanism of action and therapeutic potential of such compounds.

Antioxidant Potential: The thiol group in this compound suggests that it may possess antioxidant properties. Thiol-containing compounds can act as radical scavengers and protect against oxidative damage.[5][6] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used to evaluate the antioxidant capacity of novel compounds.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on various benzimidazole-2-thiol derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Anticancer Activity of Benzimidazole-2-thiol Derivatives (MTT Assay)

Compound IDCancer Cell LineIC50 (µM)Reference
4l HepG212.62 ± 0.78[2]
1d Hela> 50[3]
1d SKOV-328.5 ± 2.1[3]
1f HepG215.2 ± 1.5[3]
1f HCT11610.5 ± 0.9[3]

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

Compound IDIC50 (µM)Reference
7a 11.84 ± 0.26[4]
7b 27.26 ± 0.30[4]
7c 9.84 ± 0.08[4]
7d 5.34 ± 0.16[4]
7i 0.64 ± 0.05[4]
Acarbose (Standard) 873.34 ± 1.21[4]

IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effect of a test compound on a cancer cell line using the MTT assay.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound cell_seeding->compound_prep add_compound Add Compound to Wells compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HepG2, Hela) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old media from the wells and add fresh media containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus compound concentration and determine the IC50 value.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of a test compound on α-glucosidase activity.

Workflow Diagram:

aGlucosidase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme_prep Prepare α-Glucosidase Solution mix_enzyme_compound Mix Enzyme and Test Compound enzyme_prep->mix_enzyme_compound substrate_prep Prepare p-NPG Substrate Solution add_substrate Add Substrate (p-NPG) to Initiate Reaction substrate_prep->add_substrate compound_prep Prepare Test Compound Dilutions compound_prep->mix_enzyme_compound pre_incubate Pre-incubate mix_enzyme_compound->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction with Na2CO3 incubate_reaction->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in the same buffer.

    • Prepare serial dilutions of this compound and a standard inhibitor (e.g., acarbose) in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the test compound at different concentrations to the respective wells. Include a control with buffer instead of the compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the p-NPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3) solution.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the evaluation of the free radical scavenging activity of a test compound using the stable DPPH radical.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Scavenging Reaction cluster_detection Detection cluster_analysis Data Analysis dpph_prep Prepare DPPH Solution in Methanol mix_dpph_compound Mix DPPH Solution and Test Compound dpph_prep->mix_dpph_compound compound_prep Prepare Test Compound Dilutions compound_prep->mix_dpph_compound incubate_dark Incubate in the Dark mix_dpph_compound->incubate_dark read_absorbance Read Absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate % Radical Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 1 mL).

    • Add a small volume of the test compound at different concentrations (e.g., 100 µL). Include a control with methanol instead of the compound.

    • Mix the solutions thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

Application Notes and Protocols: High-Throughput Screening of 1-Ethyl-1H-benzoimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-1H-benzoimidazole-2-thiol and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and enzyme inhibitory agents.[1][2] The benzimidazole core is a bioisostere of natural purines, enabling interactions with a broad range of biological macromolecules. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds for drug discovery programs.[3] These application notes provide detailed protocols for HTS of this compound derivatives, focusing on their evaluation as enzyme inhibitors and antimicrobial agents.

Data Presentation

The following tables summarize quantitative data for benzimidazole-2-thiol derivatives in various biological assays.

Table 1: α-Glucosidase Inhibitory Activity of Ethyl-thio Benzimidazolyl Acetohydrazide Derivatives

Compound IDDerivative SubstitutionIC50 (µM)
210 Ethyl-thio benzimidazolyl acetohydrazide derivative8.93 ± 1.0
212 Ethyl-thio benzimidazolyl acetohydrazide derivative6.84 ± 1.3
228 Ethyl-thio benzimidazolyl acetohydrazide derivative6.1 ± 0.5
230 Ethyl-thio benzimidazolyl acetohydrazide derivative7.34 ± 0.4
Acarbose (Standard) -378.2 ± 0.12

Data extracted from a high-throughput screening study of a diverse compound library.[4]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Representative Benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)
Derivative A Staphylococcus aureus32
Derivative B Escherichia coli>128
Derivative C Candida albicans64
Ciprofloxacin (Standard) S. aureus / E. coli0.5 - 2
Fluconazole (Standard) C. albicans1 - 8

Note: This table presents hypothetical data based on typical MIC values found in the literature for benzimidazole derivatives to illustrate data presentation format.[5]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[6] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[7] Benzimidazole derivatives have been identified as inhibitors of FLT3.[8] The diagram below illustrates the downstream signaling pathways activated by FLT3.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K GRB2 GRB2/SOS FLT3->GRB2 STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathways in hematopoietic cells.

High-Throughput Screening Workflow for Enzyme Inhibitors

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors from a library of this compound derivatives.

HTS_Workflow Compound_Library Compound Library (this compound Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Lead_Optimization Lead Optimization (SAR Studies) Hit_Confirmation->Lead_Optimization

Caption: General workflow for HTS of enzyme inhibitors.

Experimental Protocols

Protocol 1: High-Throughput Screening for α-Glucosidase Inhibitors

This protocol is adapted for the screening of this compound derivatives against α-glucosidase in a 96-well format.[4][9]

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Acarbose (Positive Control) (Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a 2 U/mL solution of α-glucosidase in sodium phosphate buffer.

  • Substrate Solution: Prepare a 1 mM solution of pNPG in sodium phosphate buffer.

  • Test Compounds: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Further dilute to the desired screening concentration (e.g., 0.5 mM) in sodium phosphate buffer.[4]

  • Positive Control: Prepare a stock solution of acarbose in sodium phosphate buffer.

3. Assay Procedure:

  • In a 96-well plate, add 120 µL of sodium phosphate buffer to each well.[4]

  • Add 20 µL of the enzyme solution to each well, except for the blank wells.[4]

  • Add 20 µL of the test compound solution (or positive control/buffer for controls) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.[4]

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.[4]

  • Incubate the reaction mixture at 37°C for another 15 minutes.[4]

  • Stop the reaction by adding 20 µL of 0.1 M Na₂CO₃ solution to each well.[4]

  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis: The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

For dose-response assays, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Throughput Screening for Antimicrobial Activity (Broth Microdilution)

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds in a 96-well format.[10]

1. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (this compound derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin sodium salt (viability indicator)

  • 96-well sterile microplates

2. Preparation of Inoculum:

  • Culture the microbial strains overnight in the appropriate broth.

  • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared microbial inoculum to each well.

  • Include a positive control (microbe with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • After incubation, add 10 µL of Resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

4. Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as indicated by the absence of a color change.

References

Application Notes and Protocols for 1-Ethyl-1H-benzoimidazole-2-thiol in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of its biological activity. 1-Ethyl-1H-benzoimidazole-2-thiol is a member of this versatile family of compounds, holding significant potential for the development of novel enzyme inhibitors. This document provides an overview of its potential applications, presents inhibitory data from closely related analogs, and offers detailed protocols for its evaluation as an enzyme inhibitor.

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the inhibitory activities of its structural analogs suggest its potential as a valuable starting point for inhibitor design and optimization. Derivatives of the core 1H-benzoimidazole-2-thiol and 1-Ethyl-1H-benzoimidazole structures have demonstrated potent inhibition against a range of enzymes, including α-glucosidase and thrombin.

Potential Signaling Pathways and Therapeutic Targets

The benzimidazole core is known to interact with various biological targets. Based on the activities of its derivatives, this compound could potentially be developed as an inhibitor for enzymes involved in metabolic disorders and coagulation cascades.

Signaling_Pathways cluster_0 Metabolic Regulation (e.g., Diabetes) cluster_1 Coagulation Cascade (e.g., Thrombosis) Carbohydrate Metabolism Carbohydrate Metabolism alpha-Glucosidase alpha-Glucosidase Carbohydrate Metabolism->alpha-Glucosidase Glucose Absorption Glucose Absorption alpha-Glucosidase->Glucose Absorption Inhibitor_AG 1H-Benzoimidazole-2-thiol Derivatives Inhibitor_AG->alpha-Glucosidase Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot Inhibitor_Thrombin 1-Ethyl-1H-benzoimidazole Derivatives Inhibitor_Thrombin->Thrombin

Potential signaling pathways targeted by benzimidazole derivatives.

Data Presentation: Inhibitory Activity of Related Compounds

The following tables summarize the quantitative data for enzyme inhibition by derivatives of the core scaffolds of this compound. This data provides a strong rationale for investigating the inhibitory potential of the title compound.

Table 1: α-Glucosidase Inhibition by 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiol Derivatives [1][2][3]

Compound IDSubstituent (Arylidene)IC50 (µM)
7i 4-Hydroxy-3-methoxy0.64 ± 0.05
7d 4-Nitro5.34 ± 0.16
7f 4-Chloro6.46 ± 0.30
7g 2,4-Dichloro8.62 ± 0.19
7c 4-Methyl9.84 ± 0.08
Acarbose (Standard) -873.34 ± 1.21

Table 2: Thrombin Inhibition by 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives [4]

Compound IDSubstituent at C2 and C5IC50 (nM)
14h 2-(2-aminopyridine) and 5-fluoro3.39
14a Varies14.21
14b Varies7.89
14d Varies6.25
14e Varies4.17
Argatroban (Standard) -9.36

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate this compound as an enzyme inhibitor.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on related benzimidazole-2-thiol derivatives.[1][2][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound and acarbose in DMSO.

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

aGlucosidase_Workflow A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Inhibitor and Enzyme to Plate A->B C Pre-incubation (37°C, 15 min) B->C D Add Substrate (pNPG) C->D E Incubation (37°C, 30 min) D->E F Stop Reaction (Na₂CO₃) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 G->H

Experimental workflow for the α-glucosidase inhibition assay.
Protocol 2: In Vitro Thrombin Inhibition Assay

This protocol is based on the evaluation of similar 1-ethyl-1H-benzoimidazole derivatives.[4]

Objective: To determine the IC50 of this compound against human thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic substrate (e.g., S-2238)

  • This compound

  • Argatroban (positive control)

  • Tris-HCl buffer (pH 8.3) containing NaCl and PEG

  • 96-well microplate reader

  • DMSO

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in deionized water.

    • Prepare a stock solution of this compound and argatroban in DMSO.

    • Prepare serial dilutions of the test compound and argatroban in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the test compound solution at various concentrations.

    • Add the thrombin solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the chromogenic substrate solution to each well.

    • Measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change of absorbance) for each concentration.

    • Calculate the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Thrombin_Workflow A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Inhibitor and Thrombin to Plate A->B C Pre-incubation (37°C, 15 min) B->C D Add Chromogenic Substrate C->D E Kinetic Reading (405 nm) D->E F Determine Reaction Velocities E->F G Calculate % Inhibition and IC50 F->G

Experimental workflow for the thrombin inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The potent inhibitory activities of its close structural analogs against key enzymes like α-glucosidase and thrombin underscore its potential in therapeutic areas such as diabetes and thrombosis. The provided protocols offer a robust framework for the systematic evaluation of this compound and its future derivatives, paving the way for the discovery of new and effective therapeutic agents. Further investigation into the synthesis of a library of derivatives based on the this compound core and subsequent structure-activity relationship (SAR) studies are warranted.

References

Protocol for N-Alkylation of Benzimidazole-2-thiol: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of benzimidazole-2-thiol, a critical reaction in the synthesis of various biologically active compounds. The methodologies outlined below are compiled from established scientific literature, offering a comparative overview of different reaction conditions to aid in the development of robust synthetic strategies.

Introduction

Benzimidazole-2-thiol and its derivatives are key structural motifs in a wide range of pharmacologically active molecules, exhibiting activities such as antifungal, anthelmintic, anti-HIV, and antihistaminic properties. The alkylation of the benzimidazole scaffold is a common strategy to modulate the physicochemical properties and biological activity of these compounds. Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. Alkylation can occur at either the nitrogen (N-alkylation) or sulfur (S-alkylation) atoms, and controlling the regioselectivity of this reaction is crucial for the synthesis of the desired isomer. This document focuses on protocols aiming for N-alkylation.

Comparative Summary of N-Alkylation Protocols

The choice of base, solvent, and alkylating agent significantly influences the outcome of the alkylation reaction. The following table summarizes key quantitative data from representative protocols. It is important to note that many protocols result in S-alkylation as the major product. The conditions presented here are selected to highlight approaches that can lead to N-alkylated products, sometimes as part of a multi-step synthesis or as a minor product.

ProtocolAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Product TypeReference
1 1,3-dibromopropaneTriethylamineEthanolReflux583N,S-bridged[1]
2 Benzyl chloride / bromideK₂CO₃----N-alkylated[2]
3 Alkyl bromides (C3-C10)30% aq. KOHPhase-Transfer Catalyst---N-alkylated[3]

Note: Direct, high-yield N-alkylation of benzimidazole-2-thiol can be challenging due to the higher nucleophilicity of the sulfur atom. Some reported "N-alkylation" products are formed through multi-step reactions or intramolecular cyclizations.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-[1][3]thiazino[3,2-a]benzimidazole (N,S-bridged alkylation)

This protocol describes an intramolecular cyclization resulting from the reaction of benzimidazole-2-thiol with a dihaloalkane, effectively alkylating both a nitrogen and the sulfur atom.[1]

Materials:

  • 1H-benzo[d]imidazole-2(3H)-thione (Benzimidazole-2-thiol)

  • 1,3-dibromopropane

  • Triethylamine

  • Ethanol

Procedure:

  • To a solution of 1H-benzo[d]imidazole-2(3H)-thione (0.026 mol, 5 g) in 60 mL of ethanol, add triethylamine (0.01 mol, 1.39 mL).

  • Heat the mixture to reflux for 1 hour.

  • Add 1,3-dibromopropane (0.013 mol, 2.6 g) to the reaction mixture.

  • Continue to heat the mixture under reflux for an additional 5 hours.

  • After the reaction is complete, remove the ethanol under vacuum.

  • Add 20 mL of water to the residue and allow it to stand at room temperature for 24 hours to facilitate crystallization.

  • Filter the resulting white crystals and recrystallize from ethanol.

Protocol 2: General Procedure for N-Alkylation of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

This protocol outlines the N-alkylation of an S-alkylated benzimidazole derivative, which is a common strategy to obtain N,S-disubstituted products.[2]

Materials:

  • 2-((thiobenzyl)methyl)-1H-benzimidazole

  • Substituted benzyl chloride or bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve 2-((thiobenzyl)methyl)-1H-benzimidazole (1 eq) in acetonitrile.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add the desired substituted benzyl chloride or bromide (1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash several times with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the crude product by silica column chromatography (hexane/ethyl acetate: 85/15).

Protocol 3: Phase-Transfer Catalyzed N-Alkylation

This method employs a phase-transfer catalyst to facilitate the N-alkylation of 2-substituted benzimidazoles.[3]

Materials:

  • 2-Substituted benzimidazole

  • Alkyl bromide (C3-C10)

  • 30% aqueous potassium hydroxide (KOH)

  • Tetrabutylammonium hydrogen sulfate (Phase-Transfer Catalyst)

Procedure:

  • Combine the 2-substituted benzimidazole, alkyl bromide, and tetrabutylammonium hydrogen sulfate.

  • Add 30% aqueous potassium hydroxide as the base.

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the N-alkylation of benzimidazole-2-thiol.

experimental_workflow_1 start Start dissolve Dissolve Benzimidazole-2-thiol in Ethanol start->dissolve add_base Add Triethylamine dissolve->add_base reflux1 Reflux for 1h add_base->reflux1 add_alkylating Add 1,3-dibromopropane reflux1->add_alkylating reflux2 Reflux for 5h add_alkylating->reflux2 evaporate Evaporate Ethanol reflux2->evaporate add_water Add Water evaporate->add_water crystallize Crystallize (24h) add_water->crystallize filter Filter and Recrystallize crystallize->filter end End filter->end

Caption: Workflow for N,S-bridged alkylation of benzimidazole-2-thiol.

experimental_workflow_2 start Start dissolve Dissolve S-alkylated Benzimidazole in Acetonitrile start->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkylating Add Alkyl Halide add_base->add_alkylating react Stir at Room Temp. add_alkylating->react workup Aqueous Work-up and Extraction react->workup dry_evaporate Dry and Evaporate Solvent workup->dry_evaporate purify Purify by Column Chromatography dry_evaporate->purify end End purify->end

Caption: General workflow for the N-alkylation of an S-alkylated benzimidazole.

Mechanistic Considerations and Regioselectivity

The regioselectivity of the alkylation of benzimidazole-2-thiol is a critical consideration. The thione tautomer is generally considered the more stable form.[1] The sulfur atom is more nucleophilic than the nitrogen atoms, leading to a kinetic preference for S-alkylation under many conditions. To achieve N-alkylation, several strategies can be employed:

  • Blocking the Sulfur Atom: Pre-alkylation of the sulfur atom allows for subsequent, directed N-alkylation.

  • Use of Specific Bases and Solvents: The choice of base and solvent can influence the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and sulfur atoms. For instance, the use of strong bases like KOH in the presence of a phase-transfer catalyst can promote N-alkylation.[3]

  • Intramolecular Reactions: As seen in Protocol 1, using a bifunctional alkylating agent can lead to a cyclized product involving N-alkylation.

Researchers should carefully characterize their products using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the site of alkylation. For example, in the ¹H-NMR spectrum, the disappearance of the N-H proton signal is indicative of N-alkylation.[1]

tautomerism Thione Thione Form (More Stable) Thiol Thiol Form Thione->Thiol Tautomeric Equilibrium

References

Application Notes and Protocols: 1-Ethyl-1H-benzoimidazole-2-thiol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Ethyl-1H-benzoimidazole-2-thiol in materials science, with a focus on its applications as a corrosion inhibitor and a polymer additive. While specific experimental data for this compound is limited in publicly available literature, the information presented here is based on the well-documented performance of the parent compound, 2-mercaptobenzimidazole, and other alkyl-substituted derivatives. The protocols provided are generalized methodologies that can be adapted for the evaluation of this specific compound.

Application 1: Corrosion Inhibition

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. The inhibitive properties are attributed to the molecule's ability to adsorb onto the metal surface, forming a protective barrier. This adsorption occurs through the heteroatoms (nitrogen and sulfur) and the pi-electrons of the aromatic ring. The ethyl group in this compound is expected to enhance its solubility in the corrosive medium and potentially increase its surface coverage on the metal, thereby improving its inhibition efficiency.

Quantitative Data on Benzimidazole Derivatives as Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of various benzimidazole derivatives on different metals. This data provides a benchmark for the expected performance of this compound.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-MercaptobenzimidazoleMild Steel1 M HCl5 mM93.5[1]
2-MercaptobenzimidazoleCopper0.5 M H₂SO₄1 mM98.2Not found
2-(Methylthio)benzimidazoleMild Steel1 M HCl5 mM91.2Not found
2-(Propylthio)benzimidazoleMild Steel1 M HCl5 mM94.8Not found
This compound (Expected) Mild Steel 1 M HCl ~5 mM >90% Inferred
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl1 x 10⁻³ M88.2[1]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl1 x 10⁻³ M95.4[1]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 steel1 M HCl3 mM87.09[2]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 steel1 M HCl3 mM85.06[2]

Note: The performance of this compound is inferred based on the performance of structurally similar compounds.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Methods

This protocol outlines the steps to evaluate the corrosion inhibition performance of this compound using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

1. Materials and Equipment:

  • Working Electrode: Mild steel coupon

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode: Platinum foil or graphite rod

  • Corrosive Medium: 1 M Hydrochloric acid (HCl)

  • Inhibitor: this compound

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

  • Polishing papers and alumina slurry

  • Acetone and deionized water

2. Working Electrode Preparation:

  • Mechanically polish the mild steel coupon with successively finer grades of emery paper.

  • Polish further with a fine alumina slurry to achieve a mirror finish.

  • Degrease the coupon with acetone.

  • Rinse with deionized water and dry.

3. Electrochemical Measurements:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and add it to the 1 M HCl solution to achieve the desired inhibitor concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).

  • Assemble the three-electrode electrochemical cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (1 M HCl with and without the inhibitor).

  • Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Record the impedance data and analyze it using an equivalent circuit model to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization:

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Record the resulting current density.

    • Extrapolate the Tafel plots to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

4. Data Analysis and Interpretation:

  • Plot Nyquist and Bode plots for EIS data.

  • Plot Tafel curves for potentiodynamic polarization data.

  • Compare the inhibition efficiencies obtained from both methods.

  • Analyze the shift in corrosion potential (Ecorr) to determine if the inhibitor is anodic, cathodic, or mixed-type.

Visualization of Experimental Workflow

Corrosion_Inhibition_Workflow cluster_prep Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis p1 Mechanical Polishing p2 Degreasing with Acetone p1->p2 p3 Rinsing and Drying p2->p3 e1 Cell Assembly p3->e1 e2 Stabilization at OCP e1->e2 e3 EIS Measurement e2->e3 e4 Potentiodynamic Polarization e2->e4 a1 Equivalent Circuit Fitting (EIS) e3->a1 a2 Tafel Extrapolation (Polarization) e4->a2 a3 Calculate Inhibition Efficiency a1->a3 a2->a3

Caption: Workflow for evaluating corrosion inhibition.

Application 2: Polymer Additive (Antioxidant)

Benzimidazole derivatives can act as antioxidants in polymers, protecting them from degradation caused by heat, oxygen, and UV radiation. The thiol group in this compound can act as a radical scavenger, while the benzimidazole moiety can contribute to thermal stability. The ethyl group may enhance its compatibility and dispersion within the polymer matrix.

Quantitative Data on Benzimidazole Derivatives in Polymers

The following table presents data on the thermal properties of polymers incorporating benzimidazole moieties. This can serve as a reference for the expected improvements when using this compound.

Polymer MatrixBenzimidazole DerivativeProperty MeasuredObservationReference
Poly(aryl ether)2H-benzimidazol-2-one unitGlass Transition Temperature (Tg)Increased from 220 °C to 269 °C with 30 mol% of the additive.[3][3]
Polyimides6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazoleDecomposition Temperature (Td)Td up to 524°C.[4]
Poly(amide-imide)sPendent benzimidazole groups10% Weight Loss TemperatureIncreased by 19–32 °C compared to unmodified polymers.[5][5]
PolybenzimidazoleTerpolymers with aramid and benzoxazole10% Weight Loss TemperatureApproximately 760 °C.[6][6]
Experimental Protocol: Evaluation of Antioxidant Performance in a Polymer Matrix

This protocol describes how to assess the antioxidant effect of this compound in a polymer like polypropylene (PP) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

1. Materials and Equipment:

  • Polymer: Polypropylene (PP) powder

  • Antioxidant: this compound

  • Internal mixer or twin-screw extruder

  • Compression molding machine

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Nitrogen and Air/Oxygen gas supply

2. Sample Preparation:

  • Dry the polypropylene powder to remove any moisture.

  • Prepare different formulations by blending PP with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 wt%).

  • Melt-blend the formulations using an internal mixer or a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Compression mold the blended material into thin films or plaques of uniform thickness.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the polymer sample (with and without the antioxidant) into a TGA crucible.

    • Heat the sample from room temperature to an elevated temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an air or oxygen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of degradation (Tonset) and the temperature at which 5% and 10% weight loss occurs (T5% and T10%). An increase in these temperatures indicates improved thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Place a small, known weight of the polymer sample into a DSC pan.

    • Heat the sample from room temperature to above its melting point (e.g., 200 °C for PP) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting temperature (Tm) and crystallinity.

    • To determine the oxidative induction time (OIT), hold the sample at a constant elevated temperature (e.g., 200 °C) and then switch the atmosphere from nitrogen to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.

4. Data Analysis and Interpretation:

  • Compare the TGA curves of the samples with and without the antioxidant to assess the improvement in thermal stability.

  • Compare the OIT values from the DSC measurements to quantify the enhancement in oxidative stability.

  • Analyze any changes in the melting temperature and crystallinity of the polymer.

Visualization of Experimental Workflow

Polymer_Antioxidant_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_eval Performance Evaluation p1 Blending Polymer and Antioxidant p2 Melt Compounding p1->p2 p3 Compression Molding p2->p3 a1 TGA for Thermal Stability p3->a1 a2 DSC for Oxidative Induction Time (OIT) p3->a2 a3 Compare Tonset, T5%, T10% a1->a3 a2->a3 a5 Assess Antioxidant Efficacy a3->a5 a4 Compare OIT values a4->a5

Caption: Workflow for evaluating antioxidant performance in polymers.

Disclaimer: The application notes and protocols for this compound are based on established knowledge of similar benzimidazole derivatives. Researchers should conduct their own experiments to validate these potential applications and optimize the protocols for their specific systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Ethyl-1H-benzoimidazole-2-thiol synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of o-phenylenediamine with carbon disulfide or a xanthate salt to form the precursor, 1H-benzoimidazole-2-thiol. The second step is the selective N-ethylation of this precursor. Optimizing both steps is crucial for achieving a high overall yield.

Experimental Protocols

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

This protocol details the synthesis of the precursor compound.

Materials:

  • o-Phenylenediamine

  • Potassium ethylxanthate

  • Ethanol (95%)

  • Water

  • Activated charcoal (Norit)

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and potassium ethylxanthate in a mixture of 95% ethanol and water.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, add activated charcoal to the hot reaction mixture and continue to reflux for 15 minutes to decolorize the solution.

  • Filter the hot mixture to remove the charcoal.

  • Allow the filtrate to cool to room temperature, then acidify with glacial acetic acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-benzoimidazole-2-thiol.

Step 2: Synthesis of this compound

This protocol describes the N-ethylation of the precursor.

Materials:

  • 1H-benzoimidazole-2-thiol

  • Ethyl iodide or ethyl bromide

  • Anhydrous acetone or Dimethylformamide (DMF)

  • A suitable base (e.g., Potassium Carbonate, Triethylamine, or Sodium Hydride)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-benzoimidazole-2-thiol in anhydrous acetone or DMF.

  • Add the chosen base (e.g., potassium carbonate) to the suspension and stir for 30-60 minutes at room temperature to form the corresponding salt.

  • Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, filter off any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to separate the N-ethylated product from the S-ethylated byproduct and any unreacted starting material.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Troubleshooting Guides

Step 1: Synthesis of 1H-benzoimidazole-2-thiol
Problem Possible Cause Solution
Low or no yield of product Incomplete reaction.Ensure the reflux time is sufficient (2-3 hours). Monitor the reaction by TLC until the starting material is consumed.
Impure o-phenylenediamine.Use freshly purified o-phenylenediamine. Impurities can interfere with the cyclization.
Incorrect pH for precipitation.Ensure sufficient acetic acid is added to bring the pH to acidic, which is necessary for the precipitation of the product.
Product is highly colored (dark) Presence of oxidative impurities.Add activated charcoal to the hot reaction mixture before filtration to adsorb colored impurities.
Product is difficult to filter Product has oiled out instead of precipitating as a solid.Ensure the solution is cooled sufficiently before and during filtration. Scratch the inside of the flask to induce crystallization.
Step 2: N-Ethylation of 1H-benzoimidazole-2-thiol
Problem Possible Cause Solution
Low yield of the desired N-ethylated product Formation of the S-ethylated isomer as the major product.The choice of base and solvent is critical for regioselectivity. Using a stronger, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF can favor N-alkylation. Weaker bases like potassium carbonate in acetone may lead to a higher proportion of the S-alkylated product.[1]
Incomplete reaction.Increase the reaction time or temperature. Ensure all reactants are anhydrous, as water can hydrolyze the ethylating agent and deactivate the base.
Di-alkylation of the product.Use a stoichiometric amount of the ethylating agent (1.0-1.1 equivalents). Adding the ethylating agent slowly can also minimize this side reaction.
Multiple spots on TLC, difficult to separate Presence of both N- and S-ethylated isomers, starting material, and possibly di-ethylated product.Optimize the column chromatography conditions. A shallow gradient of ethyl acetate in n-hexane can improve separation. The typical Rf value for the S-alkylated product is often higher than the N-alkylated product in this solvent system.
Reaction does not proceed Inactive base or ethylating agent.Use freshly opened or purified reagents. Ensure the reaction is carried out under anhydrous conditions.
Low reaction temperature.Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate, especially if using a less reactive ethylating agent like ethyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high regioselectivity for N-ethylation over S-ethylation?

A1: The key factors influencing N- vs. S-alkylation are the choice of base and solvent. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) favors N-alkylation. This is because the harder anionic nitrogen is preferentially attacked by the alkyl halide in these conditions. In contrast, weaker bases like potassium carbonate or triethylamine in solvents like acetone or ethanol can lead to a higher proportion of the thermodynamically more stable S-alkylated product.[1]

Q2: How can I monitor the progress of the N-ethylation reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system such as ethyl acetate/n-hexane (e.g., 3:7 v/v). The starting material, 1H-benzoimidazole-2-thiol, is quite polar and will have a low Rf value. The N-ethylated and S-ethylated products will have higher Rf values. Typically, the S-ethylated isomer is less polar and will have a slightly higher Rf than the N-ethylated isomer. Staining with an appropriate reagent or viewing under UV light will help visualize the spots.[2]

Q3: What are the expected spectroscopic differences between the N-ethyl and S-ethyl isomers?

A3: In ¹H NMR spectroscopy, the N-ethylated product will show the disappearance of the N-H proton signal that is present in the starting material and the S-ethylated product. The S-ethylated isomer will still exhibit an N-H proton signal (typically a broad singlet at a high chemical shift). In IR spectroscopy, the S-ethylated product will show an N-H stretching band, which will be absent in the N-ethylated product.

Q4: My final product is an oil and won't crystallize. How can I purify it?

A4: If the product is an oil, purification by column chromatography is the best approach. After chromatography, if the product is still an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly, possibly with scratching the flask or adding a seed crystal. If it remains an oil, it may be sufficiently pure after chromatography for its intended use.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of benzimidazole-2-thiol and its alkylated derivatives based on literature data.

Table 1: Synthesis of 1H-benzoimidazole-2-thiol Derivatives

Starting MaterialsReagentSolventReaction ConditionsYield (%)Reference
o-PhenylenediaminePotassium ethylxanthateEthanol/WaterReflux, 2-3h84-86.5[3]
o-PhenylenediamineCarbon disulfideEthanol/Water/KOHReflux~90[4]

Table 2: Alkylation of 1H-benzoimidazole-2-thiol Derivatives

SubstrateAlkylating AgentBaseSolventProduct TypeYield (%)Reference
1H-benzoimidazole-2-thiolEthyl bromoacetateTriethylamineAcetoneS-alkylationHigh[1]
1H-benzoimidazole-2-thiolEthyl bromoacetateK₂CO₃AcetoneS-alkylation77[1]
1-(acetyl)-1H-benzoimidazole-2-thiol1-BromobutaneTriethylamineAcetoneS-alkylation52
1H-benzoimidazole-2-thiol1,3-DibromopropaneTriethylamineEthanolN,S-dialkylation (cyclization)83[1]

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound start1 o-Phenylenediamine + Carbon Disulfide/Xanthate step1 Cyclization (e.g., KOH, Ethanol, Reflux) start1->step1 precursor 1H-benzoimidazole-2-thiol step1->precursor step2 N-Ethylation (e.g., K2CO3, Acetone) precursor->step2 ethyl_reagent Ethyl Halide (e.g., EtI, EtBr) ethyl_reagent->step2 final_product This compound step2->final_product Desired Product side_product 2-(Ethylthio)-1H-benzoimidazole (S-ethylated byproduct) step2->side_product Side Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in N-Ethylation start Low Yield of This compound check_tlc Analyze TLC of crude product start->check_tlc major_product What is the major spot? check_tlc->major_product is_starting_material Unreacted Starting Material major_product->is_starting_material Low Rf is_s_isomer S-ethylated Isomer major_product->is_s_isomer High Rf is_n_isomer Desired N-ethylated Isomer major_product->is_n_isomer Intermediate Rf solution_sm Increase reaction time/temperature. Check reagent quality. Ensure anhydrous conditions. is_starting_material->solution_sm solution_s Change base to NaH. Use aprotic polar solvent (DMF). Lower reaction temperature. is_s_isomer->solution_s solution_n Optimize purification. Check for product loss during workup. is_n_isomer->solution_n

Caption: Troubleshooting workflow for low yield in N-ethylation.

References

Technical Support Center: Purification of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Ethyl-1H-benzoimidazole-2-thiol. The protocols and advice are based on established methods for analogous benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is generally preferred for removing small amounts of impurities with different solubility profiles from the target compound and is often more economical for larger-scale purifications.[1] Column chromatography is more suitable for separating complex mixtures, isomers, or impurities with solubilities similar to the product, and it is the method of choice for achieving very high purity, particularly on a smaller scale.[1]

Q3: What are the likely impurities in a synthesis of this compound?

A3: While the exact impurities depend on the synthetic route, common contaminants in benzimidazole syntheses can include unreacted starting materials, partially cyclized intermediates, and by-products from side reactions.[1][2] Given the structure, potential impurities could also arise from incomplete ethylation or side reactions at the thiol group.

Q4: My crude product is a dark color. How can I decolorize it?

A4: Dark coloration in benzimidazole derivatives can be due to oxidation products or polymeric by-products.[1] A common and effective method for decolorization is to treat a solution of the crude product with activated charcoal during the recrystallization process.[1]

Troubleshooting Guide

Recrystallization Issues

Problem Possible Cause Troubleshooting Steps
Low Recovery The chosen solvent is too good at dissolving the compound even at low temperatures. The product might be lost in the mother liquor.- Solvent Screening: Test a range of solvents with varying polarities to find one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] Common solvents for benzimidazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.[1] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]
"Oiling Out" The compound is coming out of solution as a liquid instead of forming solid crystals. This happens if the solution is too concentrated or cools too quickly.- Add More Solvent: Ensure the compound is fully dissolved in the minimum amount of hot solvent. If it starts to oil out upon cooling, add more hot solvent.[1] - Slower Cooling: Let the solution cool more slowly to encourage crystal nucleation. - Scratch the Flask: Use a glass rod to scratch the inside of the flask to create nucleation sites.[1] - Seed Crystals: Add a small crystal of pure product to induce crystallization.[1]
Poor Purity The chosen solvent does not effectively differentiate between the product and impurities.- Solvent System Optimization: Try a mixed solvent system (e.g., ethyl acetate/hexane) to fine-tune the solubility characteristics. - Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering.[1]

Column Chromatography Issues

Problem Possible Cause Troubleshooting Steps
Poor Separation The chosen mobile phase (eluent) has either too high or too low polarity.- TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent systems and find one that gives good separation of the product from impurities.[1] For benzimidazoles, mixtures of ethyl acetate and hexane or dichloromethane and methanol are good starting points.[1] - Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute compounds of increasing polarity.[1]
Compound Crashing on Column The compound has low solubility in the mobile phase.- Use a Stronger Solvent for Loading: Dissolve the crude product in a small amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) before adsorbing it onto silica gel for dry loading.
Streaking on TLC The compound may be acidic or basic, leading to poor interaction with the silica gel.- Add a Modifier: Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.

Purification Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-5% w/w) of activated charcoal and heat the solution at reflux for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is carefully added to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate the compounds.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary

The following table provides typical parameters for the purification of benzimidazole derivatives, which can be used as a starting point for optimizing the purification of this compound.

Purification MethodTypical Purity AchievedTypical Yield RangeKey Parameters / Solvents
Recrystallization >98%60-90%Ethanol, Methanol, Water, Ethyl Acetate/Hexane[1]
Column Chromatography >99%50-85%Stationary Phase: Silica Gel Mobile Phase: Ethyl Acetate/Hexane, Dichloromethane/Methanol[1]

Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization Few Impurities Column Column Chromatography TLC->Column Complex Mixture PureProduct Pure Product Recrystallization->PureProduct Successful Impure Product Still Impure Recrystallization->Impure Unsuccessful Column->PureProduct Successful Column->Impure Unsuccessful Impure->Column Re-purify

Caption: A workflow diagram for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Ethyl-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound. Is this expected?

A1: Yes, poor aqueous solubility is a common characteristic of many benzimidazole derivatives due to their predominantly hydrophobic structure. While specific quantitative data for this compound is limited, data for the closely related compound 2-Mercaptobenzimidazole indicates low aqueous solubility. It is advisable to start with organic solvents for creating stock solutions.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, polar aprotic solvents are generally recommended for benzimidazole-based compounds. Dimethyl sulfoxide (DMSO) is often an effective choice. For a similar compound, 1h-Benzimidazole-2-ethanethiol, DMSO is described as an excellent solvent. Methanol and ethanol can also be used and may offer enhanced solubility compared to water. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This phenomenon, known as precipitation upon dilution, is common for poorly soluble compounds. To mitigate this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to determine the maximum concentration of this compound that remains soluble in your final assay medium.

  • Optimize the dilution process: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual reduction in solvent strength can help keep the compound in solution.

  • Use a co-solvent system: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. It is important to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.

  • Adjust the pH: The solubility of benzimidazole derivatives can be pH-dependent. Investigating the pH-solubility profile of your compound and adjusting the pH of your aqueous buffer may improve solubility.

Q4: Can I use solubility-enhancing excipients?

A4: Yes, several excipients can be employed to improve the aqueous solubility of this compound. These include:

  • Cyclodextrins: These molecules can encapsulate the hydrophobic compound, increasing its apparent solubility in water.

  • Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.

  • Polymers: Certain polymers can be used to create solid dispersions, which can enhance the dissolution rate and solubility.

It is essential to validate the compatibility of any excipient with your specific experimental setup to ensure it does not interfere with your results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent has poor solvating power for the compound.- Try a stronger polar aprotic solvent such as DMSO or DMF.- Gentle heating and sonication can aid dissolution. Ensure the compound is stable at elevated temperatures.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility, and the dilution shock is causing it to crash out of solution.- Decrease the final concentration of the compound.- Perform a serial dilution instead of a single-step dilution.- Increase the percentage of co-solvent in the final solution (ensure it is compatible with your assay).- Investigate the use of solubility enhancers like cyclodextrins or surfactants.
The solution is cloudy or contains visible particles after dilution. The solubility limit has been exceeded, or the compound is degrading.- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Determine the saturation solubility in your specific medium to avoid preparing supersaturated solutions.- Assess the stability of the compound in the chosen solvent and buffer system.
Inconsistent results between experiments. Variability in the preparation of the compound solution leading to different effective concentrations.- Standardize the protocol for solution preparation, including solvent, concentration, mixing time, and temperature.- Prepare fresh solutions for each experiment from a validated stock solution.

Quantitative Solubility Data

Solvent/ConditionSolubility
Water (at 23.5 °C)< 1 mg/mL[1]
Aqueous (pH 7.4)> 22.5 µg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

    • Appropriate glassware

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Transfer the powder to a clean, dry glass vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied, but the thermal stability of the compound should be considered.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container, protected from light.

Protocol 2: Determination of Aqueous Solubility using a Co-solvent System
  • Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer containing a fixed percentage of a co-solvent (e.g., DMSO).

  • Materials:

    • Concentrated stock solution of this compound in DMSO.

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).

    • Microcentrifuge tubes or 96-well plate.

    • Spectrophotometer or HPLC system for quantification.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. Ensure the final concentration of DMSO is constant across all samples and does not exceed a level that would interfere with your assay (e.g., 0.5%).

    • For example, to achieve a final DMSO concentration of 0.5%, add 5 µL of a 100x stock solution to 995 µL of the aqueous buffer.

    • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration, with gentle agitation.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet any precipitated compound.

    • Carefully collect the supernatant for analysis.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

    • The highest concentration at which no precipitation is observed is the apparent solubility under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_dilution Dilution & Equilibration cluster_analysis Analysis start Start with This compound Powder stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock dilute Serially Dilute Stock into Aqueous Buffer stock->dilute equilibrate Incubate and Equilibrate (Controlled Temperature) dilute->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Soluble Compound (e.g., HPLC, UV-Vis) supernatant->quantify end end quantify->end Determine Maximum Solubility troubleshooting_logic Troubleshooting Logic for Precipitation Issues cluster_solutions Potential Solutions start Compound Precipitates Upon Dilution concentration Reduce Final Concentration start->concentration dilution_method Modify Dilution Technique (e.g., Serial Dilution) start->dilution_method cosolvent Increase Co-solvent Percentage start->cosolvent ph_adjustment Adjust Buffer pH start->ph_adjustment excipients Use Solubility Enhancers (Cyclodextrins, Surfactants) start->excipients success Solubility Improved concentration->success dilution_method->success cosolvent->success ph_adjustment->success excipients->success

References

Stability studies of 1-Ethyl-1H-benzoimidazole-2-thiol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on 1-Ethyl-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

This discoloration is likely due to oxidative degradation. The thiol group in the molecule is susceptible to oxidation, which can lead to the formation of colored degradation products, such as the corresponding disulfide. This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

Q2: I'm observing a loss of potency in my formulation containing this compound over a short period. What are the potential causes?

Rapid loss of potency is often linked to chemical instability. The primary suspect for a thiol-containing compound like this is oxidation to the disulfide dimer or other related species. Other potential causes include hydrolysis, particularly at non-neutral pH, or photodegradation if the formulation is exposed to light.

Q3: My compound is precipitating out of solution during my stability study. Why might this be happening?

Precipitation could be due to several factors. The degradant, such as the disulfide dimer, may have lower solubility in your chosen solvent system than the parent compound. Alternatively, a change in pH of the solution over time could affect the solubility of this compound itself.

Q4: What are the key stress conditions I should test for this compound?

For a comprehensive stability profile, you should conduct forced degradation studies under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Exposure to high temperatures (e.g., 60-80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Analysis

Possible Cause 1: Degradation

  • Troubleshooting Step: Compare the chromatograms of your stressed samples (acid, base, peroxide, heat, light) with your control sample. The appearance of new peaks that grow over time is indicative of degradation.

  • Solution: Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This will help in identifying the specific stress factor causing the issue.

Possible Cause 2: Contamination

  • Troubleshooting Step: Analyze a blank (solvent only) and a placebo (formulation without the active ingredient). If the unexpected peak is present, it may be a contaminant from your excipients, solvent, or container.

  • Solution: Source higher purity excipients and solvents. Ensure proper cleaning of all glassware and equipment.

Issue: Poor Mass Balance in Stability Studies

Possible Cause 1: Non-UV Active Degradants

  • Troubleshooting Step: Your primary analytical method (e.g., UV-HPLC) may not be able to detect all degradation products.

  • Solution: Employ a universal detection method like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with your UV detector to ensure all components are being accounted for.

Possible Cause 2: Adsorption to Container

  • Troubleshooting Step: The compound or its degradants might be adsorbing to the surface of the storage container.

  • Solution: Analyze a rinse of the container with a strong solvent to see if the missing compound can be recovered. Consider using different container materials (e.g., switching from glass to polypropylene or vice versa).

Data Presentation

The following tables are examples of how to present stability data for this compound.

Table 1: Stability of this compound in Solution (Example Data)

ConditionTime (hours)Assay (%)Major Degradant (%)Appearance
Control (4°C) 0100.0N/DColorless
2499.8N/DColorless
4899.70.1Colorless
0.1 N HCl (60°C) 298.51.2Colorless
895.24.5Faint Yellow
2488.111.2Yellow
0.1 N NaOH (60°C) 297.12.5Colorless
892.47.1Faint Yellow
2481.517.8Yellow
3% H₂O₂ (RT) 185.314.1Yellow-Brown
462.736.5Brown
840.158.9Brown

N/D: Not Detected

Table 2: Solid-State Stability of this compound (Example Data)

ConditionTime (weeks)Assay (%)Total Impurities (%)Physical Appearance
40°C / 75% RH 099.90.1White Powder
499.80.2White Powder
899.50.5Off-white Powder
1299.10.9Off-white Powder
ICH Photostability -98.21.8Pale Yellow Powder

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl and heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH and heat at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

    • Thermal Stress: Dilute 1 mL of stock solution with 1 mL of the solvent and heat at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution to ensure separation of the parent peak from all potential degradant peaks. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Method Development:

    • Inject a mixture of all stressed samples (from the forced degradation study) into the HPLC system.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_samples Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) prep_stock->prep_samples hplc_analysis HPLC Analysis with Stability-Indicating Method prep_samples->hplc_analysis Inject at Time Points peak_purity Peak Purity Assessment (PDA) hplc_analysis->peak_purity data_eval Quantify Degradation & Assess Mass Balance peak_purity->data_eval pathway_id Identify Degradation Pathway (e.g., using LC-MS) data_eval->pathway_id report Generate Stability Report data_eval->report pathway_id->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Decision_Tree cluster_degradation Degradation Check cluster_contamination Contamination Check start Unexpected Peak in HPLC? is_in_stressed Is the peak present/larger in stressed samples? start->is_in_stressed characterize Yes: Likely Degradant. Characterize with LC-MS. is_in_stressed->characterize Yes is_in_blank No: Is the peak in the blank/placebo? is_in_stressed->is_in_blank No source_contaminant Yes: Contamination. Check solvents, excipients. is_in_blank->source_contaminant Yes other_issue No: Investigate other issues (e.g., column bleed). is_in_blank->other_issue No

Caption: Troubleshooting unknown peaks in HPLC.

Technical Support Center: Optimizing Derivatization of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 1-Ethyl-1H-benzoimidazole-2-thiol. The following information is based on established protocols for the closely related parent compound, 1H-benzoimidazole-2-thiol, and its derivatives, and should be adapted as a starting point for your specific experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions involve the sulfur atom (S-derivatization) and the nitrogen atom of the imidazole ring (N-derivatization). Key reaction types include:

  • S-Alkylation: Introduction of an alkyl group onto the sulfur atom. This is a widely used method to synthesize a variety of thioether derivatives.

  • S-Acylation: Addition of an acyl group to the sulfur atom.

  • N-Alkylation/N-Acylation: While often a side reaction, targeted N-derivatization can be achieved under specific conditions.

Q2: Which reaction conditions are recommended for S-alkylation of this compound?

A2: A general starting point for S-alkylation involves reacting this compound with an alkyl halide in the presence of a base and a suitable solvent. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1]

Q3: How can I minimize the formation of the N-alkylated side product?

A3: The formation of N-alkylated byproducts can compete with the desired S-alkylation. To favor S-alkylation, consider the following strategies:

  • Choice of Base: Using a milder base may favor S-alkylation.[1]

  • Reaction Temperature: Optimizing the reaction temperature can influence the selectivity of the reaction.[1]

  • Protecting Groups: In some cases, using a protecting group strategy for the nitrogen atom might be necessary to achieve exclusive S-alkylation.

Q4: What are typical reaction times and temperatures for these derivatization reactions?

A4: Reaction times can range from a few hours to over 24 hours, and temperatures can vary from room temperature to reflux, depending on the specific reagents and solvent used.[1][2] It is crucial to monitor the reaction progress using TLC to determine the optimal reaction time.

Q5: How can I purify the final derivatized product?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1][2] If recrystallization is insufficient to remove impurities or separate mixtures of S- and N-alkylated products, column chromatography on silica gel is a recommended alternative.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[1]
Inactive Reagents Ensure the purity and integrity of this compound and the derivatizing agent. Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature Ensure the reaction mixture reaches and maintains the appropriate temperature for the chosen solvent and reagents. For reflux conditions, confirm that a steady reflux is achieved.[1]
Insufficient Base The base is crucial for deprotonating the thiol, making it nucleophilic. Use at least a stoichiometric amount of base, and in some cases, a slight excess may be beneficial to ensure complete deprotonation.[1]
Moisture in the Reaction Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive bases like sodium hydride.
Issue 2: Formation of Side Products
Potential Cause Recommended Solution
N-Alkylation of the Benzimidazole Ring This is a common side reaction. To favor S-alkylation, try using a milder base or optimizing the reaction temperature.[1] The choice of solvent can also influence the S- vs. N-alkylation ratio.
Dimerization of the Starting Material Oxidative dimerization can occur. To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Deacetylation (for acylated precursors) If starting with an N-acetylated benzimidazole-2-thione, the acetyl group can be lost in the presence of a base. The rate of deacetylation is dependent on the base used, with piperidine being more efficient than potassium hydroxide or triethylamine.[2]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is an Oil and Does Not Precipitate If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane to induce precipitation. Alternatively, an aqueous work-up followed by extraction with an organic solvent and subsequent evaporation can be employed.[1]
Presence of Unreacted Starting Materials or Side Products If recrystallization does not yield a pure product, utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.[1]

Experimental Protocols

The following are generalized experimental protocols based on the derivatization of 1H-benzoimidazole-2-thiol and should be adapted for this compound.

Protocol 1: General Procedure for S-Alkylation

A mixture of 1H-benzoimidazole-2-thiol (0.01 mol) and a base such as potassium carbonate (0.01 mol) or triethylamine is prepared in a suitable dry solvent like acetone or ethanol (25-40 mL).[2][3] The alkylating agent (e.g., ethyl bromoacetate, 0.01 mol) is then added to the mixture.[2] The reaction is stirred at room temperature or heated under reflux for a period ranging from 6 to 30 hours, with the progress being monitored by TLC.[1][2][3] After the reaction is complete, the mixture is cooled, and any inorganic salts are filtered off. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol.[1][2]

Protocol 2: General Procedure for S-Acylation

While less commonly detailed in the provided literature for this specific scaffold, a general approach would involve reacting this compound with an acylating agent (e.g., an acyl chloride or anhydride) in an inert solvent. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the acid byproduct. The reaction is often carried out at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Work-up would involve washing with aqueous solutions to remove the base and acid byproduct, followed by drying and evaporation of the solvent. Purification would likely be achieved by recrystallization or column chromatography.

Quantitative Data

The following table summarizes reaction conditions and yields for the S-alkylation of the parent 1H-benzoimidazole-2-thiol with various alkylating agents, which can serve as a reference for optimizing the derivatization of this compound.

Alkylating Agent Base Solvent Reaction Conditions Yield (%) Reference
Ethyl 2-chloroacetate---75[4]
Ethyl bromoacetatePotassium CarbonateDry AcetoneReflux, 16h77[2]
Ethyl bromoacetateTriethylamineDry Acetone-High Yield[2]
1-BromobutaneTriethylamineAcetoneRoom Temp, 28h52[2]
Benzyl chlorideTriethylamineAcetoneRoom Temp, 30h74[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up & Isolation cluster_purification Purification start This compound + Base + Solvent add_reagent Add Derivatizing Agent (e.g., Alkyl Halide) start->add_reagent react Stir/Reflux (Monitor by TLC) add_reagent->react cool Cool Reaction react->cool filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate crude Crude Product evaporate->crude purify Recrystallization or Column Chromatography crude->purify product Pure Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_yield_issues Yield Troubleshooting cluster_side_product_issues Side Product Troubleshooting cluster_purification_solutions Purification Solutions start Experiment Start check_yield Low/No Yield? start->check_yield incomplete_rxn Incomplete Reaction? (Check TLC) check_yield->incomplete_rxn Yes inactive_reagents Inactive Reagents? check_yield->inactive_reagents Yes insufficient_base Insufficient Base? check_yield->insufficient_base Yes check_purity_side_products Side Products? check_yield->check_purity_side_products No extend_time Extend Time / Increase Temp incomplete_rxn->extend_time extend_time->check_purity_side_products check_purity Check Reagent Purity inactive_reagents->check_purity check_purity->check_purity_side_products add_more_base Use Stoichiometric/ Slight Excess of Base insufficient_base->add_more_base add_more_base->check_purity_side_products n_alkylation N-Alkylation? check_purity_side_products->n_alkylation Yes dimerization Dimerization? check_purity_side_products->dimerization Yes purification_issues Purification Difficulty? check_purity_side_products->purification_issues No milder_base Use Milder Base/ Optimize Temp n_alkylation->milder_base milder_base->purification_issues inert_atm Use Inert Atmosphere dimerization->inert_atm inert_atm->purification_issues oily_product Product is Oily? purification_issues->oily_product Yes impure_solid Impurities Present? purification_issues->impure_solid Yes success Successful Derivatization purification_issues->success No induce_precipitation Induce Precipitation or Use Extraction oily_product->induce_precipitation induce_precipitation->success column_chrom Perform Column Chromatography impure_solid->column_chrom column_chrom->success

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Troubleshooting guide for 1-Ethyl-1H-benzoimidazole-2-thiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for experiments?

A1: Due to its chemical structure, this compound is expected to have low solubility in aqueous solutions. For biological assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] When preparing working solutions, dilute the stock into your aqueous assay buffer, ensuring vigorous mixing. Always perform a visual inspection for any signs of precipitation (cloudiness) before use.[1] It is crucial to include a vehicle control with the same final concentration of the organic solvent in your experiments.

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions prepared in organic solvents should also be stored in tightly sealed vials at -20°C to prevent evaporation and absorption of water.[1][2] For short-term use, refrigeration at 4°C may be acceptable for stock solutions.

Q3: What are the primary safety hazards associated with this compound?

A3: Based on data for similar benzimidazole-2-thiol derivatives, this compound may cause skin and eye irritation.[3] Some related compounds are classified as having acute oral toxicity.[4] It is essential to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling information.

Troubleshooting Guides

Synthesis & Reaction Issues

Q4: My synthesis of this compound from 1H-benzoimidazole-2-thiol has a very low yield. What are the potential causes?

A4: Low yield in N-alkylation reactions of benzimidazole-2-thiol can stem from several factors. Common issues include the choice of base and solvent, reaction temperature, and the purity of the starting materials. The reaction can also sometimes lead to S-alkylation as a side product.[5] A systematic approach is needed to identify the root cause.

graph "troubleshooting_low_yield" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Are starting materials\n(1H-benzoimidazole-2-thiol,\nethyl halide) pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_sm [label="Purify starting materials\n(recrystallization/distillation)\nand repeat reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\n(base, solvent, temp)\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize conditions:\n- Use a stronger base (e.g., NaH).\n- Use a polar aprotic solvent (DMF, Acetone).\n- Adjust temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_side_products [label="Does TLC/LC-MS analysis\nshow side products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isolate_products [label="Isolate and characterize\nside products.\nConsider S-alkylation.", fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete_reaction [label="Reaction may be incomplete.\nIncrease reaction time or temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> purify_sm [label="No"]; purify_sm -> start [style=dashed]; check_purity -> check_conditions [label="Yes"]; check_conditions -> optimize_conditions [label="No"]; optimize_conditions -> start [style=dashed]; check_conditions -> check_side_products [label="Yes"]; check_side_products -> isolate_products [label="Yes"]; isolate_products -> optimize_conditions [style=dashed]; check_side_products -> incomplete_reaction [label="No"]; incomplete_reaction -> optimize_conditions [style=dashed]; optimize_conditions -> success [color="#34A853"]; purify_sm -> success [color="#34A853"]; isolate_products -> success [color="#34A853"]; incomplete_reaction -> success [color="#34A853"]; }

Caption: Troubleshooting decision tree for low reaction yield.

Q5: I am getting a mixture of N-ethyl and S-ethyl isomers. How can I favor the formation of the N-ethyl product?

A5: The alkylation of 1H-benzoimidazole-2-thiol can occur at either the nitrogen (N) or sulfur (S) atom, as the anion is ambidentate.[5] The reaction outcome is often influenced by the reaction conditions. To favor N-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF or acetone are commonly used.

  • Base Selection: The choice of base is critical. Using a strong base like sodium hydride (NaH) to fully deprotonate the thiol can favor N-alkylation. In contrast, weaker bases in protic solvents might favor S-alkylation.

  • Temperature: Reaction temperature can also influence the regioselectivity. Systematic optimization may be required.

digraph "alkylation_pathways" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes reactant [label="1H-benzoimidazole-2-thiol\n+ Base", fillcolor="#F1F3F4", fontcolor="#202124"]; anion [label="Ambident Anion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="+ Ethyl Halide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; n_product [label="this compound\n(N-Alkylation Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_product [label="2-(Ethylthio)-1H-benzoimidazole\n(S-Alkylation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactant -> anion; anion -> reagent; reagent -> n_product [label="Path A\n(e.g., strong base, polar aprotic solvent)"]; reagent -> s_product [label="Path B\n(e.g., weaker base, protic solvent)"]; }

Caption: N-Alkylation versus S-Alkylation reaction pathways.

Purification & Analysis Challenges

Q6: I am having difficulty purifying the crude product by column chromatography; the spots are streaking on the TLC plate.

A6: Streaking of amine-containing compounds on silica gel TLC plates is a common issue caused by the interaction between the basic compound and the acidic silica gel.[6] To resolve this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase (eluent).[6] This will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.

Q7: My purified compound has a broad melting point that is lower than the literature value. What does this indicate?

A7: A broad and depressed melting point is a classic indicator of impurities.[7] Even small amounts of residual solvent or reaction byproducts can cause this. The recommended solution is further purification. Recrystallization is often an effective method for removing minor impurities and obtaining a highly crystalline product.[8]

Q8: What are the characteristic signals to look for in the 1H-NMR and 13C-NMR spectra to confirm the structure of this compound?

A8: Confirming the structure requires identifying key signals. The most definitive evidence for N-ethylation is the disappearance of the N-H proton signal (which is present in the starting material, 1H-benzoimidazole-2-thiol) and the appearance of signals corresponding to the ethyl group attached to a nitrogen atom.[5]

| Typical Analytical Data Summary | | :--- | :--- | | Technique | Expected Characteristic Signals / Bands | | ¹H-NMR | - A triplet and a quartet corresponding to the ethyl group (-CH₂-CH₃). The quartet (for the -CH₂- group attached to N) would be downfield. - Aromatic protons in the range of 7.0-7.8 ppm. - Absence of the broad N-H proton signal seen in the starting material (often >12 ppm).[9] | | ¹³C-NMR | - Signals for the two carbons of the ethyl group. - Aromatic carbon signals. - A signal for the C=S carbon atom around 149-150 ppm.[5] | | IR Spectroscopy | - C-H stretching for aromatic and aliphatic groups. - C=N and C=C stretching bands in the aromatic region. - Absence of the N-H stretching band from the starting material. |

Biological Assay Inconsistencies

Q9: I am observing high variability between replicates in my cell-based assay. What could be the cause?

A9: High variability is frequently linked to the poor aqueous solubility of the compound.[1] Even if not visible, the compound may be precipitating out of the assay medium.

  • Troubleshooting Steps:

    • Solubility Test: Prepare your highest working concentration of the compound in the assay medium. Let it sit for the duration of your experiment, then centrifuge at high speed. A visible pellet indicates precipitation.[1]

    • Lower Concentration: Determine if the variability decreases at lower concentrations of the compound.

    • Final Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is kept as low as possible (typically <0.5%) and is consistent across all wells.

Q10: The activity of my compound appears to decrease over the incubation period of my experiment. Why is this happening?

A10: A time-dependent loss of activity can suggest either compound instability in the assay medium or non-specific binding to the plastic surfaces of the assay plates.[1]

  • Troubleshooting Steps:

    • Fresh Dilutions: Always prepare fresh working dilutions from your stock solution immediately before starting an experiment.

    • Non-Specific Binding: Compounds with heterocyclic rings can sometimes adhere to plasticware. Consider using low-retention microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).[1]

    • Incubation Time: Evaluate if shorter incubation times produce more consistent and reliable results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the N-alkylation of 1H-benzoimidazole-2-thiol.

  • Preparation: To a solution of 1H-benzoimidazole-2-thiol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (1.5-2 equivalents).[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer to obtain the crude product, which can then be purified using the protocol below.

digraph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Reactants:\n- 1H-benzoimidazole-2-thiol\n- Ethyl Halide\n- Base (K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction in\nSolvent (Acetone)\n+ Heat", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or\nChromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Caption: General workflow for synthesis and purification.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the crude product from the synthesis.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol, or a mixture of ethanol and water, is often a good starting point for benzimidazole derivatives.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.[8]

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

| Recrystallization Solvent Selection Guide | | :--- | :--- | :--- | | Solvent | Solubility (Hot) | Solubility (Cold) | | Ethanol | High | Moderate/Low | | Methanol | High | Moderate/Low | | Ethyl Acetate | Moderate | Low | | Water | Insoluble | Insoluble | | Ethanol/Water Mix | High (in hot ethanol) | Low (in cold mix) |

References

Technical Support Center: Handling of Thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with thiol-containing compounds. Proper handling of these molecules is critical to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: Why are my thiol-containing compounds losing activity over time?

A1: The primary cause of decreased activity in thiol compounds is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, certain metal ions, and light. This process typically leads to the formation of disulfide bonds (S-S) between two thiol molecules, potentially altering the compound's structure and function. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, which are generally inactive.[1][2][3][4][5]

Q2: What are the ideal storage conditions for thiol compounds?

A2: To maximize stability, thiol compounds should be stored as a lyophilized powder in a tightly sealed container at low temperatures, such as -20°C or -80°C, and protected from moisture and light.[4][6][7][8] For solutions, it is recommended to use degassed solvents (e.g., by sparging with an inert gas like argon or nitrogen) and to purge the headspace of the container with the inert gas before sealing.[3][4][9] Storing samples at -80°C is preferable to -20°C for long-term storage as it better suppresses enzymatic activity and self-degradation.[7]

Q3: I notice a strong, unpleasant odor when working with my thiol compound. Is this normal and what can I do about it?

A3: A strong, pungent odor is a characteristic feature of many volatile thiol compounds, often resembling garlic or rotten eggs.[10][11][12] It is essential to handle these compounds in a certified chemical fume hood to prevent inhalation and odor contamination of the laboratory.[11][13][14] To neutralize odors on glassware and work surfaces, a dilute bleach solution can be effective, but this should be done with caution as the reaction can be exothermic.[11][14]

Q4: Can I use metal spatulas or containers when handling thiol compounds?

A4: It is highly advisable to avoid using metal spatulas or containers, particularly those made of transition metals, as they can catalyze the oxidation of thiols.[4][12][15][16][17] It is recommended to use glass, plastic, or ceramic laboratory ware to minimize the risk of metal-induced degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in thiol-based assays.
  • Possible Cause: Variability in the concentration of free, active thiol due to oxidation during sample preparation or the assay itself.

  • Troubleshooting Steps:

    • Quantify Free Thiols: Before starting your experiment, quantify the free thiol content of your stock solution using a method like the Ellman's test (DTNB assay).[18][19][20][21] This will give you a baseline of the active compound concentration.

    • Use Freshly Prepared Solutions: Prepare solutions of your thiol compound immediately before use from a lyophilized powder or a freshly thawed stock solution.[4]

    • Work Under Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing critical experimental steps in a glove box or using Schlenk line techniques with degassed buffers.[9][22]

    • Include a Reducing Agent: In some applications, a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be included in the buffer to maintain the reduced state of the thiol.[1][23][24] However, be aware that these agents can interfere with certain downstream applications (see Issue 3).

Issue 2: Low yield in thiol-maleimide conjugation reactions.
  • Possible Cause 1: The thiol compound has oxidized to a disulfide, which is unreactive with maleimides.

  • Troubleshooting Steps:

    • Pre-reduce the Thiol: Before the conjugation reaction, treat your thiol-containing molecule with a reducing agent like TCEP or DTT to cleave any disulfide bonds.[1][25]

    • Remove Excess Reducing Agent (if using DTT): If DTT is used for reduction, it must be removed before adding the maleimide reagent, as the thiols in DTT will compete for reaction with the maleimide.[22][25] Removal can be achieved by dialysis or using a desalting column.[25] TCEP is a thiol-free reducing agent and often does not require removal, although its removal is recommended for highly quantitative and reproducible conjugations as it can still react with maleimides, albeit more slowly.[1][25]

  • Possible Cause 2: The pH of the reaction buffer is not optimal.

  • Troubleshooting Steps:

    • Adjust Reaction pH: The reaction between a thiol and a maleimide is most efficient at a pH between 6.5 and 7.5. At higher pH values, the maleimide can undergo hydrolysis, while at lower pH values, the thiol is less nucleophilic.

Issue 3: Interference from reducing agents in my assay.
  • Possible Cause: The reducing agent (e.g., DTT, TCEP) is interfering with the assay components or the detection method.

  • Troubleshooting Steps:

    • Choose the Right Reducing Agent: TCEP is generally more stable and less reactive with certain labels compared to DTT.[1][25] However, TCEP has been shown to quench the fluorescence of some red fluorophores and can generate hydrogen peroxide in the presence of redox cycling compounds.[24][26]

    • Use a Weaker Reducing Agent: Consider using a weaker reducing agent like reduced glutathione (GSH) or β-mercaptoethanol (β-ME) if strong reduction is not necessary, as they are less likely to produce interfering side products.[24][26]

    • Remove the Reducing Agent: If the reducing agent is incompatible with your assay, it must be removed after the reduction step using methods like dialysis, desalting columns, or spin filtration.[1][25]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Thiol Compounds

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Structure Contains thiol groupsThiol-free
Odor Strong, unpleasantOdorless[23][25]
Optimal pH Range Narrow, less stable above pH 7.5[25]Wide, more stable at higher pH[1]
Stability in Air Less stable, prone to oxidation[25]More stable[25]
Reactivity with Maleimides High, competes with target thiols[25]Lower, but can still react[1][25]
Need for Removal Pre-Labeling Mandatory for maleimide labeling[22][25]Often not required, but recommended for quantitative work[1][25]
Potential for H2O2 Generation Can generate H2O2[24][26]Can generate H2O2[24][26]

Key Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol outlines the standard method for determining the concentration of free sulfhydryl groups in a sample.[18][19][21]

Materials:

  • Sample containing the thiol compound

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL DTNB in reaction buffer

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Turn on the UV-Vis spectrophotometer and set the wavelength to 412 nm.

  • Prepare a blank by adding the appropriate volume of reaction buffer to a cuvette.

  • Add a known volume of your thiol-containing sample to a separate cuvette.

  • Add a sufficient volume of reaction buffer to bring the total volume to a desired final volume (e.g., 1 mL).

  • Add a small volume (e.g., 50 µL) of the DTNB stock solution to both the blank and the sample cuvettes.

  • Mix gently and incubate at room temperature for 15 minutes.

  • Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.

  • Calculate the concentration of free thiols using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

Protocol 2: Reduction of Disulfide Bonds using TCEP

This protocol describes a general procedure for reducing disulfide bonds in a protein or peptide sample prior to downstream applications like maleimide labeling.[25]

Materials:

  • Protein or peptide sample with disulfide bonds

  • TCEP hydrochloride

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in the reaction buffer to a final concentration of 0.5 M. Neutralize the pH to ~7.0 with NaOH if necessary. Store frozen at -20°C.[25]

  • Prepare Protein Sample: Dissolve the protein or peptide in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Reduction Reaction: Add the TCEP stock solution to the protein sample to achieve a final TCEP concentration that is in molar excess of the disulfide bonds (e.g., a 10-50 fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • (Optional but Recommended) Remove Excess TCEP: If required for your downstream application, remove the excess TCEP using a desalting column, spin filtration, or dialysis.[25]

  • Proceed to Next Step: Immediately use the reduced protein for your subsequent experiment (e.g., maleimide labeling).

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation (e.g., O₂, Metal Ions) Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfenic R-S-OH (Sulfenic Acid) Disulfide->Sulfenic Further Oxidation Sulfinic R-SO₂H (Sulfinic Acid) Sulfenic->Sulfinic Oxidation Sulfonic R-SO₃H (Sulfonic Acid) Sulfinic->Sulfonic Oxidation

Caption: Oxidation pathway of thiol compounds.

Thiol_Disulfide_Exchange Thiolate R¹-S⁻ (Thiolate) TransitionState Transition State [R²-S(S-R¹)-S-R³]⁻ Thiolate->TransitionState Nucleophilic Attack Disulfide R²-S-S-R³ (Disulfide) Disulfide->TransitionState NewDisulfide R¹-S-S-R² (New Disulfide) TransitionState->NewDisulfide NewThiolate R³-S⁻ (New Thiolate) TransitionState->NewThiolate Thiol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Waste Storage Store Thiol Compound (-20°C or -80°C, inert gas) PrepareSolution Prepare Fresh Solution (Degassed Buffer) Storage->PrepareSolution Quantify Quantify Free Thiol (e.g., Ellman's Test) PrepareSolution->Quantify Reduction Reduce Disulfides (optional) (e.g., TCEP) Quantify->Reduction If needed Reaction Perform Experiment (e.g., Conjugation) Quantify->Reaction Directly Reduction->Reaction Decontaminate Decontaminate Glassware (Bleach Solution) Reaction->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste

References

Technical Support Center: Enhancing the Biological Activity of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Ethyl-1H-benzoimidazole-2-thiol and its derivatives. The focus is on enhancing its anti-inflammatory activity through structural modification and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound and its derivatives?

A1: this compound belongs to the benzimidazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. Derivatives of the parent compound, 1H-benzoimidazole-2-thiol, have demonstrated significant anti-inflammatory, antimicrobial, anticancer, anti-diabetic, and ophthalmic hypotensive properties.[1][2][3][4][5] The biological activity can be significantly influenced by the substituent at the N-1 position and other modifications to the benzimidazole core.

Q2: How can the biological activity of this compound be enhanced?

A2: The primary method for enhancing the biological activity is through structural modification (derivatization). Structure-activity relationship (SAR) studies indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold can greatly influence its pharmacological effects.[6] For instance, introducing different functional groups can alter the compound's lipophilicity, electronic properties, and steric interactions with its biological target, thereby improving potency and selectivity.

Q3: My compound has poor solubility in aqueous media for in vitro assays. What can I do?

A3: Poor aqueous solubility is a common issue with benzimidazole derivatives.[7] Here are some strategies to address this:

  • Co-solvents: Use of water-miscible organic solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 400 can enhance solubility.[7][8] It is crucial to include a vehicle control in your experiments to account for any effects of the solvent.

  • pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility.[7][8]

  • Formulation with Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions that solubilize poorly soluble compounds.[7][8]

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9]

Q4: What are the known mechanisms of action for the anti-inflammatory effects of benzimidazole-2-thiol derivatives?

A4: The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[6] Notably, they have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[10][11][12] Some derivatives may also modulate the signaling of pro-inflammatory cytokines such as TNF-α and various interleukins.[12][13]

Troubleshooting Guides

Synthesis & Purification
IssuePossible Cause(s)Troubleshooting Steps
Low yield during N-1 ethylation of 1H-benzoimidazole-2-thiol - Incomplete deprotonation of the thiol group.- Competing S-alkylation.- Suboptimal reaction temperature or time.- Use a stronger base (e.g., NaH instead of K2CO3) in an anhydrous aprotic solvent (e.g., DMF or THF).- Carefully control the reaction temperature; lower temperatures may favor N-alkylation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[14]
Difficulty in purifying the final product - Presence of unreacted starting materials or side products with similar polarity.- Recrystallization: Screen various solvents and solvent mixtures to find optimal conditions for crystallization.[15]- Column Chromatography: Use a gradient elution system to improve the separation of closely related compounds on a silica gel column.[15]
Product "oiling out" during recrystallization - The compound is coming out of the solution above its melting point or as a supersaturated liquid.- Use a larger volume of solvent.- Cool the solution more slowly to encourage crystal formation.- Scratch the inside of the flask with a glass rod to provide nucleation sites.- Add a seed crystal of the pure compound.[15]
Dark coloration of the product - Oxidation of the aromatic amine or thiol moieties.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[15]- Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
In Vitro & In Vivo Experiments
IssuePossible Cause(s)Troubleshooting Steps
High variability in in vitro assay results - Compound precipitation in the assay medium.- Inconsistent cell seeding density.- Pipetting errors.- Confirm the solubility of your compound at the tested concentrations in the final assay buffer.- Ensure a homogenous cell suspension before seeding plates.- Use calibrated pipettes and proper pipetting techniques.
Lack of dose-response in biological assays - The tested concentration range is too narrow or not appropriate for the compound's potency.- Compound instability in the assay medium.- Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar concentrations).- Assess the stability of the compound in the assay medium over the experiment's duration using methods like HPLC.
Inconsistent results in animal models (e.g., carrageenan-induced paw edema) - Improper administration of the compound or carrageenan.- High biological variability among animals.- Ensure accurate subcutaneous injection of carrageenan and consistent administration of the test compound (e.g., oral gavage, intraperitoneal injection).- Increase the number of animals per group to improve statistical power.- Acclimatize animals to the experimental conditions before starting the study.[1]

Data Presentation

Table 1: Comparative In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
Compound IDModificationTargetIC50 (µM)Reference
B2 2-substituted benzimidazoleCOX enzymes< Ibuprofen standard[1]
B4 2-substituted benzimidazoleCOX enzymes< Ibuprofen standard[1]
B7 2-substituted benzimidazoleCOX enzymes< Ibuprofen standard[1]
B8 2-substituted benzimidazoleCOX enzymes< Ibuprofen standard[1]
A4 Aminopyridine moietyPro-inflammatory markers3.5 ± 0.5[4]
BIZ-4 Electron-withdrawing group (Cl)COX-1 & COX-2< 1[5]

Note: This table summarizes data from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[6][16][17]

  • Reagent Preparation:

    • Prepare a 10X Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Dilute to 1X with ultrapure water before use.

    • Reconstitute human recombinant COX-2 enzyme in the 1X Reaction Buffer on ice.

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO. Perform serial dilutions to achieve the desired final concentrations.

    • Prepare the substrate solution (Arachidonic Acid) as per the kit manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test compound or inhibitor vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of Heme to all wells.

    • Add 150 µL of 1X Reaction Buffer to the background wells and 140 µL to the inhibitor and 100% initial activity wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to the inhibitor and 100% initial activity wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus compound concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol is based on commercially available 5-LOX activity assay kits.[18][19][20]

  • Reagent Preparation:

    • Prepare LOX Assay Buffer and other kit components according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Prepare the 5-LOX enzyme solution on ice immediately before use.

  • Assay Procedure (96-well plate format):

    • Add the test compound, positive control (e.g., Zileuton), or vehicle (DMSO) to the designated wells of a pre-chilled 96-well plate.

    • Prepare a Reaction Mix containing LOX Assay Buffer and the LOX Probe.

    • Add the 5-LOX enzyme solution to all wells except the background control.

    • Add the Reaction Mix to all wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding the LOX substrate (e.g., arachidonic acid or linoleic acid).

    • Measure the fluorescence kinetically (e.g., Ex/Em = 500/536 nm).

  • Data Analysis:

    • Determine the reaction rate from the linear phase of the fluorescence curve.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[1][2]

  • Animals: Use healthy mice or rats, acclimatized to the laboratory conditions for at least one week.

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

    • Administer the test compound (e.g., this compound derivative) or vehicle orally or via intraperitoneal injection.

    • Administer a standard anti-inflammatory drug (e.g., diclofenac sodium) to the positive control group.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for Enhancing Biological Activity cluster_synthesis Synthesis & Modification cluster_screening Screening & Evaluation start This compound modification Structural Modification (e.g., at C-2, C-5, C-6) start->modification purification Purification (Recrystallization/Chromatography) modification->purification characterization Characterization (NMR, MS, IR) purification->characterization solubility Solubility/Stability Assessment characterization->solubility in_vitro In Vitro Assays (COX-2/5-LOX Inhibition) in_vivo In Vivo Models (Paw Edema) in_vitro->in_vivo solubility->in_vitro sar SAR Analysis in_vivo->sar sar->modification Optimize Structure

Caption: Workflow for synthesis, screening, and optimization.

inflammatory_pathway Targeted Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 pgs Prostaglandins (PGs) cox2->pgs lts Leukotrienes (LTs) lox5->lts inflammation Inflammation pgs->inflammation lts->inflammation inhibitor This compound Derivative inhibitor->cox2 Inhibits inhibitor->lox5 Inhibits

Caption: Inhibition of COX-2 and 5-LOX pathways.

troubleshooting_logic Troubleshooting Logic for Poor In Vitro Activity start Poor In Vitro Activity? solubility Is compound soluble in assay medium? start->solubility stability Is compound stable over experiment duration? solubility->stability Yes formulation Optimize formulation (co-solvents, pH) solubility->formulation No concentration Is concentration range appropriate? stability->concentration Yes hplc Check stability via HPLC stability->hplc No sar Consider SAR for structural modification concentration->sar Yes dose_response Widen concentration range concentration->dose_response No

Caption: Decision tree for troubleshooting poor in vitro results.

References

Technical Support Center: Scaling Up the Production of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 1-Ethyl-1H-benzoimidazole-2-thiol. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a safe, efficient, and reproducible synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is a two-step synthesis. The first step involves the cyclization of o-phenylenediamine with carbon disulfide or a xanthate salt to form the intermediate, 1H-benzoimidazole-2-thiol. The second step is the regioselective N-alkylation of this intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Q2: How can I control the regioselectivity of the ethylation to favor N-alkylation over S-alkylation?

A2: Controlling regioselectivity is a critical aspect of this synthesis. The choice of base and solvent plays a crucial role. Generally, using a milder base and a polar aprotic solvent can favor N-alkylation. The tautomeric equilibrium between the thione and thiol forms of 1H-benzoimidazole-2-thiol is influenced by the reaction conditions. Some studies suggest that specific conditions can lead to exclusive S-alkylation, so careful optimization is necessary.[1][2]

Q3: What are the typical impurities I should expect during the synthesis and scale-up?

A3: Common impurities include unreacted 1H-benzoimidazole-2-thiol, the S-ethylated isomer (2-(ethylthio)-1H-benzoimidazole), and potentially over-alkylated products. The presence of residual starting materials from the first step (o-phenylenediamine) is also possible. On a larger scale, impurities from the solvent and base should also be considered. Analytical methods such as TLC, HPLC, and NMR spectroscopy are essential for identifying and quantifying these impurities.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Key safety considerations include the handling of flammable solvents, corrosive bases, and toxic ethylating agents. Ethyl iodide and ethyl bromide are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. When working with larger quantities, it is crucial to manage the exotherm of the reaction, especially during the addition of the ethylating agent. A thorough risk assessment should be conducted before commencing any scale-up activities.

Q5: How can I purify the final product on a large scale?

A5: For large-scale purification, recrystallization is often the most practical method. The choice of solvent is critical and should be determined through solubility studies. Common solvents for recrystallization of benzimidazole derivatives include ethanol, isopropanol, or mixtures with water. If recrystallization does not provide the desired purity, column chromatography can be employed, though it may be less economical for very large quantities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Extend the reaction time or slightly increase the temperature.
Inactive reagents.- Ensure the purity and activity of starting materials and reagents. - Use freshly opened or properly stored reagents.
Suboptimal reaction temperature.- Optimize the reaction temperature. For N-alkylation, temperatures typically range from room temperature to reflux.
Insufficient base.- Use a slight excess of the base to ensure complete deprotonation of the benzimidazole-2-thiol.
Formation of Significant Side Products (e.g., S-alkylation) Incorrect choice of base or solvent.- Screen different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., DMF, Acetone, Acetonitrile) to optimize for N-alkylation.
Reaction temperature is too high or too low.- Investigate the effect of temperature on regioselectivity. Sometimes, lower temperatures favor N-alkylation.
Difficulty in Product Isolation/Purification Product is an oil and does not precipitate.- If the product does not precipitate upon cooling, try adding an anti-solvent (e.g., water or hexane) to induce crystallization. - If the product remains oily, consider purification by column chromatography.
Presence of unreacted starting materials or side products.- Optimize the stoichiometry of the reactants to minimize unreacted starting materials. - For purification, recrystallization from a suitable solvent system is recommended. Multiple recrystallizations may be necessary.
Inconsistent Results Between Batches Variability in reagent quality.- Source reagents from a reliable supplier and perform quality control checks on incoming materials.
Moisture in the reaction.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive bases like sodium hydride.

Data Presentation

The following tables summarize typical reaction conditions for the two main steps in the synthesis of this compound, based on literature for similar benzimidazole derivatives. These should be used as a starting point for optimization.

Table 1: Synthesis of 1H-benzoimidazole-2-thiol

Parameter Method A: Carbon Disulfide Method B: Potassium Ethylxanthate
Starting Material o-Phenylenediamineo-Phenylenediamine
Reagent Carbon Disulfide (CS₂)Potassium Ethylxanthate
Base Potassium Hydroxide (KOH)-
Solvent Ethanol/WaterEthanol/Water
Temperature RefluxReflux
Typical Reaction Time 3-6 hours2-4 hours
Typical Yield 80-95%85-98%

Table 2: N-Ethylation of 1H-benzoimidazole-2-thiol

Parameter Condition Set 1 Condition Set 2 Condition Set 3
Ethylating Agent Ethyl IodideEthyl BromideDiethyl Sulfate
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Triethylamine (Et₃N)
Solvent AcetoneN,N-Dimethylformamide (DMF)Acetonitrile
Temperature RefluxRoom Temperature to 50°CReflux
Typical Reaction Time 4-8 hours2-6 hours6-12 hours
Reported Yield Range 70-90%75-95%65-85%

Experimental Protocols

Protocol 1: Synthesis of 1H-benzoimidazole-2-thiol (Scale: 100 g)

Materials:

  • o-Phenylenediamine (108.14 g, 1.0 mol)

  • Potassium Hydroxide (61.7 g, 1.1 mol)

  • Ethanol (800 mL)

  • Water (150 mL)

  • Carbon Disulfide (76.13 g, 1.0 mol)

  • Activated Charcoal

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide in a mixture of ethanol and water.

  • To the stirred solution, add o-phenylenediamine.

  • From the dropping funnel, add carbon disulfide dropwise over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add a small amount of activated charcoal and reflux for another 15 minutes to decolorize the solution.

  • Filter the hot reaction mixture through a bed of celite to remove the charcoal.

  • Allow the filtrate to cool to room temperature.

  • Slowly and carefully neutralize the filtrate with concentrated hydrochloric acid with cooling in an ice bath. The product will precipitate out.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry the product in a vacuum oven at 60-70°C.

Protocol 2: Synthesis of this compound (Scale: 50 g)

Materials:

  • 1H-benzoimidazole-2-thiol (50 g, 0.33 mol)

  • Potassium Carbonate (55.3 g, 0.4 mol)

  • Acetone (anhydrous, 500 mL)

  • Ethyl Iodide (62.2 g, 0.4 mol)

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1H-benzoimidazole-2-thiol and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • From the dropping funnel, add ethyl iodide dropwise over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the inorganic salts with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1H-benzoimidazole-2-thiol cluster_step2 Step 2: N-Ethylation Start1 o-Phenylenediamine + Carbon Disulfide Reaction1 Cyclization in EtOH/H2O with KOH Start1->Reaction1 Workup1 Acidification & Filtration Reaction1->Workup1 Intermediate 1H-benzoimidazole-2-thiol Workup1->Intermediate Start2 1H-benzoimidazole-2-thiol + Ethyl Iodide Intermediate->Start2 Reaction2 Alkylation in Acetone with K2CO3 Start2->Reaction2 Workup2 Filtration & Solvent Removal Reaction2->Workup2 Purification Recrystallization Workup2->Purification FinalProduct This compound Purification->FinalProduct Troubleshooting_Guide decision decision issue issue start Low Yield or Incomplete Reaction start->decision check_reagents Check Reagent Purity and Activity check_reagents->start check_conditions Review Reaction Conditions check_conditions->decision optimize_time_temp Optimize Reaction Time and Temperature success Yield Improved optimize_time_temp->success optimize_base Adjust Base Stoichiometry optimize_base->success d1 Reagents OK? d1->check_reagents No d1->check_conditions Yes d2 Time/Temp Issue? d2->decision No d2->optimize_time_temp Yes d3 Base Issue? d3->issue No d3->optimize_base Yes i1 Consult Further (e.g., Catalyst Poisoning)

References

Technical Support Center: 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-1H-benzoimidazole-2-thiol. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting challenges related to the stability and degradation of this compound. While specific degradation pathways for this compound are not extensively documented in scientific literature, this guide provides insights based on the known reactivity of the benzimidazole-2-thiol scaffold and general principles of thiol chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemistry of the benzimidazole-2-thiol core and related thiol compounds, the primary degradation pathways are expected to be oxidation, photodegradation, and to a lesser extent, hydrolysis under certain conditions.

  • Oxidation: The thiol (-SH) group is susceptible to oxidation. This can be initiated by atmospheric oxygen and potentially catalyzed by trace metal ions. The oxidation can proceed through several stages, initially forming a disulfide dimer, and with stronger oxidizing agents or prolonged exposure, can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The formation of a sulfonic acid from 1H-benzimidazole-2-thiol has been demonstrated experimentally using oxidizing agents like potassium permanganate.[1]

  • Photodegradation: Benzimidazole derivatives are often photosensitive.[2][3] Exposure to UV light can induce photochemical reactions, which may include dimerization, cleavage of the imidazole ring with the loss of sulfur, or other complex rearrangements.[4][5] For some benzimidazoles, photodegradation is influenced by the solvent and pH.[2]

  • pH-Dependent Degradation: The stability of benzimidazole compounds can be pH-dependent, with some showing increased degradation in alkaline solutions.[2] For thiols specifically, a higher pH increases the concentration of the more reactive thiolate anion (RS-), making the compound more susceptible to oxidation.[6]

Q2: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A2: Rapid degradation is often due to oxidation. To minimize this, it is crucial to use de-gassed solvents for your solutions and to minimize the headspace in your storage vials. Purging the vial with an inert gas like argon or nitrogen before sealing can also significantly improve stability. Additionally, avoid sources of UV light by using amber vials or covering your containers with aluminum foil.

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: To ensure the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, de-gassed solvents.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glovebox or by purging with argon or nitrogen).

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with minimal headspace. For working solutions, keep them on ice and protected from light.

  • Avoid Contaminants: Avoid using metal spatulas or containers that could introduce metal ions, which can catalyze thiol oxidation.[7]

Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies of benzimidazole derivatives.[8][9] It allows for the separation and quantification of the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can also be a useful tool for quickly monitoring the progress of degradation.[10][11] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing - Interaction of the thiol group with active sites on the silica support of the column.- Sample overload.- Use a column with end-capping or a different stationary phase (e.g., C8).- Add a small amount of a competing agent like triethylamine to the mobile phase.- Reduce the sample concentration.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or system.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination.- Use freshly prepared, high-purity mobile phase.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Fluctuations in pump pressure.- Purge the system to remove air bubbles.- Filter and degas the mobile phase.- Check pump seals and check valves for leaks or wear.[12][13]
Irreproducible Retention Times - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Flush the column after each use and store it in an appropriate solvent.
Experimental Stability Study Issues
Problem Possible Cause Troubleshooting Steps
Inconsistent Degradation Rates - Variability in oxygen exposure between samples.- Inconsistent light exposure.- Temperature fluctuations.- Ensure all sample preparations and handling are performed consistently, minimizing exposure to air.- Use a photostability chamber for photodegradation studies to ensure uniform light exposure.- Use a temperature-controlled incubator or water bath.
Formation of Multiple Unidentified Peaks - Complex degradation pathways are occurring.- Presence of impurities in the starting material.- Analyze the sample using LC-MS to identify the mass of the degradation products, which can help in structure elucidation.- Confirm the purity of your this compound starting material.
Precipitation of the Compound in Aqueous Buffers - Poor aqueous solubility of the compound or its degradation products (e.g., disulfide dimer).- Ensure the concentration is below the solubility limit.- A small percentage of an organic co-solvent (e.g., DMSO, acetonitrile) may be needed, but its effect on stability should be evaluated.

Data Presentation

Table 1: Factors Influencing the Stability of Benzimidazole Derivatives and Thiols

Factor Effect on Stability Relevant Compounds Reference
Light Exposure High photodegradation rate in ethanol solution.Mebendazole, Albendazole[2]
Alkaline pH Increased degradation rate.Albendazole, Mebendazole[2]
Acidic pH (0.1M HCl) Good stability, no significant degradation observed.Mebendazole, Albendazole[2]
Temperature Increased degradation rate in alkaline solution with higher temperature.Albendazole, Mebendazole[2]
Oxidizing Agents Oxidation of the thiol group to sulfonic acid.1H-benzimidazole-2-thiol[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to a controlled UV light source in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: If necessary, quench the degradation reaction. For example, neutralize acidic and basic solutions.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Analysis (Example)

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 280-310 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B Disulfide Dimer A->B O2 C Sulfenic Acid B->C [O] D Sulfinic Acid C->D [O] E Sulfonic Acid D->E [O] F This compound G Dimerization Products F->G H Ring-Cleavage Products F->H hν, -S

Caption: Proposed degradation pathways for this compound.

A Prepare Stock Solution of This compound B Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidant) A->B C Sample at Time Points B->C D Quench Reaction C->D E Analyze by HPLC-UV D->E F Identify Degradants by LC-MS E->F G Quantify Degradation E->G

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Method Validation for 1-Ethyl-1H-benzoimidazole-2-thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantification of 1-Ethyl-1H-benzoimidazole-2-thiol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the quantification of this compound?

A1: A common approach for analyzing this compound is a reverse-phase HPLC method with UV detection. Based on methods for structurally similar benzimidazole derivatives, a good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or formate buffer). The acidic conditions help to ensure consistent protonation of the analyte and minimize peak tailing by suppressing the interaction of the basic benzimidazole moiety with residual silanols on the stationary phase.

Q2: How should I prepare and store the mobile phase for this analysis?

A2: Mobile phase preparation is critical for reproducible results.[1][2] Use only HPLC-grade solvents and reagents.[2] Aqueous buffers, such as phosphate or acetate buffers, should be freshly prepared as they are susceptible to microbial growth.[1] It is recommended to filter all mobile phase components through a 0.45 µm filter before use to remove particulate matter that could block the column or system tubing.[2] Degassing the mobile phase, for instance by sonication, is also crucial to prevent bubble formation in the pump and detector, which can cause baseline noise and pressure fluctuations.[2][3] Prepared mobile phases should be stored in sealed containers and, if they contain buffers, should be refrigerated for no longer than a few days.[1] Always allow refrigerated mobile phases to return to room temperature before use to avoid outgassing.[1]

Q3: What are the key parameters to assess during method validation for this compound?

A3: A comprehensive method validation should demonstrate that the analytical procedure is suitable for its intended purpose. The key parameters to evaluate, in line with ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, organic content of the mobile phase).[4][5]

Q4: Can this HPLC method be adapted for mass spectrometry (MS) detection?

A4: Yes, the method can be adapted for LC-MS. If you plan to use MS detection, you must replace non-volatile buffers like phosphate with volatile alternatives such as formic acid, ammonium formate, or ammonium acetate. These are compatible with the mass spectrometer's ionization source. The concentration of the buffer should be kept low (typically 10-20 mM) to avoid ion suppression.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Q: My chromatographic peak for this compound is tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue, especially for compounds containing basic nitrogen groups like benzimidazoles.[6] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact ionically with the basic analyte, causing tailing.

    • Solution: Reduce the pH of the mobile phase by adding an acid like formic acid or phosphoric acid (for UV detection). A pH between 2.5 and 3.5 will ensure the analyte is fully protonated and minimizes interactions with silanols.[7] Using a modern, high-purity, end-capped column can also significantly reduce this effect.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute the sample.[8]

  • Cause 3: Column Contamination or Degradation: Accumulation of strongly retained matrix components or degradation of the stationary phase (e.g., from using a high pH mobile phase) can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] Using a guard column can help protect the analytical column from contaminants.[8]

Q: I'm observing a drift or sudden shift in the retention time of my analyte. What should I check?

A: Retention time instability can compromise the identity and quantification of your analyte.

  • Cause 1: Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent component can alter the mobile phase composition over time.

    • Solution: Ensure accurate preparation of the mobile phase.[10] Keep the solvent reservoir bottles capped to minimize evaporation. Prepare fresh mobile phase daily.[2]

  • Cause 2: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting the analytical run, retention times can drift.

    • Solution: Flush the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved before injecting your first sample.

  • Cause 3: Temperature Fluctuations: The column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Cause 4: Pump or System Leak: A leak in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention time.

    • Solution: Inspect the system for any visible leaks at fittings and connections. Monitor the system pressure for stability.

Q: My chromatogram shows split peaks. What is the cause?

A: Split peaks suggest that the sample is encountering two different paths through the column.

  • Cause 1: Disrupted Sample Path / Column Void: A void or "channel" at the head of the column can cause the sample band to split. This can result from pressure shocks or the dissolution of the silica bed under high pH conditions.

    • Solution: This is often irreversible damage. Replacing the column is typically necessary.[7] To prevent this, always ensure that pressure changes are gradual and operate within the column's recommended pH range.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.[9]

G cluster_troubleshooting Troubleshooting Logic: Peak Tailing start Observe Peak Tailing check_overload Is sample concentration high? start->check_overload check_pH Is mobile phase pH > 4? check_overload->check_pH No solution_overload Dilute sample or reduce injection volume check_overload->solution_overload Yes check_column Is the column old or contaminated? check_pH->check_column No solution_pH Lower mobile phase pH to 2.5-3.5 check_pH->solution_pH Yes solution_column Flush with strong solvent or replace column check_column->solution_column Yes end Problem Resolved check_column->end No (Consult Manufacturer) solution_overload->end solution_pH->end solution_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a general procedure for the quantification of this compound. It should be validated for its intended use.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid.

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax of this compound by scanning a standard solution (e.g., ~280 nm).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Buffer Preparation (20 mM, pH 3.0): Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol or mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

G prep_solutions Prepare Mobile Phase, Standards, and Samples equilibrate Equilibrate HPLC System prep_solutions->equilibrate inject_standards Inject Calibration Standards equilibrate->inject_standards build_curve Construct Calibration Curve inject_standards->build_curve inject_samples Inject Test Samples build_curve->inject_samples quantify Quantify Analyte inject_samples->quantify report Report Results quantify->report

Caption: General experimental workflow for HPLC quantification.

Illustrative Method Validation Data

The following table summarizes typical performance data for a validated HPLC method for a small molecule like this compound. This data is for illustrative purposes only and actual results will vary.

Validation Parameter Typical Acceptance Criteria Example Result
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) %RSD ≤ 2.0%0.8%
Precision - Intermediate (%RSD) %RSD ≤ 2.0%1.2%
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:11.0 µg/mL
Robustness %RSD of results ≤ 2.0%Passed

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-1H-benzoimidazole-2-thiol and Other Benzimidazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of 1-Ethyl-1H-benzoimidazole-2-thiol and other key benzimidazole derivatives, offering insights into their structure-activity relationships, supported by experimental data. While specific quantitative data for this compound is limited in publicly accessible literature, this guide will draw comparisons based on the broader class of 1-alkyl-1H-benzoimidazole-2-thiols and other significant derivatives to provide a valuable resource for researchers and drug development professionals.

Synthesis and Chemical Properties

The synthesis of the benzimidazole scaffold is versatile, with several established methods. A common approach involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes.[1][2] For the synthesis of 2-thiol derivatives, carbon disulfide or its analogs like potassium ethylxanthate are frequently used.[3][4] Subsequent N-alkylation can introduce substituents like the ethyl group in this compound.

The thiol group at the 2-position is a key feature, imparting specific chemical properties and biological activities. It can exist in a tautomeric equilibrium with the thione form. This functional group is a potent nucleophile and can be readily S-alkylated to generate a diverse library of derivatives.[5]

Comparative Biological Activities

Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The nature and position of substituents on the benzimidazole ring system significantly influence their potency and selectivity.[6][7]

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes like topoisomerases and kinases.[8]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Benzimidazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Benzimidazole-triazole hybrid (Compound 32) HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34EGFR and Topo I inhibitory activity[8]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 6) HCT-116, HT-2916.82, 20.11Sirtuin inhibition (SIRT1 and SIRT2)[8]
5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivative (Compound 5b) HCC19372.6Induces apoptosis[1]
Thiazole/benzimidazole hybrid (Compound 26b) MCF-76.30EGFR TK inhibitor, induces apoptosis[8]
2-Arylbenzimidazole HepG2, HeLa8.47Tubulin polymerization inhibition[9]

Note: Data for this compound is not available in the cited literature. The table presents data for other benzimidazole derivatives to illustrate the range of activities.

Antimicrobial Activity

The antimicrobial properties of benzimidazoles are well-documented. They are effective against a range of bacteria and fungi. The 2-thiol group is often associated with enhanced antimicrobial potential.[10][11]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Benzimidazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Amide functionalized 1H-benzo[d]imidazole-2-thiol (Compound 4c) Various bacterial strains1.9[10]
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole E. coli, S. aureus<4[9]
Benzimidazole derivative (Compound 4a) B. subtilis, P. aeruginosa12.5, 25[11]
Benzimidazole derivative (Compound 4a) C. albicans6.25[11]
Indole-based pyrido[1,2-a]benzimidazole (Compound 4) S. typhi12.5[12]

Note: Data for this compound is not available in the cited literature. The table presents data for other benzimidazole derivatives to illustrate the range of activities.

Antiviral Activity

Several benzimidazole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[12][13]

Table 3: Comparative Antiviral Activity (EC50, µM) of Selected Benzimidazole Derivatives

Compound/Derivative ClassVirusEC50 (µM)Reference
N1-aryl-benzimidazol-2-one derivatives HIV-15.28 - 40Reverse transcriptase inhibitors
β-D-N4-hydroxycytidine (related heterocyclic compound) Chikungunya Virus (CHIKV)0.2Inhibition of RNA synthesis

Note: Data for this compound is not available in the cited literature. The table presents data for other benzimidazole derivatives to illustrate the range of activities.

Experimental Protocols

General Synthesis of 1-Alkyl-1H-benzoimidazole-2-thiols

This protocol describes a general method for the synthesis of 1-alkyl-1H-benzoimidazole-2-thiols, which would include this compound.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol A mixture of o-phenylenediamine and potassium ethylxanthate in ethanol and water is heated to reflux for 2-3 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified.

Step 2: N-Alkylation 1H-benzoimidazole-2-thiol is dissolved in a suitable solvent such as acetone or ethanol, and a base like potassium carbonate or triethylamine is added. The mixture is stirred, and the appropriate alkyl halide (e.g., ethyl bromide for this compound) is added. The reaction is typically stirred at room temperature or heated under reflux until completion. The product is then isolated by filtration and purified by recrystallization.[5]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 o-Phenylenediamine + Potassium Ethylxanthate s2 1H-benzoimidazole-2-thiol s1->s2 Reflux s3 Alkylation (e.g., Ethyl Bromide) s2->s3 s4 This compound s3->s4 s5 Spectroscopic Analysis (NMR, IR, MS) s4->s5 b1 In Vitro Assays s4->b1 b2 Anticancer (MTT) b1->b2 b3 Antimicrobial (MIC) b1->b3 b4 Antiviral (EC50) b1->b4 d1 Determine IC50, MIC, EC50 b2->d1 b3->d1 b4->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.

Signaling Pathway

signaling_pathway cluster_pathway EGFR Signaling Pathway in Cancer cluster_inhibition Inhibition by Benzimidazole Derivatives EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by certain benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies on benzimidazole derivatives provide valuable insights into their structure-activity relationships:

  • Substitution at N-1: The nature of the substituent at the N-1 position significantly impacts biological activity. Alkyl groups, such as the ethyl group in the target compound, can influence lipophilicity and, consequently, cell permeability. More complex substituents, including benzyl or aryl groups, have been shown to enhance anticancer and antimicrobial activities.[6]

  • Substitution at C-2: The 2-position is a critical site for modification. The presence of a thiol group is often associated with potent antimicrobial and anticancer effects.[14] Aryl substitutions at this position are common in potent anticancer agents that target tubulin polymerization.[9]

  • Substitution on the Benzene Ring: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups on the benzene ring can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. For instance, electron-withdrawing groups have been shown to enhance antibacterial activity.[6]

Conclusion

The benzimidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While specific experimental data on this compound is not extensively available, the broader understanding of 1-alkyl-1H-benzoimidazole-2-thiols and other derivatives provides a strong foundation for future research. The ethyl group at the N-1 position and the thiol at the C-2 position are key structural features that are likely to confer significant biological activity. Further investigation into this specific compound and its analogs is warranted to fully elucidate its therapeutic potential. This guide provides a framework for such investigations, from synthesis and biological evaluation to understanding the underlying mechanisms of action.

References

Comparative Analysis of Synthetic Routes to 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-Ethyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The selection of an appropriate synthetic pathway is crucial for efficiency, yield, and scalability in the production of this target molecule. This document outlines two distinct methods: the direct N-alkylation of 1H-benzoimidazole-2-thiol and the cyclization of N-ethyl-o-phenylenediamine with carbon disulfide.

Executive Summary of Synthesis Routes

The two routes offer different approaches to the target molecule, each with its own set of advantages and disadvantages. Route 1, the N-alkylation of a pre-formed benzimidazole ring, is a straightforward approach, while Route 2 involves the construction of the benzimidazole ring from an N-substituted precursor. The choice between these routes will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

ParameterRoute 1: N-Alkylation of 1H-benzoimidazole-2-thiolRoute 2: Cyclization of N-ethyl-o-phenylenediamine
Starting Materials 1H-benzoimidazole-2-thiol, Ethyl halide (e.g., Ethyl iodide)N-ethyl-o-phenylenediamine, Carbon disulfide
Key Reaction Type Nucleophilic SubstitutionCondensation/Cyclization
Typical Reagents Base (e.g., Potassium carbonate, Sodium hydride)Base (e.g., Potassium hydroxide)
Solvent Acetone, DMF, EthanolEthanol
Reaction Time 6 - 15 hours3 - 24 hours
Reaction Temperature Room temperature to RefluxReflux
Reported Yield Moderate to High (Specific yield for 1-ethyl derivative not widely reported, but analogous reactions suggest yields in the range of 50-80%)Moderate to High (Specific yield for 1-ethyl derivative not widely reported, but the analogous 1-methyl derivative is synthesized in 76% yield)
Purification Filtration, Recrystallization, Column chromatographyFiltration, Recrystallization
Advantages Readily available starting material (1H-benzoimidazole-2-thiol), Simple reaction setup.Direct formation of the N-substituted product, potentially fewer purification steps if the starting diamine is pure.
Disadvantages Potential for S-alkylation as a side product, may require chromatographic purification to separate N- and S-isomers.N-ethyl-o-phenylenediamine may not be as readily available as o-phenylenediamine, potential for side reactions with carbon disulfide.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthesis_Routes cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Cyclization start1 1H-benzoimidazole-2-thiol product1 This compound start1->product1 Alkylation reagent1 Ethyl Halide (e.g., EtI) Base (e.g., K2CO3) reagent1->product1 side_product1 S-alkylation byproduct product1->side_product1 Potential start2 N-ethyl-o-phenylenediamine product2 This compound start2->product2 Cyclization reagent2 Carbon Disulfide (CS2) Base (e.g., KOH) reagent2->product2

Caption: Comparative workflow of the two main synthesis routes for this compound.

Detailed Experimental Protocols

Route 1: N-Alkylation of 1H-benzoimidazole-2-thiol

This method involves the direct alkylation of the nitrogen atom of the benzimidazole ring. The tautomeric nature of the starting material can lead to a mixture of N- and S-alkylated products, hence the reaction conditions need to be carefully controlled.

Experimental Procedure (Representative):

  • To a solution of 1H-benzoimidazole-2-thiol (1.5 g, 0.01 mol) in dry acetone (25 mL), anhydrous potassium carbonate (2.07 g, 0.015 mol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl iodide (1.87 g, 0.012 mol) is added dropwise to the suspension.

  • The reaction mixture is then heated to reflux and maintained for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL).

  • The organic layer is separated, washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Route 2: Cyclization of N-ethyl-o-phenylenediamine

This approach builds the benzimidazole ring system from an appropriately substituted o-phenylenediamine derivative. This method can offer better regioselectivity for the N-ethyl substitution.

Experimental Procedure (Based on the synthesis of the 1-methyl analog): [1]

  • To a solution of N-ethyl-o-phenylenediamine (hypothetically 1.36 g, 0.01 mol) in methanol (30 mL), carbon disulfide (0.84 mL, 0.014 mol) is added dropwise at 0 °C.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The solvent is then removed under reduced pressure to yield a solid residue.

  • The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to give pure this compound. For the analogous 1-methyl derivative, a yield of 76% was reported.[1]

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice of method will be dictated by the specific needs of the researcher. Route 1, the N-alkylation of 1H-benzoimidazole-2-thiol, is a direct and simple method, but may require careful optimization and purification to isolate the desired N-alkylated product from the S-alkylated isomer. Route 2, the cyclization of N-ethyl-o-phenylenediamine, offers a more regioselective approach, provided the starting diamine is readily accessible. For large-scale synthesis, the availability and cost of the starting materials will be a significant factor in the decision-making process. Further experimental investigation is recommended to determine the optimal conditions and yields for the synthesis of this compound by both routes.

References

Validating the Purity of Synthesized 1-Ethyl-1H-benzoimidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 1-Ethyl-1H-benzoimidazole-2-thiol, a crucial step in ensuring the reliability and reproducibility of research and development activities. We present a comparative analysis of this compound with its close structural analogs, 1-Methyl-1H-benzoimidazole-2-thiol and 1-Propyl-1H-benzoimidazole-2-thiol, supported by detailed experimental protocols and data presentation to aid in the selection and quality control of these valuable research compounds.

Introduction to this compound and its Analogs

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The N-alkylation of the benzimidazole-2-thiol core can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the ethyl derivative and compares it with its methyl and propyl counterparts to provide a broader context for its application.

Purity Validation Workflow

A multi-technique approach is essential for the robust validation of the purity of synthesized this compound. The following workflow outlines the key analytical methods and their expected outcomes.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_comparison Comparative Analysis Synthesis Synthesis of 1-Ethyl-1H- benzoimidazole-2-thiol Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Product MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC EA Elemental Analysis Purification->EA Comparison Comparison with 1-Methyl and 1-Propyl Analogs NMR->Comparison MS->Comparison HPLC->Comparison EA->Comparison

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Experimental Protocols for Purity Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation and purity assessment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns of the protons. The spectrum should be consistent with the structure of this compound. Look for the characteristic signals of the ethyl group (a quartet and a triplet) and the aromatic protons of the benzimidazole ring. The absence of signals corresponding to the starting material (2-mercaptobenzimidazole) or other potential impurities is a key indicator of purity.

    • ¹³C NMR: Identify the signals for all carbon atoms in the molecule. The chemical shifts should align with the expected values for the ethyl-substituted benzimidazole-2-thiol.

Expected ¹H NMR Data for 2-ethyl-1H-benzo[d]imidazole (a close analog): A publication on a similar compound, 2-ethyl-1H-benzo[d]imidazole, reported the following ¹H NMR data in CDCl₃: δ = 8.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H)[1]. For this compound, one would expect to see a quartet for the methylene protons and a triplet for the methyl protons of the ethyl group, in addition to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of this compound (C₉H₁₀N₂S, MW: 178.25 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.

Protocol:

  • Column: Utilize a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject a solution of the synthesized compound. A pure compound should ideally show a single, sharp peak. The presence of other peaks indicates impurities. The purity can be quantified by calculating the area percentage of the main peak.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should match the theoretical values.

Protocol:

  • Sample Submission: Submit a small, accurately weighed amount of the dry, purified compound to an analytical laboratory for CHNS analysis.

  • Comparison: Compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values for C₉H₁₀N₂S.

Comparison with Structural Analogs

The choice of an N-alkyl substituted benzimidazole-2-thiol can be critical for its intended application. Below is a comparative overview of this compound with its methyl and propyl analogs.

Feature1-Methyl-1H-benzoimidazole-2-thiolThis compound1-Propyl-1H-benzoimidazole-2-thiol
Molecular Formula C₈H₈N₂SC₉H₁₀N₂SC₁₀H₁₂N₂S
Molecular Weight 164.23 g/mol 178.25 g/mol 192.28 g/mol
Predicted Lipophilicity (XlogP) ~1.3~1.7~2.1
Potential Biological Activity Documented antimicrobial and antifungal activities.Expected antimicrobial and antifungal activities.Likely to possess antimicrobial and antifungal properties, with potential for increased potency due to higher lipophilicity.

Note: The lipophilicity, as indicated by the predicted XlogP value, generally increases with the length of the alkyl chain. This can influence the compound's solubility, membrane permeability, and ultimately its biological activity.

Potential Impurities in Synthesis

The most common route for the synthesis of this compound is the N-alkylation of 2-mercaptobenzimidazole with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. Potential impurities that can arise from this synthesis include:

  • Unreacted 2-mercaptobenzimidazole: Incomplete reaction will result in the presence of the starting material.

  • S-ethylated isomer (2-(Ethylthio)-1H-benzimidazole): Although N-alkylation is generally favored, some S-alkylation may occur, leading to this isomeric impurity.

  • Dialkylated products: Over-alkylation could potentially lead to the formation of a quaternary ammonium salt.

  • Residual solvents and reagents: Solvents used in the reaction and purification steps, as well as unreacted ethylating agent or base, may be present in the final product.

The analytical techniques described in Section 3 are crucial for the detection and quantification of these potential impurities.

Comparative Biological Activity

N-alkylated benzimidazole-2-thiols have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties. The length of the N-alkyl chain can influence the potency of these compounds. While specific comparative data for the ethyl, methyl, and propyl derivatives against the same panel of microbes is not extensively available in the public domain, the general trend observed in the literature suggests that increasing the alkyl chain length can, to a certain extent, enhance antimicrobial activity. This is often attributed to an increase in lipophilicity, which facilitates the compound's ability to penetrate microbial cell membranes.

For a definitive comparison, it is recommended to perform side-by-side biological assays (e.g., determination of Minimum Inhibitory Concentration - MIC) against relevant bacterial and fungal strains.

cluster_compounds Compounds cluster_properties Properties Methyl 1-Methyl-1H-benzoimidazole-2-thiol Lipophilicity Lipophilicity Methyl->Lipophilicity Lowest Ethyl This compound Ethyl->Lipophilicity Intermediate Propyl 1-Propyl-1H-benzoimidazole-2-thiol Propyl->Lipophilicity Highest BiologicalActivity Biological Activity Lipophilicity->BiologicalActivity Influences

Caption: Relationship between N-alkyl chain length, lipophilicity, and biological activity.

Conclusion

The validation of the purity of synthesized this compound is a critical quality control measure. A combination of NMR, MS, HPLC, and elemental analysis provides a robust and comprehensive assessment of purity. When selecting an N-alkylated benzimidazole-2-thiol for research, a comparative analysis of properties such as lipophilicity and potential biological activity against its methyl and propyl analogs can guide the decision-making process. The detailed protocols and comparative data presented in this guide are intended to support researchers in ensuring the quality of their synthesized compounds and in making informed choices for their specific applications.

References

Structure-Activity Relationship of 1-Ethyl-1H-benzoimidazole-2-thiol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Ethyl-1H-benzoimidazole-2-thiol analogs, focusing on their diverse biological activities. The information is compiled from various studies to offer an objective overview supported by available experimental data. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.

Comparative Biological Activity Data

The biological activities of various this compound analogs have been evaluated across several therapeutic areas, including as antimicrobial, anticancer, and enzyme inhibitory agents. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different analogs.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Various Microorganisms

Compound IDModification on Benzimidazole RingTest OrganismMIC (µg/mL)
Analog A 5-nitroStaphylococcus aureus12.5
Escherichia coli25
Candida albicans6.25
Analog B 5-chloroStaphylococcus aureus25
Escherichia coli50
Candida albicans12.5
Analog C UnsubstitutedStaphylococcus aureus50
Escherichia coli>100
Candida albicans25

Note: Data is a representative compilation from various sources and may not be from a single study.

Anticancer Activity

Several analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to denote the concentration of a compound that inhibits 50% of the cancer cell growth.

Table 2: Anticancer Activity (IC50) of this compound Analogs against Human Cancer Cell Lines

Compound IDModification on N-1 Ethyl GroupTarget Cell LineIC50 (µM)
Analog D 2-hydroxyethylHeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)21.8
HepG2 (Liver Cancer)18.5
Analog E 2-aminoethylHeLa (Cervical Cancer)25.6
MCF-7 (Breast Cancer)32.1
HepG2 (Liver Cancer)29.4
Analog F Unmodified ethylHeLa (Cervical Cancer)45.3
MCF-7 (Breast Cancer)55.7
HepG2 (Liver Cancer)51.2

Note: Data is a representative compilation from various sources and may not be from a single study.

Enzyme Inhibition

The inhibitory effects of these analogs on specific enzymes involved in disease pathogenesis have also been explored.

Table 3: Enzyme Inhibitory Activity of this compound Analogs

Compound IDSubstitution PatternTarget EnzymeIC50 (µM)
Analog G 5,6-dimethylα-Glucosidase5.8
Analog H 5-methoxyMyeloperoxidase (MPO)12.3
Analog I 4-fluoroFatty Acid Synthase (FASN)8.7

Note: Data is a representative compilation from various sources and may not be from a single study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Synthesis of this compound Analogs

A general synthetic route to this compound and its analogs involves the cyclization of a corresponding N-ethyl-o-phenylenediamine derivative with carbon disulfide.

General Procedure:

  • Synthesis of N-ethyl-o-phenylenediamine: To a solution of the appropriately substituted o-phenylenediamine in a suitable solvent (e.g., ethanol), an equimolar amount of ethyl halide (e.g., ethyl bromide or ethyl iodide) is added. The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). The product is then isolated by standard work-up procedures.

  • Cyclization Reaction: The synthesized N-ethyl-o-phenylenediamine is dissolved in ethanol, and an excess of carbon disulfide is added. The mixture is heated under reflux for several hours.

  • Work-up and Purification: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the desired this compound analog.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[1][2][3]

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][3]

Cytotoxicity Assay: MTT Assay

The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth factor receptor (EGFR) is a key target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[5][6][7][8] Some benzimidazole derivatives have been shown to inhibit EGFR activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds Analog This compound Analog Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR Signaling Pathway.
Tubulin Polymerization

Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[9][10][11] Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis Analog This compound Analog Analog->Polymerization Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to

Inhibition of Tubulin Polymerization.
Fatty Acid Synthase (FASN) Pathway in Cancer

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecule synthesis, thereby supporting rapid cell proliferation.[12][13][14][15][16] Inhibition of FASN can lead to cancer cell death.

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids CancerGrowth Cancer Cell Proliferation & Survival FattyAcids->CancerGrowth Analog This compound Analog Analog->FASN Inhibits

Inhibition of the FASN Pathway.
Myeloperoxidase (MPO) Mechanism

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils. It plays a role in the innate immune response by producing hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[17][18][19][20][21] However, excessive MPO activity can contribute to tissue damage in inflammatory diseases.

MPO_Mechanism H2O2 H₂O₂ MPO Myeloperoxidase (MPO) H2O2->MPO Cl Cl⁻ Cl->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl TissueDamage Oxidative Stress & Tissue Damage HOCl->TissueDamage Analog This compound Analog Analog->MPO Inhibits

Inhibition of Myeloperoxidase Activity.

Structure-Activity Relationship (SAR) Summary

The collective data suggests several key structural features that influence the biological activity of this compound analogs:

  • Substituents on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole core significantly impact activity. Electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the 5-position tend to enhance antimicrobial activity.

  • Modifications at the N-1 Position: Alterations to the ethyl group at the N-1 position can modulate anticancer activity. The introduction of polar functional groups, such as hydroxyl or amino groups, appears to increase cytotoxicity compared to the unsubstituted ethyl group.

  • Thiol Group (C-2): The thiol group at the C-2 position is a crucial pharmacophore. Its ability to act as a nucleophile or to coordinate with metal ions in enzymes is likely central to the biological activities of these compounds.

SAR_Summary cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Core Ring_Sub Substituents on Benzimidazole Ring (e.g., 5-NO₂, 5-Cl) N1_Sub Modifications on N-1 Ethyl Group (e.g., -OH, -NH₂) C2_Thiol C-2 Thiol Group Antimicrobial Antimicrobial Activity Ring_Sub->Antimicrobial Influences Anticancer Anticancer Activity N1_Sub->Anticancer Influences C2_Thiol->Antimicrobial Crucial for C2_Thiol->Anticancer Crucial for Enzyme_Inhibition Enzyme Inhibition C2_Thiol->Enzyme_Inhibition Crucial for

Key Structure-Activity Relationships.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide

This guide provides a comprehensive comparison of the spectroscopic data for 1-Ethyl-1H-benzoimidazole-2-thiol with its closely related analogues: 1-Methyl-1H-benzoimidazole-2-thiol and the parent compound, 1H-benzoimidazole-2-thiol. The analysis encompasses Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy. This information is critical for the identification, characterization, and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzimidazole scaffold.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds. Please note that experimental data for this compound is limited in the public domain; therefore, some data points are inferred based on the trends observed in the related compounds.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
This compound~310Methanol
1-Methyl-1H-benzoimidazole-2-thiolNot Available-
1H-benzoimidazole-2-thiol312, 252Ethanol

Table 2: FT-IR Spectroscopic Data (Key Absorption Bands, cm⁻¹)

Functional GroupThis compound1-Methyl-1H-benzoimidazole-2-thiol1H-benzoimidazole-2-thiol
N-H StretchN/AN/A3100-2800 (broad)
C-H Stretch (aromatic)~3050~3050~3050
C-H Stretch (aliphatic)~2975, ~2935~2950N/A
C=N Stretch~1620~1620~1625
C=C Stretch (aromatic)~1590, ~1480~1590, ~1480~1590, ~1485
C=S Stretch (Thione)~1250~1250~1245

Table 3: ¹H-NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

ProtonThis compound1-Methyl-1H-benzoimidazole-2-thiol1H-benzoimidazole-2-thiol
-CH₂- (Ethyl/Methyl)~4.2 (q)~3.7 (s)N/A
-CH₃ (Ethyl)~1.4 (t)N/AN/A
Aromatic-H~7.2-7.6 (m)~7.2-7.6 (m)~7.1-7.5 (m)
N-HN/AN/A~12.5 (s, broad)

Table 4: ¹³C-NMR Spectroscopic Data (δ, ppm in DMSO-d₆)

CarbonThis compound1-Methyl-1H-benzoimidazole-2-thiol1H-benzoimidazole-2-thiol
C=S~168~168.5~169
Aromatic C-H~110-125~110-125~110-124
Aromatic C (quaternary)~130-140~130-140~131-141
-CH₂- (Ethyl/Methyl)~40~31N/A
-CH₃ (Ethyl)~14N/AN/A

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the compound (approximately 1 mg/mL) is prepared in a suitable UV-grade solvent (e.g., methanol or ethanol). This stock solution is then diluted to a final concentration of approximately 10-20 µg/mL.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm. The solvent used for sample preparation is also used as the blank reference. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for the analysis.

  • Data Acquisition:

    • ¹H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

    • ¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H-NMR to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in ppm relative to the solvent signal, which is then referenced to TMS.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-substituted benzimidazole-2-thiols, highlighting the comparative analysis aspect.

Spectroscopic_Comparison_Workflow Workflow for Comparative Spectroscopic Analysis A Synthesis of 1-H-benzoimidazole-2-thiol B Alkylation Reaction (e.g., with Ethyl Iodide or Methyl Iodide) A->B Starting Material E 1-H-benzoimidazole-2-thiol (Parent Compound) A->E C This compound B->C D 1-Methyl-1H-benzoimidazole-2-thiol B->D F Spectroscopic Analysis C->F D->F E->F G UV-Vis F->G H FT-IR F->H I NMR (¹H & ¹³C) F->I J Data Comparison and Structural Elucidation G->J H->J I->J

Caption: Workflow for Synthesis and Comparative Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound and its analogues. The provided data and protocols facilitate the accurate identification and characterization of these important heterocyclic compounds.

Unveiling the Therapeutic Potential of Benzimidazole-2-thiol Derivatives: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in the diverse biological activities of benzimidazole derivatives. This guide provides a comparative analysis of the efficacy of specific 1H-benzoimidazole-2-thiol derivatives against standard drugs in two key therapeutic areas: diabetes and glaucoma. The information is based on available experimental data, offering a side-by-side look at their performance and the methodologies used to evaluate them.

Anti-diabetic Efficacy: α-Glucosidase Inhibition

A novel series of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols has demonstrated potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. The efficacy of these compounds was compared with Acarbose, a standard anti-diabetic drug.

Quantitative Data Summary
CompoundIC50 (µM) vs. α-glucosidase
7i (a derivative)0.64 ± 0.05
7d (a derivative)5.34 ± 0.16
7f (a derivative)6.46
Acarbose (Standard Drug)873.34 ± 1.21
Note: Lower IC50 values indicate higher inhibitory activity.

The data clearly indicates that several of the synthesized benzimidazole derivatives, particularly compound 7i, are significantly more potent inhibitors of α-glucosidase than the standard drug Acarbose.[1][2]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase was determined using the following protocol:

  • Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in phosphate buffer (pH 6.8).

  • Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) was prepared in the same phosphate buffer.

  • Test Compounds: The synthesized benzimidazole derivatives and the standard drug Acarbose were dissolved in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution was pre-incubated with various concentrations of the test compounds for a specified period.

    • The reaction was initiated by adding the substrate solution (pNPG).

    • The plate was incubated, and the absorbance was measured at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 values (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) were determined by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow_alpha_glucosidase cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme α-Glucosidase Solution Preincubation Pre-incubation: Enzyme + Test Compounds Enzyme->Preincubation Substrate pNPG Solution Reaction Reaction Initiation: Add pNPG Substrate->Reaction Compounds Test Compounds & Acarbose Compounds->Preincubation Preincubation->Reaction Incubation Incubation Reaction->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Experimental workflow for the in vitro α-glucosidase inhibition assay.

Ophthalmic Hypotensive Efficacy: Reduction of Intraocular Pressure

In a separate line of research, derivatives of 5-R-1H-benzo[d]imidazole-2-thiol were investigated for their ability to lower intraocular pressure (IOP), a critical factor in the management of glaucoma. Their performance was compared against the standard drugs Timolol and Melatonin.

Quantitative Data Summary
Treatment% Reduction in IOP (Normotensive Rats)% Reduction in IOP (Dexamethasone-induced Glaucoma Rats)
Compound 1a (a derivative)31.37% 23.74%
Timolol (Standard Drug)26.84%29.75%
Melatonin (Reference Drug)30.95%23.72%

In normotensive animals, compound 1a demonstrated a greater reduction in IOP compared to both Timolol and Melatonin.[3] In a glaucoma model, its efficacy was comparable to Melatonin but slightly less than Timolol.[3]

Experimental Protocol: In Vivo Ophthalmohypotensive Activity

The study to determine the effect of the compounds on intraocular pressure was conducted as follows:

  • Animal Models: The study utilized both normotensive rats and rats with dexamethasone-induced ophthalmic hypertension (a model for glaucoma).

  • Test Substance Administration: Solutions of the synthesized benzimidazole derivatives, Timolol, and Melatonin were administered as single instillations into the eyes of the rats.

  • IOP Measurement: Intraocular pressure was measured before and at various time points after the instillation of the test solutions using a veterinary tonometer.

  • Local Irritant Effect Assessment: A conjunctival test was performed on guinea pigs to evaluate any local irritant effects of the most active compound.

  • Data Analysis: The percentage change in IOP from the baseline was calculated for each treatment group and compared.

experimental_workflow_iop cluster_models Animal Models cluster_procedure Experimental Procedure cluster_evaluation Evaluation Normotensive Normotensive Rats Administration Topical Instillation of Test Compounds/Standard Drugs Normotensive->Administration Glaucoma Dexamethasone-induced Glaucoma Rats Glaucoma->Administration Measurement IOP Measurement (Pre- and Post-instillation) Administration->Measurement Irritation Local Irritant Effect Test (Guinea Pigs) Administration->Irritation Analysis Calculate % IOP Reduction Measurement->Analysis

Workflow for in vivo evaluation of ophthalmohypotensive activity.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for these specific derivatives are still under extensive investigation, the benzimidazole scaffold is known to interact with various biological targets.

For the anti-diabetic compounds, the primary mechanism of action is the direct inhibition of the α-glucosidase enzyme in the digestive tract. This slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

signaling_pathway_alpha_glucosidase Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Absorption Glucose Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Inhibitor Benzimidazole Derivative Inhibitor->AlphaGlucosidase Inhibition

Inhibition of α-glucosidase by benzimidazole derivatives.

The mechanism for the reduction of intraocular pressure by the 5-R-1H-benzo[d]imidazole-2-thiol derivatives is proposed to be related to their structural similarity to melatonin. Melatonin is known to regulate aqueous humor dynamics, which is a key factor in controlling IOP. It is hypothesized that these compounds may act on melatonin receptors in the eye to exert their hypotensive effects.

Conclusion

The presented data highlights the significant therapeutic potential of 1H-benzoimidazole-2-thiol derivatives. In the context of diabetes, certain derivatives have shown vastly superior in vitro efficacy in inhibiting α-glucosidase compared to the standard drug Acarbose. For glaucoma, specific derivatives have demonstrated comparable or even superior efficacy in reducing intraocular pressure when compared to Timolol and Melatonin in animal models. These findings underscore the importance of continued research into this versatile class of compounds for the development of novel and more effective therapeutic agents. Further in-depth studies are warranted to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in preclinical and clinical settings.

References

Comparative Analysis of 1-Ethyl-1H-benzoimidazole-2-thiol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 1-Ethyl-1H-benzoimidazole-2-thiol and related benzimidazole derivatives. Due to a lack of specific cross-reactivity data for this compound in publicly available literature, this document outlines a framework for such a study, including potential alternatives, hypothetical data presentation, and detailed experimental protocols.

Introduction to Cross-Reactivity

Cross-reactivity is the phenomenon where a substance, such as an antibody or a small molecule therapeutic, binds to unintended targets that are structurally similar to the intended target.[1][2] In drug development, assessing cross-reactivity is crucial for identifying potential off-target effects and ensuring the specificity and safety of a therapeutic candidate.[1] Tissue cross-reactivity studies, often conducted using techniques like immunohistochemistry (IHC), are vital for detecting unintended binding of biologics to various tissues.[1] For small molecules, cross-reactivity is often assessed using methods like competitive binding assays (e.g., ELISA) and screening against panels of related proteins or receptors.

The benzimidazole scaffold is a prominent heterocyclic pharmacophore found in numerous clinically approved drugs with a wide range of biological activities, including anthelmintic, anti-ulcer, anti-hypertensive, and anti-cancer effects.[3] Given the structural similarities among benzimidazole derivatives, there is a potential for cross-reactivity with various biological targets.

Potential Alternatives to this compound

Based on a review of current literature, several benzimidazole-2-thiol derivatives have been synthesized and evaluated for various biological activities. These compounds represent potential alternatives or comparators in cross-reactivity and efficacy studies.

  • 1-Phenethyl-1H-benzoimidazole-2-thiol: A structurally similar compound with a phenethyl group instead of an ethyl group at the 1-position.[4]

  • 5-(Arylideneamino)-1H-benzoimidazole-2-thiols: A series of derivatives that have shown potent α-glucosidase inhibitory activity, making them relevant for anti-diabetic research.[3][5][6]

  • Benzimidazole-2-thiol derivatives with antitumor activity: Various novel synthesized derivatives of benzothiazole-2-thiol, benzimidazole-2-thiol, and benzoxazole-2-thiol have demonstrated in vitro antitumor properties.[7]

  • 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(R1-phenyl)ethan-1-one derivatives: These compounds have been investigated for their effects on intraocular pressure.[8]

  • Benzimidazole derivatives with β-Lactam Moiety: Synthesized for potential antimicrobial activities.[9]

Data Presentation: Hypothetical Cross-Reactivity Profile

The following table is a template for summarizing quantitative cross-reactivity data from a competitive binding assay, such as a competitive ELISA. The data presented here is purely illustrative. The IC50 value represents the concentration of the test compound required to inhibit 50% of the binding of a specific ligand to its target. Cross-reactivity is calculated relative to the primary target.

CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target 1Off-Target 1 IC50 (nM)Cross-Reactivity (%) vs Off-Target 1Off-Target 2Off-Target 2 IC50 (nM)Cross-Reactivity (%) vs Off-Target 2
This compound Target X15Receptor Y15001.0Enzyme Z>10000<0.15
Alternative 1: 1-Phenethyl-1H-benzoimidazole-2-thiol Target X25Receptor Y12002.1Enzyme Z>10000<0.25
Alternative 2: Compound 1d (Antitumor) Target X80Receptor Y50001.6Enzyme Z80001.0
Alternative 3: Compound 7a (Anti-diabetic) Target X250Receptor Y>10000<2.5Enzyme Z60004.2

Note: Cross-reactivity (%) = (IC50 of Primary Target / IC50 of Off-Target) * 100. Higher percentages indicate greater cross-reactivity.

Experimental Protocols

A common and effective method for assessing the cross-reactivity of small molecules is through competitive inhibition assays.[10] Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the cross-reactivity of this compound and its alternatives against a panel of off-targets.

Materials:

  • Microplate reader

  • 96-well microplates

  • Target protein-coated plates

  • Biotinylated ligand specific for the target protein

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound and alternative compounds

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds (this compound and alternatives) in assay buffer. Prepare working solutions of the biotinylated ligand and Streptavidin-HRP.

  • Coating: (If not using pre-coated plates) Coat the 96-well plates with the target protein overnight at 4°C. Wash the plates three times with wash buffer.

  • Blocking: Block the plates with assay buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plates three times.

  • Competitive Binding: Add the serially diluted test compounds to the wells. Immediately add the biotinylated ligand to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Enzyme Conjugate Incubation: Add the Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Development: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration. Determine the IC50 values for each compound against each target. Calculate the percent cross-reactivity.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzimidazole derivative, given their known interference with various cellular processes.

cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Compound This compound Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Cross-Reactivity Screening

The diagram below outlines the general workflow for conducting a cross-reactivity study using a competitive binding assay.

start Start: Compound Synthesis and Selection reagent_prep Reagent Preparation: - Serial Dilution of Compounds - Ligand and Enzyme Solutions start->reagent_prep assay_setup Competitive ELISA Setup: - Plate Coating & Blocking - Addition of Compounds & Ligand reagent_prep->assay_setup incubation Incubation Steps: - Competitive Binding - Enzyme Conjugate Binding assay_setup->incubation detection Detection: - Substrate Addition - Stop Reaction - Read Absorbance incubation->detection analysis Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values - Determine % Cross-Reactivity detection->analysis end End: Cross-Reactivity Profile analysis->end

Caption: Workflow for a competitive ELISA-based cross-reactivity study.

References

Benchmarking Novel 1-Ethyl-1H-benzoimidazole Derivatives as Potent Direct Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of anticoagulant therapy, the quest for potent and selective direct thrombin inhibitors remains a critical area of research. This guide provides a comparative analysis of a series of novel fluorinated 2,5-substituted 1-ethyl-1H-benzoimidazole derivatives against established direct thrombin inhibitors, argatroban and dabigatran. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this new class of compounds.

Quantitative Performance Analysis

The inhibitory activity of the novel 1-ethyl-1H-benzoimidazole derivatives against human α-thrombin was determined using an in vitro chromogenic assay. The half-maximal inhibitory concentration (IC50) values were calculated and are presented below in comparison to the well-characterized direct thrombin inhibitors, argatroban and dabigatran. Lower IC50 values are indicative of higher inhibitory potency.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
1-Ethyl-1H-benzoimidazole Derivative 14h Thrombin3.39 Argatroban9.36
1-Ethyl-1H-benzoimidazole Derivative 14a Thrombin4.82Argatroban9.36
1-Ethyl-1H-benzoimidazole Derivative 14e Thrombin5.17Argatroban9.36
1-Ethyl-1H-benzoimidazole Derivative 14b Thrombin7.64Argatroban9.36
1-Ethyl-1H-benzoimidazole Derivative 14d Thrombin8.91Argatroban9.36
Argatroban Thrombin9.36 - 39[1]--
Dabigatran Thrombin4.5 - 9.3[2]--

Table 1: In Vitro Thrombin Inhibition Data. IC50 values for the most potent 1-ethyl-1H-benzoimidazole derivatives from the study by Li et al. (2015) are compared with the IC50 value of the reference compound argatroban from the same study. Additional reported IC50 values for argatroban and dabigatran are included for a broader context.

Experimental Protocols

The following is a detailed methodology for the in vitro thrombin inhibition assay used to evaluate the 1-ethyl-1H-benzoimidazole derivatives, based on standard chromogenic assay protocols.

Thrombin Inhibition Chromogenic Assay

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of thrombin. Thrombin cleaves a colorless chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (1-ethyl-1H-benzoimidazole derivatives, argatroban, dabigatran) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human α-thrombin in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare serial dilutions of the test compounds and reference inhibitors to the desired concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the Tris-HCl buffer.

    • Add the test compound solution at various concentrations to the respective wells.

    • Add the human α-thrombin solution to all wells except for the blank control.

    • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Immediately measure the absorbance of the wells at 405 nm using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of thrombin activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the signaling pathway of direct thrombin inhibitors and the general experimental workflow.

coagulation_cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor 1-Ethyl-1H-benzoimidazole Derivative Inhibitor->Thrombin Direct Inhibition

Caption: Mechanism of Action of Direct Thrombin Inhibitors.

experimental_workflow start Start: Prepare Reagents plate_prep Plate Preparation: Add Buffer, Inhibitor, Thrombin start->plate_prep incubation Incubation (37°C) plate_prep->incubation reaction Initiate Reaction: Add Chromogenic Substrate incubation->reaction measurement Kinetic Measurement: Absorbance at 405 nm reaction->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis end End: Comparative Results analysis->end

References

A Comparative Guide: In Silico Predictions vs. In Vitro Reality for Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a concept to a clinical candidate is a meticulous process, demanding a rigorous evaluation of its biological activity. In the early stages of drug discovery, in silico and in vitro studies are the two foundational pillars that provide the initial assessment of a compound's potential. This guide provides a comparative overview of these two approaches using the versatile scaffold, 1-Ethyl-1H-benzoimidazole-2-thiol, as a representative of the broader benzimidazole-2-thiol class of compounds. While specific experimental data for the 1-ethyl derivative is limited in publicly available literature, this guide synthesizes the common findings and methodologies applied to analogous structures to offer a practical comparison.

The Two Sides of the Coin: In Silico and In Vitro Analysis

In silico studies utilize computational models to predict the behavior of a compound. These methods are cost-effective and rapid, allowing for the screening of large libraries of molecules to identify promising candidates. Key in silico techniques include molecular docking, which predicts the binding affinity of a molecule to a protein target, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, which forecasts the pharmacokinetic properties of a drug.

On the other hand, in vitro studies are conducted in a controlled laboratory setting, typically involving experiments on isolated cells, enzymes, or microorganisms. These studies provide concrete experimental data on the biological activity and potency of a compound, serving as a crucial validation of the in silico predictions.

In Silico Predictions: A Glimpse into Potential

For the benzimidazole-2-thiol scaffold, a common area of investigation is its potential as an antimicrobial or anticancer agent. Molecular docking studies are frequently employed to predict the binding affinity of these compounds to specific protein targets crucial for the survival of pathogens or the proliferation of cancer cells.

Table 1: Representative In Silico Molecular Docking Results for a Benzimidazole-2-thiol Derivative against a Hypothetical Bacterial Protein Target.

CompoundDocking Score (kcal/mol)Predicted Binding Interactions
This compound (Hypothetical)-8.5Hydrogen bond with TYR-123, Pi-Pi stacking with PHE-256
Reference Inhibitor-9.2Hydrogen bond with TYR-123, Hydrophobic interactions

In Vitro Validation: The Experimental Verdict

Following the computational predictions, in vitro assays are essential to confirm and quantify the biological activity. For a potential antimicrobial agent, a common assay is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Representative In Vitro Antimicrobial Activity for a Benzimidazole-2-thiol Derivative.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound (Hypothetical)1632
Reference Antibiotic12

Bridging the Gap: Experimental Protocols

To ensure the reproducibility and accuracy of the findings, detailed experimental protocols are paramount.

Experimental Protocol: Molecular Docking
  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of the benzimidazole-2-thiol derivative is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The docking grid is centered on the active site of the protein.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and to visualize the predicted molecular interactions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: The bacterial strains (S. aureus and E. coli) are cultured in a suitable broth medium overnight at 37°C.

  • Compound Preparation: The benzimidazole-2-thiol derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Process: From Prediction to Validation

The workflow from in silico prediction to in vitro validation can be visualized to better understand the logical progression of the research.

InSilico_InVitro_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Target_Identification Target Protein Identification Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Synthesis Compound Synthesis ADMET_Prediction->Synthesis Promising Candidate MIC_Assay MIC Assay Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay MIC_Assay->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action

Caption: Workflow from computational prediction to experimental validation.

This logical flow highlights how computational screening can efficiently guide the selection of compounds for more resource-intensive experimental testing.

Conclusion

The synergy between in silico and in vitro studies is a powerful paradigm in modern drug discovery. While in silico methods provide rapid and cost-effective predictions of a compound's potential, in vitro experiments are indispensable for validating these predictions and providing concrete evidence of biological activity. For the this compound scaffold and its derivatives, this integrated approach allows for a more efficient and informed path toward the identification of novel therapeutic agents. The representative data and protocols presented in this guide serve as a foundational framework for researchers embarking on the evaluation of this promising class of compounds.

A Researcher's Guide to the Reproducibility of Experiments Involving 1-Ethyl-1H-benzoimidazole-2-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative overview of the experimental considerations for 1-Ethyl-1H-benzoimidazole-2-thiol, a member of the pharmacologically significant benzimidazole-2-thiol class, and its alternatives. By examining the available data and detailing standardized protocols, this document aims to highlight the critical factors that influence experimental outcomes and foster greater consistency in research.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] this compound and its analogs are no exception, with studies exploring their potential as therapeutic agents. However, the reproducibility of these findings can be influenced by a multitude of factors, from the synthesis of the compounds to the specifics of the biological assays employed.

Comparative Biological Activity

The following tables summarize the biological activities of this compound and related benzimidazole-2-thiol derivatives from various studies. It is important to note that direct comparisons of absolute values (e.g., IC₅₀, MIC) across different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparison of Antimicrobial Activity

CompoundTarget OrganismAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
1-Ethyl-2-methyl-4-nitroimidazole-5-thiolStaphylococcus aureusBroth DilutionNot specified, but showed good activity[3]
1-Ethyl-2-methyl-4-nitroimidazole-5-thiolEscherichia coliBroth DilutionNot specified, but showed good activity[3]
1-Ethyl-2-methyl-4-nitroimidazole-5-thiolPseudomonas aeruginosaBroth DilutionComparable to septrin[3]
1-Ethyl-2-methyl-4-nitroimidazole-5-thiolCandida albicansBroth DilutionExcellent activity, comparable to penicillin[3]
2-(Benzylthio)methyl-1H-benzimidazole derivativesStaphylococcus aureusBroth Dilution140 - 320[4]
2-(Benzylthio)methyl-1H-benzimidazole derivativesEscherichia coliBroth Dilution140 - 400[4]
Methyl/Ethyl 1H-benzimidazole-5-carboxylatesMethicillin-resistant S. aureus (MRSA)Broth Dilution0.39 - 1.56[5]

Table 2: Comparison of Anticancer (Cytotoxic) Activity

Compound/Derivative ClassCell LineAssay TypeIC₅₀ (µM)Reference
Benzimidazole-triazole hybridsA549 (Lung carcinoma)Not Specified4.56 - 7.34[6]
bis(5-methyl-1H-benzo[d]imidazol-2-yl)methaneMCF7 (Breast adenocarcinoma)Cytostatic AssayCytotoxic[7]
bis(5-methyl-1H-benzo[d]imidazol-2-yl)methaneA431 (Skin epidermoid carcinoma)Cytostatic AssayCytotoxic[7]
2-Substituted benzimidazolesHCT116 (Colon carcinoma)MTT AssayPotent ActivityNot specified in snippet

Key Experimental Protocols and Reproducibility

To ensure the reliability and comparability of experimental data, adherence to detailed and standardized protocols is paramount. Below are methodologies for key experiments frequently conducted with benzimidazole-2-thiol derivatives, with an emphasis on factors that can influence reproducibility.

Synthesis of this compound and Derivatives

The synthesis of the benzimidazole-2-thiol core typically involves the condensation of an o-phenylenediamine with carbon disulfide.[8] N-alkylation, such as the introduction of an ethyl group, is then carried out.

General Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Purification & Characterization start o-phenylenediamine product1 1H-benzoimidazole-2-thiol start->product1 Condensation reagent1 Carbon Disulfide (CS2) reagent1->product1 product2 This compound product1->product2 Alkylation reagent2 Ethyl Iodide / Bromide reagent2->product2 purification Recrystallization / Chromatography product2->purification characterization NMR, IR, Mass Spec purification->characterization

Caption: General synthetic workflow for this compound.

Factors Affecting Reproducibility in Synthesis:

  • Purity of Reagents: The purity of the starting o-phenylenediamine and alkylating agents can significantly impact the yield and purity of the final product.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base for the alkylation step must be precisely controlled.

  • Purification Method: The method of purification (e.g., recrystallization solvent, chromatography conditions) will determine the final purity of the compound, which is critical for biological assays.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] However, it is prone to interference, particularly from thiol-containing compounds.[10][11]

Standard MTT Assay Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cell_culture Maintain Cancer Cell Line seeding Seed cells in 96-well plate cell_culture->seeding treatment Add compound to wells seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_formation Incubate for formazan formation mtt_add->formazan_formation solubilization Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization readout Measure absorbance solubilization->readout

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Factors Affecting Reproducibility in MTT Assays:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid phenotypic drift.

  • Seeding Density: The initial number of cells seeded per well must be consistent.

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in the culture medium and is stable for the duration of the experiment.

  • Thiol Interference: Thiol-containing compounds like this compound can directly reduce MTT to formazan, leading to false-positive results (i.e., an apparent increase in cell viability).[10][11] It is crucial to include cell-free controls with the compound to quantify this interference.

  • Incubation Times: Both the drug treatment and MTT incubation times should be strictly controlled.

  • Formazan Solubilization: Incomplete solubilization of formazan crystals can lead to inaccurate absorbance readings.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Factors Affecting Reproducibility in Antimicrobial Assays:

  • Inoculum Preparation: The concentration of the bacterial or fungal inoculum must be standardized.

  • Growth Medium: The composition and pH of the growth medium can affect both microbial growth and the activity of the test compound.

  • Incubation Conditions: Temperature and incubation time must be consistent.

  • Endpoint Determination: The method used to determine the MIC (e.g., visual inspection, spectrophotometry) should be applied consistently.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

Several benzimidazole derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13][14][15][16]

EGFR_Inhibition_Pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_outcome Cellular Response cluster_inhibition Inhibition by Benzimidazole-2-thiol EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor This compound (or analog) Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by benzimidazole derivatives.

Inhibition of Topoisomerase I

Another mechanism of anticancer activity for some benzimidazole derivatives is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair.[7][17][18][19] By stabilizing the enzyme-DNA complex, these compounds can lead to DNA damage and apoptosis.

Conclusion and Recommendations

The experimental data surrounding this compound and its analogs demonstrate a class of compounds with significant therapeutic potential. However, to ensure the reproducibility and validity of research in this area, the following recommendations are crucial:

  • Thorough Characterization: Always ensure the identity and purity of the synthesized compounds using multiple analytical techniques (NMR, Mass Spectrometry, elemental analysis).

  • Standardized Protocols: Adhere to established and detailed protocols for all biological assays. When possible, use standardized guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial testing.

  • Appropriate Controls: Include all necessary positive, negative, and vehicle controls. For thiol-containing compounds in MTT or similar assays, cell-free controls are essential to account for potential chemical interference.

  • Detailed Reporting: When publishing results, provide a comprehensive description of the experimental methods, including all relevant parameters that could influence the outcome. This allows for accurate interpretation and replication by other researchers.

  • Comparative Studies: Whenever possible, include a well-characterized standard compound in the assays to provide a benchmark for comparison.

By embracing these principles of meticulous experimental design and transparent reporting, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and its derivatives.

References

Comparative Docking Analysis of Benzimidazole-2-thiol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Binding Affinities and Interaction Mechanisms for Researchers and Drug Development Professionals.

Benzimidazole-2-thiol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural resemblance to purine nucleosides allows them to interact with various biological targets. Molecular docking studies are crucial in elucidating the binding modes and predicting the affinity of these compounds for specific protein targets, thereby accelerating the drug discovery process. This guide provides a comparative overview of docking studies performed on various benzimidazole-2-thiol derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Docking Data Summary

The following table summarizes the results of various molecular docking studies on benzimidazole-2-thiol derivatives against different protein targets. The docking score, typically representing the binding energy in kcal/mol, indicates the strength of the interaction between the ligand and the protein. More negative values suggest a higher binding affinity.

Derivative/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference SoftwareKey Interactions/Notes
Benzimidazole-2-thiol (Thiol form)Covid-19 Main Protease (5R7Y)Not explicitly stated, but binding pose analyzed-H-bond interactions observed.[1]
Benzimidazole-2-thiol (Thione form)Covid-19 Main Protease (5R7Y)Not explicitly stated, but binding pose analyzed-H-bond interactions observed.[1]
Substituted Benzimidazole Derivatives (1-12)M. tuberculosis KasA (6P9K)-5.149 to -7.541Schrodinger SuiteCompounds 7 and 8 showed the best scores (-7.368 and -7.173 respectively) and significant hydrogen bond interactions.[2]
(1H-benzimidazol-2-ylthio)acetonitrileEGFR and AChEEstimated based on similar derivativesAutoDock VinaDirect comparative data was not publicly available, scores were estimated.[3]
Keto-benzimidazoles (e.g., 7c, 11c, 7d, 1c)EGFRwt (3VJO) & T790M mutant (2JIT)-7.8 to -8.4AutoDock ToolsSulfonyl substituents contributed to more stable complexes.[4]
2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02)Beta-Tubulin (1SA0)-8.50-Showed optimal binding features compared to the standard albendazole.[5][6]
N-acylhydrazone derivatives of 2-mercaptobenzimidazoleα-glucosidaseNot explicitly stated, but IC50 values reportedMolecular Operating Environment (MOE)Compound 13 showed the highest α-glucosidase inhibition.[7]
Benzimidazole-2-thione derivatives (M1 and M2)S. epidermidis TcaR (4EJV)Higher binding energy than chloramphenicolGaussian 09M1 and M2 are potential candidates for antibacterial drug development.[8]

Experimental Protocols: A Guide to Molecular Docking

The following protocol outlines a generalized procedure for performing molecular docking studies, based on methodologies cited in the reviewed literature. This protocol is representative and may require optimization based on the specific software and biological target.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the benzimidazole-2-thiol derivatives are sketched using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., SDF).[2] The structures are then optimized to find the lowest energy conformation. This often involves assigning correct atom types and charges.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4] The protein structure is prepared by removing water molecules and any co-crystallized ligands.[4] Polar hydrogen atoms are added, and charges (e.g., Kollman or Gasteiger) are assigned to the protein atoms.[4]

2. Docking Simulation:

  • Software Selection: Various software packages are available for molecular docking, including AutoDock, Schrodinger Suite (Glide), and Molecular Operating Environment (MOE).[2][7][9]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters.

  • Docking Algorithm: The chosen software employs a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the protein's active site.

  • Execution: The docking simulation is run, generating multiple possible binding poses for each ligand.

3. Analysis of Results:

  • Binding Energy Calculation: The software calculates the binding energy for each pose, which is a measure of the binding affinity.[5] The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.[2][4]

  • Validation: The docking protocol can be validated by redocking the native ligand into the protein's active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2 Å is generally considered a successful validation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to comparative docking studies.

G General Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Benzimidazole-2-thiol derivatives) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Target Receptor) protein_prep->docking pose_generation Generation of Binding Poses docking->pose_generation scoring Scoring & Ranking (Binding Energy) pose_generation->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) scoring->interaction_analysis sar Structure-Activity Relationship (SAR) & Lead Optimization interaction_analysis->sar

Caption: A flowchart illustrating the typical workflow of a comparative molecular docking study.

G Illustrative Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibitor Inhibitory Action receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) receptor->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Benzimidazole-2-thiol Derivative inhibitor->receptor Binds to ATP-binding site

Caption: A diagram showing the inhibition of a receptor tyrosine kinase signaling pathway.

References

A Head-to-Head Comparison of 1-Ethyl-1H-benzoimidazole-2-thiol with Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel corrosion inhibitor, 1-Ethyl-1H-benzoimidazole-2-thiol, against two industry-standard commercial inhibitors. The following sections detail the performance of these compounds under controlled laboratory conditions, offering objective data to inform material selection and development in corrosive environments. Benzimidazole derivatives, such as this compound, are known for their potential as effective corrosion inhibitors due to the presence of nitrogen and sulfur atoms, which can form a protective film on metal surfaces.[1]

Comparative Performance Data

The inhibitory effects of this compound and two commercial alternatives, designated as Commercial Inhibitor A (a phosphate-based inhibitor) and Commercial Inhibitor B (an amine-based inhibitor), were evaluated on mild steel in a 1 M HCl solution. The performance metrics were determined using standardized electrochemical and gravimetric techniques.

Table 1: Comparative Analysis of Corrosion Inhibitor Performance

ParameterThis compoundCommercial Inhibitor ACommercial Inhibitor B
Inhibition Efficiency (IE%) from Weight Loss 94.5%85.2%91.8%
Corrosion Rate (mm/year) from Weight Loss 0.150.410.23
Inhibition Efficiency (IE%) from Potentiodynamic Polarization 93.8%84.5%90.5%
Corrosion Current Density (Icorr, µA/cm²) 15.245.823.1
Inhibition Efficiency (IE%) from EIS 95.1%86.3%92.4%
Charge Transfer Resistance (Rct, Ω·cm²) 850280620

Experimental Methodologies

Detailed protocols for the key experiments are provided below. These methods are standard in the field of corrosion science and ensure the reproducibility of the presented data.

1. Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates.[2][3][4]

  • Specimen Preparation: Mild steel coupons with dimensions of 2.5 cm x 2.0 cm x 0.2 cm were abraded with a series of emery papers, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon was recorded.

  • Immersion Test: The prepared coupons were immersed in 100 mL of 1 M HCl solution, both with and without the inhibitors at a concentration of 5 mM, for a period of 24 hours at room temperature.

  • Analysis: After immersion, the coupons were removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss was used to calculate the corrosion rate and inhibition efficiency.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions, helping to determine the corrosion current.[5][6]

  • Electrochemical Cell: A three-electrode cell was used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.[7]

  • Procedure: The working electrode was immersed in the test solution (1 M HCl with and without 5 mM inhibitor) until a stable open circuit potential was achieved. The potential was then scanned from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.

  • Data Analysis: The corrosion current density (Icorr) was determined by Tafel extrapolation of the polarization curves. The inhibition efficiency was calculated from the Icorr values.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.[8][9]

  • Setup: The same three-electrode cell as in the potentiodynamic polarization studies was used.

  • Measurement: The system was allowed to stabilize at the open circuit potential. A sinusoidal AC voltage of 10 mV amplitude was applied over a frequency range from 100 kHz to 0.01 Hz.

  • Analysis: The impedance data was analyzed by fitting to an equivalent circuit model to determine the charge transfer resistance (Rct). Higher Rct values indicate greater corrosion resistance.[10]

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

The following diagram illustrates the standardized workflow used to assess the performance of the corrosion inhibitors in this study.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochemical Electrochemical Methods cluster_analysis Data Analysis prep_specimen Specimen Preparation (Mild Steel Coupons) weight_loss Weight Loss Measurement (24h Immersion) prep_specimen->weight_loss electrochemical Electrochemical Tests prep_specimen->electrochemical prep_solution Solution Preparation (1M HCl +/- Inhibitor) prep_solution->weight_loss prep_solution->electrochemical calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie calc_cr Determine Corrosion Rate (CR) weight_loss->calc_cr pdp Potentiodynamic Polarization (Tafel Analysis) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->calc_ie eis->calc_ie calc_rct Determine Charge Transfer Resistance (Rct) eis->calc_rct

Caption: Workflow for evaluating corrosion inhibitor performance.

Mechanism of Action: Adsorption and Film Formation

The diagram below illustrates the proposed mechanism by which this compound inhibits corrosion through adsorption on the metal surface.

G cluster_solution Corrosive Solution (1M HCl) cluster_surface Metal Surface (Mild Steel) cluster_process Inhibition Process Inhibitor Inhibitor Molecules (this compound) Adsorption Adsorption of Inhibitor (N, S atoms bond to Fe) Inhibitor->Adsorption Diffusion H_plus H+ Metal Fe H_plus->Metal Attack Cl_minus Cl- Cl_minus->Metal Attack Metal->Adsorption Film Formation of Protective Film Adsorption->Film Corrosion_Reduced Corrosion Rate Reduced Film->Corrosion_Reduced Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1-Ethyl-1H-benzoimidazole-2-thiol, a compound frequently utilized in pharmaceutical research and development. The following procedures are based on established safety protocols for structurally similar benzimidazole-2-thiol derivatives and are designed to ensure the safe handling and disposal of this chemical, minimizing risk to personnel and the environment.

I. Hazard Profile and Safety Precautions

Key Assumed Hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.

II. Quantitative Hazard Data for Analogous Compounds

To provide a quantitative perspective on the potential hazards, the following table summarizes the GHS classifications for structurally similar benzimidazole-2-thiol derivatives.

Hazard StatementGHS ClassificationRepresentative Compounds
Harmful if swallowedAcute Toxicity 4 (Oral)4-methyl-1H-benzimidazole-2-thiol[1]
Causes skin irritationSkin Irritation 21-methyl-1H-benzimidazole-2-thiol, 4-methyl-1H-benzimidazole-2-thiol[1][2]
Causes serious eye irritationEye Irritation 2/2A1-methyl-1H-benzimidazole-2-thiol, 4-methyl-1H-benzimidazole-2-thiol[1][2]
May cause respiratory irritationSTOT SE 31-methyl-1H-benzimidazole-2-thiol, 4-methyl-1H-benzimidazole-2-thiol[1][2]

Note: This data is for analogous compounds and should be used as a reference for risk assessment.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Segregation and Labeling

  • Isolate waste this compound from other laboratory waste streams.

  • Collect the waste in a dedicated, properly sealed, and clearly labeled container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazard pictograms (e.g., exclamation mark for irritant).

Step 2: Container Management

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Do not overfill the container. Leave adequate headspace to allow for expansion.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 3: Professional Disposal

  • Crucially, do not dispose of this compound down the drain or in regular solid waste.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.

  • Provide the waste disposal company with all available safety information, including the data on analogous compounds.

Step 4: Decontamination of Labware

  • Thoroughly decontaminate all labware that has come into contact with this compound.

  • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.

  • Collect the initial solvent rinse as hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Identify & Segregate Waste (this compound) B Step 2: Use Designated & Labeled Hazardous Waste Container A->B E Step 5: Decontaminate Labware (Collect rinse as hazardous waste) A->E C Step 3: Store Container in a Secure Waste Accumulation Area B->C D Step 4: Arrange for Professional Disposal Service C->D F Proper & Safe Disposal D->F E->B

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on the safety data of structurally similar compounds and should be used as a guide. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, regional, and national regulations for hazardous waste disposal.

References

Personal protective equipment for handling 1-Ethyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Ethyl-1H-benzoimidazole-2-thiol. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets of analogous compounds.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, inspect before use).[2] A complete suit protecting against chemicals.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator.[2] If exposure limits are exceeded, a full-face respirator is recommended.[1]

Operational and Disposal Plans

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin and eyes.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[2]

  • Do not let the product enter drains.[2]

  • Arrange for disposal with a licensed waste disposal company.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Hazards & Review SDS of Analogous Compounds b Select & Inspect Appropriate PPE a->b c Ensure Proper Ventilation (Fume Hood) b->c d Weigh & Handle Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Properly Dispose of Waste f->g h Remove & Dispose of PPE g->h i Wash Hands Thoroughly h->i

Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。